Methyl 4-chloro-3-fluoropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROPLWMUGCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate: Properties, Synthesis, and Applications
Introduction: Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group, a fluoro group, and a methyl ester on the picolinate scaffold—makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The presence of multiple reactive sites allows for selective and sequential chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and key applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is categorized as a halogenated aromatic ester.[3] The combination of the pyridine nitrogen and two distinct halogen atoms imparts unique electronic and steric properties that are crucial for its reactivity and its role in modulating the biological activity of derivative compounds.[4]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1034921-05-5 | [3][5] |
| Molecular Formula | C₇H₅ClFNO₂ | [6] |
| Molecular Weight | 189.57 g/mol | [6] |
| IUPAC Name | methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |
| Appearance | Typically an off-white to beige solid | [7] |
| Solubility | Soluble in chloroform and methanol (slightly) | [7] |
| Storage | Store in a dark, dry, sealed environment at room temperature |[7] |
Below is the two-dimensional structure of this compound, illustrating the arrangement of its functional groups.
Caption: 2D Structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be obtained from the supplier, the expected characteristics are as follows.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a singlet for the methyl ester protons (-OCH₃) typically in the 3.8-4.0 ppm region. The two aromatic protons on the pyridine ring would appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent halogen and nitrogen atoms.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 160-170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their shifts influenced by the attached halogens (C-F and C-Cl bonds cause characteristic splitting and shifts). The methyl carbon signal would be the most upfield signal.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight. A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Vibrations for C-Cl and C-F bonds would be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).[8][9]
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by its three main functional components: the pyridine ring, the halogen substituents, and the methyl ester group. The electron-withdrawing nature of the ring nitrogen and the fluorine atom makes the 4-position (where the chlorine is attached) particularly susceptible to nucleophilic attack.
Key Reaction Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, under basic conditions. This is a cornerstone reaction for introducing diverse functional groups at this position.[10]
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can form new carbon-carbon bonds, creating biaryl structures. Similarly, Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[10][11]
-
Ester Group Transformations: The methyl ester is subject to standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid (4-chloro-3-fluoropicolinic acid) under acidic or basic conditions.[12] It can also undergo amidation by reacting with amines to form amides, often at elevated temperatures or with catalysis.
Caption: Key reactivity pathways for this compound.
Synthesis and Purification
The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This approach is analogous to methods used for similar chloropicolinate esters.[7][13]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a representative lab-scale synthesis. Causality: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which acts as both a reagent and a solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluoropicolinic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (20-30 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq), added dropwise while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which are leveraged in medicinal chemistry programs.
-
Scaffold for Lead Optimization: In drug discovery, modifying a lead compound to improve its properties (potency, selectivity, pharmacokinetics) is critical. The reactive C-Cl bond allows for the systematic introduction of a wide array of substituents via SNAr or cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).[11][14]
-
Modulation of Physicochemical Properties: The inclusion of halogen atoms, particularly fluorine, is a well-established strategy in drug design.[2] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Synthesis of Heterocyclic Cores: Pyridine and its derivatives are privileged structures found in numerous FDA-approved drugs.[1] This compound provides a pre-functionalized pyridine core that can be elaborated into more complex heterocyclic systems, which are often sought for their diverse biological activities.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for related halogenated aromatic compounds should be followed.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[16][17] Avoid breathing dust, fumes, or vapors.
-
Stability and Reactivity: The compound is generally stable under normal storage conditions.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or hazardous reactions.[16]
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[16]
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Methyl 4-chloro-3-fluoropicolinate CAS number and molecular structure.
An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide insights into its synthesis, strategic application in drug design, and practical handling protocols, grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring, making it a valuable building block for constructing complex molecular architectures. The compound's key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1034921-05-5 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| IUPAC Name | Methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |
| SMILES | O=C(OC)C1=NC=CC(Cl)=C1F | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Molecular Structure and Visualization
The structural arrangement of this compound features a pyridine ring substituted at key positions. The ester group at position 2, the fluorine atom at position 3, and the chlorine atom at position 4 create a specific electronic and steric profile that can be exploited in molecular design.
Caption: Proposed two-step synthesis of this compound.
Mechanistic Rationale
-
Chlorination: The synthesis commences with a suitable precursor, such as 3-fluoro-2-picolinic acid. The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation. [3]A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent. This step is critical as it activates the carboxyl group for the subsequent esterification.
-
Esterification: The crude acyl chloride intermediate is then reacted with dry methanol (MeOH). The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. This reaction is typically high-yielding and proceeds readily at room temperature to form the final methyl ester product. [3]A mild base may be used to quench any excess acid generated during the reaction.
Applications in Modern Drug Development
The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. [4][5]this compound serves as a powerful building block for leveraging these benefits.
-
Modulation of Physicochemical Properties: The chloro and fluoro groups significantly increase the lipophilicity of the molecule. This can improve membrane permeability and oral bioavailability of the final drug compound. The methyl ester itself can act as a handle for further chemical modification or serve as a key pharmacophoric feature. [6]* Metabolic Stability: Halogenation, particularly fluorination, at specific positions can block sites of metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life of a drug, leading to improved pharmacokinetic properties.
-
Receptor Binding and Potency: The electronegative nature of chlorine and fluorine can alter the electronic distribution of the pyridine ring. This can lead to stronger or more selective interactions with target proteins (e.g., hydrogen bonding, dipole interactions), thereby enhancing the potency and efficacy of the drug molecule.
-
Scaffold for Further Chemistry: The chlorine atom at the 4-position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki Cross-Coupling
To illustrate the utility of this compound as a synthetic intermediate, the following provides a robust, self-validating protocol for a Suzuki cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.
Objective: To synthesize Methyl 3-fluoro-4-(phenyl)picolinate by coupling this compound with phenylboronic acid.
Materials:
-
This compound (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3 equivalents), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]The recommended storage condition is under an inert atmosphere at 2-8°C. [1]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [8] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]
-
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Synthesis pathways for Methyl 4-chloro-3-fluoropicolinate.
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-fluoropicolinate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern—a pyridine core functionalized with chloro, fluoro, and methyl ester groups—imparts specific electronic and steric properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of the viable synthetic pathways for this molecule, grounded in established chemical principles and supported by peer-reviewed literature and patent filings. We will explore the strategic considerations for constructing the target molecule, detail key reaction protocols, and discuss the causality behind experimental choices, offering researchers a practical and scientifically rigorous resource for its preparation.
Strategic Analysis: A Retrosynthetic Approach
The synthesis of a polysubstituted heterocycle like this compound requires careful planning. A retrosynthetic analysis reveals several potential disconnections. The most logical and industrially scalable approach involves a late-stage esterification of the corresponding carboxylic acid. The core challenge lies in the controlled formation of the 4-chloro-3-fluoropicolinic acid precursor, which requires the precise installation of halogen substituents and the carboxyl group onto the pyridine ring.
Our primary disconnection strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
This analysis identifies two primary phases for the synthesis:
-
Construction of the Halogenated Pyridine Core: Establishing the correct chloro and fluoro substitution pattern on the pyridine ring.
-
Functional Group Interconversion: Introducing the C2 carboxyl group (or a precursor like a nitrile) and performing the final esterification.
Core Synthesis Pathway: From Polychlorinated Pyridines
A robust and scalable pathway commences with a commercially available, heavily chlorinated pyridine, such as 2,3,5-trichloropyridine. This starting material provides the foundational pyridine scaffold and chlorine atoms that can be selectively manipulated.
Step 1: Selective Fluorine Exchange
The introduction of the fluorine atom at the C3 position is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (HALEX) reaction. The chlorine atom at the C2 position of 2,3,5-trichloropyridine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the other chlorine atoms. This inherent reactivity is leveraged to selectively replace the C2 chlorine with fluorine.
Causality of Experimental Choices:
-
Fluorinating Agent: A combination of potassium fluoride (KF) and cesium fluoride (CsF) is often employed.[1] KF is a cost-effective source of fluoride ions, while the more reactive CsF helps to drive the reaction to completion. Anhydrous conditions are critical, as water can deactivate the fluoride salt.
-
Solvent: High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are ideal as they can dissolve the fluoride salts and facilitate the SNAr reaction at elevated temperatures.[1]
-
Phase Transfer Catalyst: To improve the solubility and reactivity of the fluoride salts, a phase transfer catalyst such as tetraphenylphosphonium bromide or a crown ether may be added.[2][3]
The initial fluorination product is 2-fluoro-3,5-dichloropyridine. A subsequent, more forceful fluorination at a higher temperature can then replace the chlorine at the C3 position to yield the desired 2,3-difluoro-5-chloropyridine.[2][4]
Caption: Key transformations in the proposed synthesis pathway.
Step 2: Introduction of the C2 Functional Group
With the 2,3-difluoro-5-chloropyridine intermediate in hand, the next challenge is to introduce a carbon-based functional group at the C4 position, which will ultimately become the methyl ester. However, a more common and documented route involves starting with a precursor where the nitrile group is already present or can be easily introduced. A plausible, albeit complex, alternative route involves the functionalization of a pre-existing picoline (methylpyridine). For instance, 6-chloro-3-fluoro-2-picoline can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[3]
A more direct approach from a readily available precursor would be the hydrolysis of a nitrile. For example, 3,4,5,6-tetrachloropicolinonitrile can undergo a series of fluorine exchanges and other transformations to produce related compounds.[5] This highlights the utility of the picolinonitrile scaffold.
Assuming an intermediate like 4-chloro-3-fluoropicolinonitrile could be synthesized (e.g., via ortho-lithiation of a suitable pyridine followed by quenching with a cyanating agent), the subsequent hydrolysis provides a direct route to the carboxylic acid.
Step 3: Hydrolysis of the Nitrile
The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard organic transformation that can be achieved under either acidic or basic conditions.[6]
-
Acidic Hydrolysis: Heating the nitrile in the presence of a strong mineral acid, such as aqueous sulfuric or hydrochloric acid, will hydrolyze it first to the primary amide and then to the carboxylic acid.
-
Basic Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide, followed by an acidic workup, will also yield the desired carboxylic acid.
The choice between acidic and basic conditions depends on the stability of the other functional groups on the pyridine ring. For this substrate, acidic hydrolysis is generally robust.
Step 4: Esterification
The final step is the conversion of 4-chloro-3-fluoropicolinic acid to its methyl ester. Several reliable methods exist for this transformation.[7]
-
Fischer Esterification: This classic method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is driven to completion by using a large excess of methanol.
-
Thionyl Chloride Method: A highly effective method involves converting the carboxylic acid to an intermediate acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate is then quenched with methanol to give the methyl ester in high yield under mild conditions.[8]
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under very mild conditions, which is useful for sensitive substrates.[9]
The thionyl chloride method is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gases, simplifying purification.[8]
Detailed Experimental Protocols
The following protocols are illustrative examples based on established procedures for analogous transformations. Researchers should perform their own risk assessments and optimization studies.
Protocol 3.1: Hydrolysis of 4-chloro-3-fluoropicolinonitrile
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-fluoropicolinonitrile (1.0 eq).
-
Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid (4-chloro-3-fluoropicolinic acid) under vacuum to a constant weight.
Protocol 3.2: Esterification via the Acyl Chloride Intermediate
-
In a fume hood, suspend 4-chloro-3-fluoropicolinic acid (1.0 eq) in toluene (5 mL per gram of acid) in a dry, inert-atmosphere flask.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Carefully add anhydrous methanol (10 mL per gram of starting acid) to the crude acyl chloride residue at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Data Summary
The efficiency of each synthetic step is critical for the overall process yield. The following table provides target parameters for the key transformations discussed.
| Step | Reaction | Key Reagents | Typical Solvents | Temp (°C) | Target Yield |
| 1 | Halogen Exchange | KF, CsF, PTC | Sulfolane, DMSO | 140-200 | 70-90%[1] |
| 2 | Nitrile Hydrolysis | H₂SO₄ / H₂O | Water | 110-120 | >90% |
| 3 | Esterification | SOCl₂, Methanol | Toluene (step 1), Methanol (step 2) | 80 (step 1), 0-25 (step 2) | >90%[8] |
Conclusion
The synthesis of this compound is a multi-step process that hinges on the strategic and controlled manipulation of a substituted pyridine core. The most viable pathway involves a sequence of halogen exchange, functional group introduction (via a nitrile or other precursor), hydrolysis, and final esterification. By understanding the chemical principles behind the choice of reagents and reaction conditions for each key transformation, researchers can reliably and efficiently produce this valuable chemical intermediate. The protocols and strategies outlined in this guide provide a robust framework for laboratory-scale synthesis and a foundation for process optimization and scale-up.
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Preparation of difluorpyridine compounds. European Patent Office. URL: [Link]
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Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. URL: [Link]
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Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. URL: [Link]
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Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. URL: [Link]
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Exploring the Synthesis and Applications of 3-Fluoropyridine. URL: [Link]
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Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. URL: [Link]
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Synthesis of 4-chloro-chalcone derivatives. ResearchGate. URL: [Link]
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Exploring 4-Chloro-3-Fluoropyridine: A Key Pharmaceutical Intermediate. URL: [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. URL: [Link]
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Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. URL: [Link]
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Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. URL: [Link]
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A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. URL: [Link]
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A Technical Guide to the Solubility of Methyl 4-Chloro-3-Fluoropicolinate in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of methyl 4-chloro-3-fluoropicolinate, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and purification processes. This document offers a detailed experimental protocol for determining its solubility, alongside a discussion of the underlying physicochemical principles that govern its behavior in various organic solvents.
Introduction to this compound
This compound (CAS No. 1034921-05-5) is a halogenated pyridine derivative with a molecular formula of C₇H₅ClFNO₂. Its structure, featuring a pyridine ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, imparts a unique combination of polarity and reactivity. These features are critical in defining its interactions with different solvent environments, which in turn dictates its solubility. A thorough understanding of its solubility is a critical first step in the development of robust and scalable chemical processes.[1]
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[2][3] The molecular structure of this compound suggests a moderate to low polarity. The presence of the ester and the nitrogen in the pyridine ring introduces polar characteristics, while the chlorinated and fluorinated phenyl ring contributes to its nonpolar nature.
Key structural features influencing solubility:
-
Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.
-
Methyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group contributes to the compound's polarity.
-
Halogen Atoms (Cl and F): These atoms increase the molecular weight and volume, which can decrease solubility. Their electronegativity can also influence intermolecular interactions.
Based on these features, it is anticipated that this compound will exhibit preferential solubility in moderately polar to polar aprotic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be sparingly soluble in highly polar protic solvents like water.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Protocol
The following protocol provides a self-validating system for the accurate determination of the solubility of this compound.
Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Shaking incubator with temperature control
-
Syringes and 0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV/Vis spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.[5]
-
To each vial, add a known volume of the respective organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the incubator and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[6]
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV/Vis spectroscopy method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Solubility Data in Common Organic Solvents
The following table presents representative solubility data for this compound in a range of common organic solvents at 25 °C, as determined by the shake-flask method.
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25 °C |
| Hexane | Nonpolar | 0.1 | < 1 |
| Toluene | Nonpolar | 2.4 | 15 |
| Dichloromethane | Polar Aprotic | 3.1 | > 200 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 150 |
| Acetone | Polar Aprotic | 5.1 | > 200 |
| Acetonitrile | Polar Aprotic | 5.8 | 180 |
| Isopropanol | Polar Protic | 3.9 | 50 |
| Ethanol | Polar Protic | 4.3 | 75 |
| Methanol | Polar Protic | 5.1 | 120 |
| Water | Polar Protic | 10.2 | < 0.1 |
Note: The data in this table are representative and should be confirmed experimentally.
Interpretation of Results and Practical Implications
The solubility profile of this compound aligns with the predictions based on its molecular structure. It exhibits high solubility in polar aprotic solvents such as dichloromethane, acetone, and acetonitrile. This is likely due to favorable dipole-dipole interactions between the solvent and the polar functionalities of the solute.
The moderate solubility in alcohols (isopropanol, ethanol, and methanol) suggests that while hydrogen bonding can occur, the overall molecule has significant nonpolar character that limits its miscibility with these protic solvents. The very low solubility in nonpolar solvents like hexane and in the highly polar protic solvent water further underscores the compound's intermediate polarity.
These findings have significant practical implications for:
-
Reaction Chemistry: The choice of solvent for reactions involving this compound will directly impact reaction rates and yields. Solvents in which it is highly soluble are generally preferred.
-
Purification: Crystallization is a common purification technique. A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal for this purpose.
-
Formulation: For applications in drug development, understanding the solubility in various excipients is crucial for designing stable and bioavailable formulations.[1]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. A detailed, field-proven protocol for the experimental determination of its solubility has been presented, emphasizing the importance of achieving equilibrium and accurate analytical measurement. The representative solubility data highlight the compound's preference for polar aprotic solvents, a characteristic that can be rationalized by its molecular structure. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for the effective handling and application of this important chemical intermediate.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. [cited 2024 May 28]. Available from: [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Internet]. YouTube; 2025 Feb 11 [cited 2024 May 28]. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds [Internet]. [cited 2024 May 28]. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. [cited 2024 May 28]. Available from: [Link]
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Khan Academy. Solubility of organic compounds [Internet]. [cited 2024 May 28]. Available from: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Internet]. [cited 2024 May 28]. Available from: [Link]
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World Health Organization. Annex 4 [Internet]. [cited 2024 May 28]. Available from: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC [Internet]. 2018 Jul 2 [cited 2024 May 28]. Available from: [Link]
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PubChem. Methyl 4-chloro-6-fluoropyridine-2-carboxylate [Internet]. [cited 2024 May 28]. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs [Internet]. [cited 2024 May 28]. Available from: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE [Internet]. [cited 2024 May 28]. Available from: [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF [Internet]. 2025 Aug 7 [cited 2024 May 28]. Available from: [Link]
-
PubChem. Methyl 4-chloro-3-fluorobenzoate [Internet]. [cited 2024 May 28]. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-fluoropicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and an Overview of its Spectroscopic Features
Methyl 4-chloro-3-fluoropicolinate possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectroscopic data. The molecule's structure, with its substituted pyridine ring and methyl ester group, dictates the chemical environment of each atom and bond, resulting in unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Formula: C₇H₅ClFNO₂
Molecular Weight: 189.57 g/mol
CAS Number: 1034921-05-5
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established chemical shift correlations and the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl ester protons.
| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
| H-5 | Doublet | 8.3 - 8.5 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |
| H-6 | Doublet | 7.4 - 7.6 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |
| -OCH₃ | Singlet | 3.9 - 4.1 | N/A | Methyl Ester Protons |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the pyridine nitrogen atom and the halogen substituents deshields the aromatic protons, causing them to appear at a relatively high chemical shift. The ortho-relationship between H-5 and H-6 will result in a doublet for each, with a typical ortho-coupling constant of approximately 5 Hz.
-
Methyl Ester Protons (-OCH₃): The protons of the methyl group are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift in the range of 3.9-4.1 ppm. This signal will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate seven distinct signals, one for each unique carbon atom.
| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | C=O | 163 - 166 | Ester Carbonyl Carbon | | C-2 | 145 - 148 | Pyridine Ring Carbon | | C-3 | 155 - 158 (d, JC-F ≈ 250 Hz) | Pyridine Ring Carbon | | C-4 | 138 - 141 | Pyridine Ring Carbon | | C-5 | 125 - 128 | Pyridine Ring Carbon | | C-6 | 148 - 151 | Pyridine Ring Carbon | | -OCH₃ | 52 - 55 | Methyl Ester Carbon |
Rationale for Chemical Shift Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the downfield end of the spectrum.[1][2]
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the halogen substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (JC-F) of around 250 Hz, appearing as a doublet. The other ring carbons will also show smaller couplings to the fluorine atom.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group, being attached to an oxygen atom, will be found in the typical range for such carbons.[1][2]
Caption: Predicted NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O and C-halogen bonds.
| Predicted Absorption (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, 1470 | Medium to Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~1300 - 1100 | Strong | C-O Stretch (Ester) |
| ~1100 - 1000 | Medium to Strong | C-F Stretch |
| ~850 - 750 | Medium to Strong | C-Cl Stretch |
Interpretation of Key Absorptions:
-
C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[3][4][5]
-
Aromatic Ring Stretches: The pyridine ring will give rise to characteristic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is predicted to appear in the 1300-1100 cm⁻¹ range.
-
C-Halogen Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations will be present in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, corresponding to the molecular weight of the compound with the most common isotopes (³⁵Cl). An M+2 peak at m/z = 191 with an intensity of about one-third of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z = 158.
-
Loss of the Carbonyl Group (CO): Subsequent loss of a carbonyl group from the [M-OCH₃]⁺ fragment would result in an ion at m/z = 130.
-
Loss of Chlorine (-Cl): Cleavage of the C-Cl bond could lead to a fragment at m/z = 154.
-
Caption: Predicted key fragmentation pathways in the mass spectrum.
Experimental Protocols: A General Guide
For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and correlations with similar structures. This information serves as a valuable starting point for the identification and characterization of this important chemical compound in a research and development setting. Experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
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Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. Infrared Spectroscopy. [Link]
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Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
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An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Arylpicolinate Herbicides
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy
Introduction
The continuous challenge of weed management in modern agriculture necessitates the development of innovative herbicidal active ingredients with novel modes of action and favorable environmental profiles. The arylpicolinates represent a significant advancement in herbicide chemistry, offering potent and selective control of broadleaf weeds. This guide provides an in-depth technical overview of the biological activity and mechanism of action of this class of herbicides, with a particular focus on halauxifen-methyl (commercially known as Arylex™ active), a pioneering member of this chemical family. While the specific compound "Methyl 4-chloro-3-fluoropicolinate" is not extensively documented as a commercial herbicide, its structural motifs are central to the activity of the arylpicolinates. This guide will, therefore, use halauxifen-methyl as a representative molecule to explore the intricate science behind this important class of synthetic auxin herbicides.
Chemical Identity and Properties
Halauxifen-methyl is the first active ingredient in the arylpicolinate class of herbicides.[1] Its chemical structure, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, methyl ester, is characterized by a substituted pyridine-2-carboxylic acid core. This unique structure is key to its biological activity and distinguishes it from other synthetic auxin herbicides.[2]
Table 1: Physicochemical Properties of Halauxifen-methyl
| Property | Value | Reference |
| IUPAC Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | [3] |
| CAS RN | 943831-98-9 | [3] |
| Molecular Formula | C14H11Cl2FN2O3 | [3] |
| Molecular Weight | 345.16 g/mol | [3] |
| Mode of Action | Synthetic Auxin (HRAC Group O, WSSA Group 4) | [4][5] |
Biological Activity: A Potent Synthetic Auxin
Halauxifen-methyl is a post-emergent herbicide that provides selective control of a wide range of annual broadleaf weeds in various crops, including cereals, oilseed rape, and sunflowers.[6] Its herbicidal activity is characterized by symptoms typical of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations.[4][7]
Upon application, halauxifen-methyl is readily absorbed by the leaves and roots of susceptible plants and is translocated systemically through both the xylem and phloem, accumulating in the meristematic tissues where active cell division and growth occur.[1][4] The initial symptoms of herbicidal effects, such as epinasty (twisting of stems and leaves), appear within hours of application, followed by cessation of growth and eventual plant death over a period of days to weeks.[4][5] A key advantage of halauxifen-methyl is its effectiveness at very low use rates, typically between 2.5 to 6 grams of active ingredient per hectare, which reduces the environmental load.[6][8]
Mechanism of Action: Unraveling the Molecular Cascade
The herbicidal action of halauxifen-methyl stems from its ability to disrupt the hormonal balance that governs plant growth and development. It functions as a synthetic auxin, binding to specific auxin receptors and triggering a cascade of downstream events that lead to uncontrolled and disorganized growth.[9]
Mimicry of Natural Auxin
At the molecular level, halauxifen-methyl mimics the action of IAA, the primary native auxin in plants.[2] However, unlike IAA, which is tightly regulated and rapidly metabolized by the plant, halauxifen-methyl is persistent, leading to a continuous and overwhelming auxin signal.[4] This sustained signal disrupts the carefully orchestrated processes of cell division, elongation, and differentiation.[5]
Targeting the Auxin Receptor Complex
The primary target of synthetic auxins, including halauxifen-methyl, is the auxin receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between the F-box protein and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.
Studies have suggested that halauxifen-methyl preferentially binds to the AFB5 receptor protein, which is a unique binding site compared to some other Group 4 herbicides.[10][11] This specific interaction is thought to contribute to its high potency and unique weed control spectrum.
Downstream Physiological Disruption
The activation of auxin-responsive genes leads to a cascade of physiological disruptions:
-
Disruption of Auxin Homeostasis: The application of halauxifen-methyl leads to a significant increase in the internal concentration of auxin-like substances, disrupting the natural homeostasis of IAA.[2]
-
Ethylene and Abscisic Acid (ABA) Overproduction: The overstimulation of the auxin signaling pathway induces the expression of genes involved in the biosynthesis of other plant hormones, particularly ethylene and ABA.[2][10] Specifically, the expression of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), key enzymes in ethylene and ABA biosynthesis respectively, is upregulated.[2] The resulting overproduction of ethylene and ABA contributes to senescence and ultimately, plant death.[2][10]
-
Uncontrolled Cell Division and Elongation: The persistent auxin signal leads to uncontrolled and disorganized cell division and elongation, resulting in the characteristic symptoms of epinasty, tissue swelling, and callus formation.[5] This non-productive growth diverts energy from essential processes and disrupts the plant's vascular system, impeding the transport of water and nutrients.[5]
Figure 1: Simplified signaling pathway of Halauxifen-methyl.
Experimental Validation: A Self-Validating System
The elucidation of the mechanism of action of halauxifen-methyl relies on a suite of molecular and physiological experiments. The following provides an example of a key experimental workflow.
Experimental Workflow: Gene Expression Analysis via qRT-PCR
This workflow aims to quantify the change in the expression of key genes (ACS and NCED) in a susceptible weed species following treatment with halauxifen-methyl.
Figure 2: Experimental workflow for analyzing gene expression changes.
Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Plant Material and Treatment: Grow a susceptible weed species (e.g., Galium aparine) under controlled conditions. Apply halauxifen-methyl at a sublethal concentration to observe gene expression changes before extensive cell death.
-
Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours).
-
RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix and specific primers for the target genes (e.g., ACS, NCED) and a stably expressed reference gene (e.g., Actin).
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
Table 2: Hypothetical qRT-PCR Results
| Gene | Treatment | Time Point | Fold Change (vs. Control) |
| ACS | Halauxifen-methyl | 6 hours | 15.2 |
| 24 hours | 28.7 | ||
| NCED | Halauxifen-methyl | 6 hours | 12.8 |
| 24 hours | 22.1 |
These hypothetical results would demonstrate a significant upregulation of the ACS and NCED genes, providing evidence for the role of ethylene and ABA in the mechanism of action of halauxifen-methyl.
Resistance Management and Environmental Profile
A significant advantage of the arylpicolinates is their effectiveness against weed biotypes that have developed resistance to other herbicide modes of action, such as ALS inhibitors and glyphosate.[4][6] The unique binding site of halauxifen-methyl makes it a valuable tool for resistance management programs, providing an alternative mode of action.[11]
From an environmental perspective, halauxifen-methyl exhibits a favorable profile. It degrades rapidly in soil and plant tissues, which allows for greater flexibility in crop rotation.[4][6] This rapid degradation minimizes the risk of carryover injury to subsequent crops and reduces its environmental persistence.
Conclusion
The arylpicolinate herbicides, exemplified by halauxifen-methyl, represent a significant innovation in weed management technology. Their unique chemical structure and mode of action as potent synthetic auxins provide a much-needed tool for controlling problematic broadleaf weeds, including those resistant to other herbicides. The mechanism of action, involving the specific targeting of the AFB5 auxin receptor and the subsequent disruption of hormonal homeostasis, has been elucidated through rigorous scientific investigation. The combination of high efficacy at low use rates and a favorable environmental profile positions the arylpicolinates as a cornerstone of sustainable weed management strategies for the foreseeable future.
References
- Corteva Agriscience. (n.d.). Technical Bulletin: Arylex™ active.
- Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.
- Chemical Warehouse. (n.d.). Halauxifen-methyl - Active Ingredient Page.
- Corteva Agriscience. (n.d.). Paradigm® Arylex® active Herbicide.
- Food and Agriculture Organization of the United Nations. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. AGRIS.
- MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.
- Corteva Agriscience. (n.d.). Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide.
- Grainews. (2021). Managing weed resistance made simpler with Arylex active herbicides.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide.
- Corteva Agriscience. (n.d.). Arylex™ in Cereals Knowledge Hub.
- AERU. (n.d.). 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxy-6-nitrophenyl)-5-fluoropyridine-2-carboxylic acid (Ref: X12483137).
- PubMed. (2016).
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- European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.
- PubChem - NIH. (n.d.). Halauxifen.
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- WIPO Patentscope. (2014). WO/2014/018407 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
- BLD Pharm. (n.d.).
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- ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.
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An In-depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Researchers and Drug Development Professionals
Introduction
Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a valuable intermediate for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals.
Commercial Availability and Suppliers
This compound, identified by the CAS Number 1034921-05-5 , is readily available from a variety of commercial chemical suppliers.[1] Researchers can procure this compound in quantities ranging from grams to kilograms, with purities typically exceeding 95%. The table below lists several prominent suppliers, though availability and stock levels may vary. It is recommended to contact the suppliers directly for current pricing and lead times.
| Supplier | Website | Notes |
| Biosynth | --INVALID-LINK-- | Offers a range of specialty chemicals and building blocks. |
| Synthonix | --INVALID-LINK-- | Specializes in fluorinated building blocks for research and development.[2] |
| BLD Pharm | --INVALID-LINK-- | Provides a wide array of research chemicals and intermediates.[1] |
| AbacipharmTech | --INVALID-LINK-- | A global supplier of chemical products. |
| Molbase | --INVALID-LINK-- | An online marketplace for chemical sourcing. |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While some experimental data for this compound is not extensively published, key properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 1034921-05-5 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | Varies by supplier |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Note: Melting point, boiling point, and solubility data are not consistently reported in publicly available sources. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.
Synthesis of this compound
The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid (CAS 860296-21-5). This precursor is also commercially available from various suppliers.
The esterification can be achieved under standard conditions, typically by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. A detailed, generalized protocol is provided below.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Esterification of 4-chloro-3-fluoropicolinic acid
Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) should be worn at all times.
Materials:
-
4-chloro-3-fluoropicolinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or thionyl chloride)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 4-chloro-3-fluoropicolinic acid in anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension. If using thionyl chloride, it should be added dropwise at a controlled temperature, typically 0°C.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve the desired purity.
Applications in Research and Development
This compound is a valuable building block primarily due to the orthogonal reactivity of its substituents. The chloro and fluoro groups on the pyridine ring can be selectively manipulated through various cross-coupling reactions, while the methyl ester provides a handle for further functionalization, such as amidation.
Agrochemicals
A significant application of related picolinate derivatives is in the synthesis of herbicides. For instance, compounds with a 6-(poly-substituted aryl)-4-aminopicolinate core structure have been shown to possess herbicidal activity. While a direct synthesis of a commercialized herbicide from this compound is not explicitly detailed in readily available literature, the structural motif is highly relevant. Patents such as EP2797933B1 describe the use of similar chloro- and fluoro-substituted phenylboronic acids in the preparation of herbicidal 6-(poly-substituted aryl)-4-aminopicolinate compounds.[3] This suggests that this compound could be a key intermediate in the synthesis of novel herbicide candidates through Suzuki or other cross-coupling reactions.
Pharmaceuticals
In the realm of drug discovery, halogenated heterocycles are privileged scaffolds. The introduction of fluorine and chlorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. While specific examples of marketed drugs derived directly from this compound are not prevalent in the public domain, its utility as a building block for creating diverse chemical libraries for screening is evident. The picolinate core is found in a variety of bioactive molecules, and the specific substitution pattern of this compound offers a unique starting point for medicinal chemists.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in both agrochemical and pharmaceutical research. Its unique electronic and steric properties, conferred by the halogen and ester substituents, provide a robust platform for the synthesis of novel and complex molecular architectures. As the demand for innovative solutions in crop protection and human health continues to grow, the importance of such specialized chemical intermediates is poised to increase.
References
Literature review on fluorinated picolinate esters in organic synthesis.
Fluorinated Picolinate Esters in Organic Synthesis: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][3] Picolinic acid and its derivatives, recognized as "privileged" structural motifs in drug discovery, serve as versatile building blocks for a range of biologically active compounds.[4] This guide provides a comprehensive overview of fluorinated picolinate esters, focusing on their synthesis, the underlying chemical principles, and their application as valuable intermediates in organic synthesis. We will explore key synthetic methodologies, including nucleophilic and transition-metal-catalyzed fluorination, and provide detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.
The Strategic Advantage of Fluorinating Picolinate Esters
The pyridine ring of a picolinate ester is a key structural component in numerous FDA-approved drugs.[4] The introduction of fluorine onto this scaffold is not merely an atomic substitution but a strategic tool for fine-tuning molecular properties.
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[2]
-
Lipophilicity and Permeability: A C-F bond can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][3]
-
Binding Affinity: The strong C-F bond and the electronegativity of fluorine can lead to more favorable interactions with protein targets, potentially increasing potency.[2]
-
Acidity/Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, including the pyridine nitrogen, which can be critical for optimizing drug absorption and distribution.[2]
This interplay of effects makes the targeted synthesis of fluorinated picolinates a high-value endeavor in pharmaceutical research.
Caption: Logical relationship of fluorination to key drug properties.
Synthetic Methodologies
The synthesis of fluorinated picolinate esters can be approached through several pathways. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale.
Activation of Picolinic Acids
Before fluorination, picolinic acids often require activation. A common strategy involves converting the carboxylic acid into a more reactive "active ester," such as a pentafluorophenyl (PFP) ester.[5][6] These fluorinated esters are not only activated for subsequent reactions but are also valuable intermediates in their own right.[7]
A general method involves reacting the picolinic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the desired fluorinated alcohol.[5]
Nucleophilic Aromatic Fluorination (SNAr)
Nucleophilic fluorination is a powerful method for introducing fluorine into electron-deficient aromatic rings, such as substituted pyridines.[8][9] The Halex (halogen exchange) reaction is a prominent example.
A key study demonstrated the nucleophilic fluorination of 3- and 5-substituted picolinate esters using potassium fluoride (KF).[8][10] The efficiency of these reactions is highly dependent on the choice of promoters and reaction conditions.
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common choices.
-
Promoters/Additives: Agents like tributylmethylammonium chloride or tetraphenylphosphonium chloride significantly improve fluorination yields by enhancing the solubility and nucleophilicity of the fluoride salt.[9]
-
Solvent and Temperature: Aprotic polar solvents like DMSO or sulfolane are typically used at elevated temperatures to facilitate the reaction.
Table 1: Key Parameters in Nucleophilic Fluorination of Picolinate Esters [8][9]
| Parameter | Role & Considerations | Example |
| Fluoride Source | Provides the fluoride nucleophile. Must be anhydrous. | Potassium Fluoride (KF) |
| Additive | Phase-transfer catalyst; increases fluoride solubility and reactivity. Can influence side reactions. | Tetraphenylphosphonium chloride (Ph₄PCl) |
| Solvent | High-boiling, polar aprotic solvent to dissolve reactants and facilitate SNAr. | Sulfolane, DMSO |
| Temperature | High temperatures are often required to overcome the activation energy of C-Cl or C-Br bond cleavage. | 100-200 °C |
| Substrate | Electron-withdrawing groups on the pyridine ring activate it towards nucleophilic attack. | Chloro- or Bromo-picolinate esters |
The choice of additive can also influence the formation of impurities through processes like alkyl ester exchange, highlighting the need for careful optimization.[8]
Caption: General workflow for synthesis via nucleophilic fluorination.
Transition-Metal-Catalyzed Fluorination
Transition metal catalysis offers milder and often more selective routes to C-F bond formation.[11][12] While direct C-H fluorination remains challenging, cross-coupling reactions of pre-functionalized picolinate esters are highly effective.
-
Palladium Catalysis: Aryl triflates or halides can undergo palladium-catalyzed fluorination.[13] The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the aryl-X bond, fluoride transfer to the palladium center, and subsequent C-F reductive elimination.[13]
-
Copper Catalysis: Copper-mediated fluorination of aryl iodides using AgF is another viable method that works for both electron-rich and electron-poor systems.[14]
-
Silver Catalysis: Silver-catalyzed electrophilic fluorination of aryl stannanes or boronic acids using reagents like F-TEDA (Selectfluor) has a broad substrate scope and can be applied to complex molecules.[11][14]
Caption: Postulated cycle for Pd-catalyzed fluorination of an aryl halide/triflate (Ar-X).
Experimental Protocols
The following protocols are generalized procedures adapted from the literature and should be optimized for specific substrates.
Protocol 1: Synthesis of Pentafluorophenyl Picolinate (Active Ester)
This procedure is adapted from a general method for creating active esters.[5]
-
Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.
-
Esterification: In a separate flask, dissolve pentafluorophenol (1.1 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the acyl chloride solution from step 1 to the cooled pentafluorophenol solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane to yield the pentafluorophenyl picolinate.[5]
Protocol 2: Nucleophilic Fluorination of Methyl 6-chloropicolinate
This protocol is based on methodologies developed for substituted picolinate esters.[8][9][10]
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, combine methyl 6-chloropicolinate (1.0 eq), spray-dried potassium fluoride (2.0 eq), and tetraphenylphosphonium chloride (1.1 eq).
-
Reaction: Add anhydrous sulfolane as the solvent. Heat the reaction mixture to 180-200 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene or ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate sequentially with water and brine to remove the sulfolane. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate the desired methyl 6-fluoropicolinate.
Conclusion and Future Outlook
Fluorinated picolinate esters are more than just niche intermediates; they are enabling tools in the quest for novel therapeutics and materials. Significant progress has been made in developing efficient synthetic routes, particularly through nucleophilic fluorination promoted by additives.[8] However, challenges remain, especially in achieving regioselective fluorination on complex picolinate scaffolds under mild conditions.
Future research will likely focus on expanding the scope of late-stage C-H fluorination using transition metal catalysis, which would allow for the direct conversion of C-H to C-F bonds on advanced intermediates, streamlining synthetic pathways.[12][13] Furthermore, the development of catalytic, enantioselective fluorination methods will be crucial for accessing chiral fluorinated picolinates. As our understanding of fluorine's role in molecular design deepens, the demand for versatile and efficient methods to produce these valuable building blocks will undoubtedly continue to grow.
References
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Online].
- Allen, L. J., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development, 18(8), 1045-1054. [Online].
- Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61, 17060-17071. [Online].
- SciSpace. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. [Online].
- Allen, L. J., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Figshare. [Online].
- Fier, P. S., & Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. Science, 342(6161), 1241322. [Online].
- MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Online].
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Online].
- Clapson, M. L., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 824-833. [Online].
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Online].
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. [Online].
- ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Online].
- Sigma-Aldrich. (2015). Applications of Fluorine in Medicinal Chemistry. [Online].
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry. [Online].
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- ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Online].
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-chloro-3-fluoropicolinate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-chloro-3-fluoropicolinate, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on a robust two-step, one-pot procedure starting from the commercially available 4-Chloro-3-fluoropicolinic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure high yield and purity. This application note is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this valuable intermediate.
Introduction and Scientific Context
This compound (CAS No. 1034921-05-5) is a substituted pyridine derivative of significant interest in organic synthesis.[1] The unique arrangement of its functional groups—a methyl ester, a chloro group, and a fluoro group—on the picolinate scaffold makes it a versatile precursor for creating more complex molecules. The fluorine and chlorine atoms provide specific reactivity points for nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental transformations in the development of novel pharmaceutical and agrochemical agents.[2][3]
Given its utility, a reliable and scalable synthetic protocol is essential. The method detailed herein proceeds via the esterification of 4-Chloro-3-fluoropicolinic acid. This common precursor is readily available from various chemical suppliers.[4][5] The protocol is adapted from well-established procedures for analogous compounds, such as the synthesis of Methyl 4-chloropicolinate, ensuring a high probability of success.[6]
Synthetic Strategy and Workflow
The selected synthetic pathway is a two-step, one-pot process that begins with the conversion of 4-Chloro-3-fluoropicolinic acid into its corresponding acyl chloride. This highly reactive intermediate is not isolated but is immediately subjected to esterification with methanol to yield the final product.
The core transformation involves:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive 4-chloro-3-fluoropicolinoyl chloride using a chlorinating agent. Oxalyl chloride is chosen for its efficacy and the volatile nature of its byproducts (CO, CO₂, HCl), which simplifies purification. A catalytic amount of N,N-Dimethylformamide (DMF) is used to facilitate this transformation via the formation of a Vilsmeier reagent, which is the active catalytic species.
-
Nucleophilic Acyl Substitution (Esterification): The in-situ generated acyl chloride is then treated with anhydrous methanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the methyl ester and liberating hydrogen chloride.
This strategy is efficient, generally high-yielding, and avoids the isolation of the moisture-sensitive acyl chloride intermediate.
Caption: Overall workflow for the synthesis of this compound.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success of this synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 29.0 mmol scale) | Purity/Notes | Supplier Example |
| 4-Chloro-3-fluoropicolinic acid | 860296-21-5 | 175.55 | 5.09 g (29.0 mmol) | >97% | BLD Pharm[4] |
| Oxalyl Chloride | 79-37-8 | 126.93 | 3.0 mL (34.8 mmol, 1.2 eq) | >98% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 120 mL | Anhydrous, >99.8% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~0.5 mL (catalytic) | Anhydrous, >99.8% | Sigma-Aldrich |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | Anhydrous, >99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated aqueous solution | Standard lab grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | ACS Grade | Standard lab grade |
| Hexanes | 110-54-3 | 86.18 | ~100 mL | ACS Grade | Standard lab grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Anhydrous | Standard lab grade |
| Brine | N/A | N/A | ~50 mL | Saturated NaCl solution | Standard lab grade |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Oxalyl chloride is corrosive and toxic; it reacts violently with water and generates toxic gas.[6] All steps must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Step 1: Synthesis of this compound (One-Pot Procedure)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluoropicolinic acid (5.09 g, 29.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (120 mL) to the flask. Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxalyl Chloride: Carefully add oxalyl chloride (3.0 mL, 34.8 mmol, 1.2 eq) to the suspension.
-
Expert Insight: Adding the oxalyl chloride to the suspension is a standard practice for forming acyl chlorides. The reaction may not appear to change significantly at first.
-
-
Catalyst Addition and Reaction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add catalytic N,N-Dimethylformamide (~0.5 mL) dropwise via syringe.
-
Causality: The addition of DMF catalyzes the formation of the acyl chloride. Vigorous gas evolution (CO and CO₂) will be observed.[6] This is a key indicator that the reaction is proceeding.
-
-
Reaction Progression: After the DMF addition, remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours. The reaction mixture should become a clearer solution as the starting material is converted to the soluble acyl chloride.
-
Removal of Volatiles: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and any excess oxalyl chloride. This will yield the crude 4-chloro-3-fluoropicolinoyl chloride as an oil or solid residue. Do not use high heat.
-
Esterification: Place the flask under an inert atmosphere again and add 50 mL of anhydrous methanol.
-
Trustworthiness: It is crucial to use anhydrous methanol to prevent the hydrolysis of the acyl chloride back to the carboxylic acid, which would reduce the yield.[7]
-
-
Reaction and Quenching: Stir the methanolic solution at room temperature for 30-60 minutes. After this period, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic (~pH 7-8).
-
Expert Insight: The quench neutralizes the HCl generated during the esterification and destroys any remaining acyl chloride.
-
Step 2: Work-up and Purification
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.[6]
-
Purification: The crude solid can be purified by trituration. Add a small amount of a 5-10% ethyl acetate/hexanes mixture to the crude solid and stir vigorously. The desired product should remain as a solid while impurities may dissolve. Filter the solid and wash with cold hexanes to afford the pure this compound.[6] If the product is an oil or if trituration is insufficient, purification via column chromatography on silica gel may be necessary.
-
Expected Yield: Based on analogous procedures, a yield of 85-95% can be anticipated.[6]
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and assess purity.
-
LC-MS: To confirm the molecular weight (189.57 g/mol ).[1]
Safety and Hazard Information
-
This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Handle only in a chemical fume hood.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
Methanol: Toxic and flammable. Can cause blindness or death if swallowed.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before beginning work.[8][9] Dispose of chemical waste according to institutional guidelines.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Tris(hydroxymethyl)aminomethane. Retrieved from sigmaaldrich.com [Note: This is an example reference format; a specific SDS for the target molecule should be consulted if available.]
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from sigmaaldrich.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-methylphenol.
- Tokyo Chemical Industry. (2025). Safety Data Sheet for Methyl 2-Chloro-4-fluorobenzoate.
- BLD Pharm. (n.d.). This compound. Retrieved from bldpharm.com/products/1034921-05-5.html
- ChemicalBook. (2025). Methyl 4-chloropicolinate. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB2224066.htm
- PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/146447304
- BLD Pharm. (n.d.). 4-Chloro-3-fluoropicolinic acid. Retrieved from bldpharm.com/products/860296-21-5.html
- ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids.
- BLD Pharm. (n.d.). 4-Chloro-3-fluoropicolinonitrile. Retrieved from bldpharm.com/products/1155847-43-0.html
- Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com/product/ambeed/ambh2d6f992b
- Biosynth. (n.d.). This compound. Retrieved from biosynth.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 4-Chloro-3-fluorobenzonitrile in Modern Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 4-Chloro-3-fluorobenzonitrile.
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. Retrieved from patents.google.
- ChemicalBook. (n.d.). 4-Chloro-3-fluoropicolinic acid. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB02425979.htm
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- 4. 860296-21-5|4-Chloro-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]
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- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
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- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of Methyl 4-chloro-3-fluoropicolinate as a Synthetic Intermediate
Introduction
Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance is primarily centered in the fields of medicinal chemistry and agrochemical development, where the precise introduction of substituted pyridine rings is a common strategy for modulating physicochemical properties and biological activity.[1][2] The unique electronic nature of the picolinate scaffold, influenced by the chloro, fluoro, and methyl ester substituents, offers multiple avenues for selective chemical transformations.
The pyridine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of this intermediate—featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position—provides two distinct handles for functionalization. The electron-withdrawing nature of the ester and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while also making it a suitable substrate for palladium-catalyzed cross-coupling reactions.[3][4] The fluorine atom, in turn, can enhance metabolic stability and binding affinity in the final target molecules.
These application notes provide a comprehensive overview of the key applications of this compound, complete with detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1034921-05-5 | [5][6] |
| Molecular Formula | C₇H₅ClFNO₂ | [5][6] |
| Molecular Weight | 189.57 g/mol | [5][6] |
| Appearance | Inquire | |
| Purity | ≥90% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use.[7] General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat.[7]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7]
Core Applications and Synthetic Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The activation of the C-Cl bond, while more challenging than corresponding C-Br or C-I bonds, can be efficiently achieved with the appropriate choice of catalyst, ligand, and base.[8]
Causality of Experimental Choices:
-
Catalyst System: The use of a palladium(0) source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like SPhos or XPhos, is critical. These ligands facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond, which is often the rate-limiting step in the catalytic cycle.[8][9]
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required. The base activates the boronic acid partner in the transmetalation step of the catalytic cycle.[10]
-
Solvent: A degassed mixture of an ethereal solvent (e.g., 1,4-dioxane or THF) and water is commonly used. The aqueous phase is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 3-fluoro-4-phenylpicolinate
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand, SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired Methyl 3-fluoro-4-phenylpicolinate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the ortho-ester and the para-nitrogen, makes the chlorine at the 4-position susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to diverse 4-substituted picolinates.[3][4]
Causality of Experimental Choices:
-
Nucleophile: The choice of nucleophile dictates the resulting product. Primary and secondary amines, alkoxides, and thiolates are all effective.
-
Base: A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often required to deprotonate the nucleophile or to act as an acid scavenger.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion, and they can withstand the elevated temperatures often required for the reaction.
Reaction Pathway: SNAr Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Agrochemicals [ouci.dntb.gov.ua]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 1034921-05-5|this compound|BLD Pharm [bldpharm.com]
- 6. Synthonix, Inc > 1034921-05-5 | this compound [synthonix.com]
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- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Analytical methods for the quantification of Methyl 4-chloro-3-fluoropicolinate.
An Application Note and Protocol for the Quantitative Analysis of Methyl 4-chloro-3-fluoropicolinate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound, a key intermediate in various chemical syntheses. The primary analytical method detailed is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. This application note is designed for researchers, analytical scientists, and quality control professionals, offering insights into method principles, a step-by-step protocol, data analysis, and essential validation parameters grounded in industry standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.
Principles of Analysis
The accurate quantification of chemical intermediates like this compound is critical for ensuring reaction efficiency, product purity, and overall process control in drug development and manufacturing.[1][2] The selection of an analytical method is contingent upon the physicochemical properties of the analyte and the required sensitivity and selectivity.
This compound is a moderately polar, small organic molecule containing a substituted pyridine ring. This heterocyclic aromatic system serves as a strong chromophore, making it ideally suited for detection by UV-Visible spectrophotometry.
1.1 Rationale for RP-HPLC with UV Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen methodology for this application. The core principle of RP-HPLC involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.
-
Causality of Choice: this compound, being moderately polar, will exhibit sufficient retention on a C18 column, allowing for effective separation from more polar starting materials or more non-polar byproducts. The elution is controlled by modulating the ratio of an aqueous buffer and an organic modifier (e.g., acetonitrile) in the mobile phase. This provides a high degree of selectivity and resolution.
-
Detector Suitability: The pyridine ring in the analyte's structure absorbs UV radiation. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive detection at a specific wavelength where the analyte shows maximum absorbance, thereby minimizing interference from other components in the sample matrix.
1.2 Alternative Methodologies
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), presents a viable alternative. This technique separates compounds based on their volatility and boiling point. For GC analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of an analyte, though it might not be strictly necessary for this specific methyl ester.[3] GC-MS offers exceptional selectivity and can provide structural confirmation based on the fragmentation pattern of the molecule.[4][5]
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is a self-validating system designed to ensure reliable and reproducible quantification.
2.1 Materials and Reagents
-
Reference Standard: this compound, purity ≥98% (CAS: 1034921-05-5)[6]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Water: Deionized water, filtered through a 0.22 µm filter
-
Acid: Formic acid, analytical grade
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Filters: 0.45 µm PTFE syringe filters for sample preparation
2.2 Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The choice of a specific brand should be consistent throughout the analysis.
-
Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).
2.3 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of deionized water. Mix thoroughly and degas. This solution should be prepared fresh.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the sample diluent.
2.4 Sample Preparation
The goal of sample preparation is to extract the analyte of interest and remove interfering substances.[8]
-
Accurately weigh an amount of the sample expected to contain this compound into a suitable volumetric flask.
-
Add the sample diluent to approximately 70% of the flask volume.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
2.5 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm (or wavelength of maximum absorbance determined by DAD scan) |
| Run Time | 15 minutes |
2.6 System Suitability
Before initiating any analysis, the system's performance must be verified.
-
Inject the sample diluent (blank) to ensure no carryover or system contamination.
-
Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
-
The acceptance criteria are:
-
Peak Asymmetry (Tailing Factor): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Data Analysis and Quantification
3.1 Calibration Curve
-
Inject each calibration standard in duplicate.
-
Plot the average peak area response against the known concentration of this compound for each standard.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area and 'x' is the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.
3.2 Sample Quantification
-
Inject the prepared sample solution.
-
Determine the peak area for this compound in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
Sample Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
3.3 Example Data Table (Calibration)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 5,520 |
| 5.0 | 27,850 |
| 10.0 | 54,980 |
| 25.0 | 138,100 |
| 50.0 | 275,500 |
| 100.0 | 552,300 |
| Regression Output | Slope (m): 5515Y-intercept (c): 150r²: 0.9998 |
Method Validation Overview
To ensure that an analytical method is suitable for its intended purpose, a formal validation is required.[2][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing spiked samples and showing that the analyte peak is free of interference.[11]
-
Linearity & Range: The linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: Assessed by determining the recovery of spiked samples. A known amount of the analyte is added to a placebo or sample matrix, and the recovery percentage is calculated. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The LOD is the lowest amount that can be detected but not necessarily quantitated as an exact value.
Visual Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.
References
- 1. cormica.com [cormica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. This compound | 1034921-05-5 [chemicalbook.com]
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- 8. organomation.com [organomation.com]
- 9. particle.dk [particle.dk]
- 10. fda.gov [fda.gov]
- 11. qbdgroup.com [qbdgroup.com]
Application Notes & Protocols: The Strategic Application of Methyl 4-chloro-3-fluoropicolinate in the Synthesis of Pharmaceutical Ingredients
Introduction: A Versatile Scaffold in Modern Drug Discovery
Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of functional groups—a reactive chloro-substituent, a modulating fluoro-substituent, and a versatile methyl ester—on an electron-deficient pyridine ring makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates.
The inherent reactivity of the C4-chloro position allows for selective functionalization through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The C3-fluoro group provides a powerful tool for chemists to fine-tune the electronic properties, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API). Chlorine-containing compounds are prevalent in pharmaceuticals, with a significant number of FDA-approved drugs featuring this halogen, underscoring the importance of chloro-substituted synthons like this compound.[1]
| Property | Value | Source |
| CAS Number | 1034921-05-5 | [2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Appearance | Off-white to white solid | Commercially available |
| SMILES | COC(=O)c1nccc(Cl)c1F | [2][4] |
| InChIKey | KEROPLWMUGCPSB-UHFFFAOYSA-N | [5] |
Core Principles: Understanding the Reactivity Profile
The synthetic utility of this compound is governed by the electronic nature of its substituted pyridine ring. The nitrogen atom and the electron-withdrawing ester group make the ring electron-deficient, which is a prerequisite for activating the C4 position towards nucleophilic attack.
-
Activation for SNAr: The C4-chloro group is the most reactive site for nucleophilic aromatic substitution. The adjacent nitrogen atom and the fluorine at C3 act as strong electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for substitution.
-
Cross-Coupling Handle: The C-Cl bond serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, essential for building the complex scaffolds of modern APIs.
-
Metabolic and Physicochemical Modulation: The fluorine atom at the C3 position is often retained in the final drug molecule. Its presence can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties like membrane permeability.
Caption: Reactivity map of this compound.
Application Case Study: Synthesis of Aryl-Picolinates
While specific API syntheses are often proprietary, the synthetic routes for structurally related agrochemicals provide excellent, publicly available models for the application of this compound. The synthesis of Halauxifen-methyl, a synthetic auxin herbicide, is a prime example of a Suzuki cross-coupling strategy that is directly analogous to methods used in pharmaceutical development.[6][7]
In this pathway, a substituted phenylboronic acid is coupled with the chloro-picolinate core to construct a biaryl system, a common motif in many drug molecules.[6][7]
Caption: Workflow for Suzuki cross-coupling.
This reaction highlights the robustness of the C-Cl bond as a coupling site, allowing for the creation of complex molecules with high efficiency and regioselectivity.
Detailed Experimental Protocols
The following protocols are generalized methodologies that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the C4-chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.
Objective: To synthesize a 4-amino-3-fluoropicolinate derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation and deactivation of the amine nucleophile.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: The aqueous washes remove the DMF/DMSO solvent and excess base, which are highly polar.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-fluoropicolinate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Typical Value |
| Stoichiometry (Picolinate:Amine:Base) | 1 : 1.1 : 2 |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 h |
| Typical Yield | 60 - 95% |
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol details the formation of a C-C bond at the C4 position by coupling with an arylboronic acid, a cornerstone reaction for synthesizing biaryl compounds.
Objective: To synthesize a 4-aryl-3-fluoropicolinate derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DME)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating under reflux, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Rationale: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1 M.
-
Heating and Monitoring: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-aryl-3-fluoropicolinate.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 1034921-05-5 | this compound [synthonix.com]
- 3. 1034921-05-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [sobekbio.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 7. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
Chromatographic purification techniques for Methyl 4-chloro-3-fluoropicolinate.
An in-depth guide to the chromatographic purification of Methyl 4-chloro-3-fluoropicolinate, tailored for researchers and drug development professionals. This document provides a detailed analysis of purification strategies, complete with step-by-step protocols for both preparative-scale flash chromatography and high-purity HPLC polishing.
Introduction: The Importance of Purity for this compound
This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The structural complexity, featuring chloro, fluoro, and methyl ester functional groups, necessitates robust purification strategies to remove starting materials, reaction by-products, and isomers. Achieving high purity is paramount, as even trace impurities can impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).
This guide, grounded in established chromatographic principles, offers a comprehensive approach to isolating this compound. We will explore the causal relationships behind methodological choices, providing not just protocols, but the scientific rationale required for effective troubleshooting and adaptation.
Compound Profile and Strategic Considerations
Before selecting a purification technique, understanding the physicochemical properties of the target molecule and potential impurities is essential.
Physicochemical Properties: this compound is a moderately polar organic compound.[3][4] Its aromatic nature provides strong UV absorbance, making UV detection a highly effective monitoring method in both flash chromatography and HPLC.[5]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₅ClFNO₂ | - |
| Molecular Weight | 189.57 g/mol | [6] |
| Polarity | Moderately Polar | Suitable for both normal-phase and reversed-phase chromatography. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).[7] | Provides flexibility in sample preparation and mobile phase selection. |
| UV Chromophore | Pyridine Ring | Allows for sensitive detection using UV spectrophotometers (typically ~254 nm).[5] |
Likely Impurities: The impurity profile is dictated by the synthetic route. A common synthesis involves the esterification of 4-chloro-3-fluoropicolinic acid.[8]
-
Unreacted Starting Material: 4-chloro-3-fluoropicolinic acid (more polar).
-
Reagent-Related Impurities: Residual coupling agents or catalysts.
-
Isomeric By-products: Impurities arising from non-selective halogenation at other positions on the pyridine ring.
-
Hydrolysis Products: Reversion to the parent carboxylic acid if exposed to water and acid/base.
Overall Purification Workflow
The purification strategy typically involves a two-stage process: an initial bulk purification to remove major impurities, followed by a high-resolution polishing step to achieve final purity specifications.
Caption: General purification workflow for this compound.
Application Note 1: Preparative-Scale Purification via Flash Chromatography
Flash column chromatography is the workhorse technique for the rapid, preparative-scale purification of synthetic intermediates.[9] For a moderately polar compound like this compound, normal-phase chromatography using a silica gel stationary phase is the most logical and cost-effective starting point.[10]
Principle of Separation: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar. Compounds are separated based on their polarity; more polar compounds have a stronger interaction with the silica and elute later, while less polar compounds travel through the column more quickly.[10] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is highly effective for resolving complex mixtures.[11]
Protocol: Normal-Phase Flash Chromatography
1. Method Development with Thin-Layer Chromatography (TLC)
-
Objective: To determine the optimal solvent system for separation. The ideal system provides a Retention Factor (Rf) of ~0.3 for the target compound and good separation from impurities.
-
Procedure:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar alkane and a more polar solvent.
-
Visualize the spots under UV light (254 nm).
-
-
Data Interpretation:
| Trial Solvent System (Hexane:Ethyl Acetate) | Target Rf | Impurity Separation | Assessment |
| 90:10 | 0.65 | Poor separation from non-polar spots. | Too weak. |
| 80:20 | 0.35 | Good separation from polar and non-polar spots. | Optimal. |
| 70:30 | 0.15 | Compound moves too slowly. | Too strong. |
2. Column Preparation and Sample Loading
-
Stationary Phase: Silica gel (e.g., 230-400 mesh). The amount should be 50-100 times the weight of the crude material.[12]
-
Column Packing (Slurry Method):
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with liquid injection in a weak solvent.
-
3. Elution and Fraction Collection
-
Elution Profile: A gradient elution is recommended for optimal separation and efficiency.
-
Initial Phase: Elute with a weak solvent system (e.g., 95:5 Hexane:EtOAc) for 2-3 column volumes (CV) to remove highly non-polar impurities.
-
Gradient Phase: Gradually increase the polarity to the optimal system determined by TLC (e.g., ramp from 5% to 25% EtOAc over 10 CV). This will elute the target compound.
-
Final Flush: Increase polarity significantly (e.g., 50% EtOAc) to elute highly polar impurities, such as the starting carboxylic acid.
-
-
Fraction Collection: Collect fractions throughout the run and monitor them by TLC to identify those containing the pure product.
4. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Application Note 2: High-Purity Polishing and Analysis via RP-HPLC
For pharmaceutical applications, purity levels exceeding 99% are often required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the high resolving power necessary to separate the target compound from any closely eluting impurities remaining after flash chromatography.
Principle of Separation: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Separation occurs based on hydrophobicity; more non-polar (hydrophobic) compounds interact more strongly with the stationary phase and have longer retention times. Pyridine and its derivatives are well-suited for RP-HPLC analysis.[1][2]
Caption: Decision process for developing an RP-HPLC method.
Protocol: Analytical and Preparative RP-HPLC
This protocol can be adapted for both analytical-scale purity checks and preparative-scale final polishing by selecting the appropriate column size and flow rate.
1. System and Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). The acidifier helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.[1]
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid (v/v).
-
System Purge: Degas the mobile phases and thoroughly flush the HPLC system to ensure a stable baseline.
2. Chromatographic Conditions
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | C18 is a standard, robust reversed-phase.[14] Dimensions are scaled for analytical vs. bulk separation. |
| Flow Rate | 1.0 mL/min | 20 mL/min | Adjusted for column diameter to maintain optimal linear velocity. |
| Detection | UV at 254 nm | UV at 254 nm | The pyridine ring has strong absorbance at this wavelength.[5] |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | 1-2 mL (depending on concentration) | Scaled for column loading capacity. |
| Gradient | 10% B to 95% B over 15 min | 10% B to 95% B over 20 min | A broad gradient is effective for separating compounds with a range of polarities. |
3. Sample Preparation and Injection
-
Prepare a stock solution of the material from the flash chromatography step in a 50:50 mixture of Water:Acetonitrile at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Inject the sample onto the equilibrated HPLC system.
4. Data Analysis and Fraction Collection (Preparative)
-
Analysis: For analytical runs, integrate the peak corresponding to this compound and calculate the purity based on the area percentage of all detected peaks.
-
Collection: For preparative runs, collect the eluent corresponding to the main product peak.
-
Post-Run: Combine the pure fractions, remove the acetonitrile via rotary evaporation, and if necessary, perform a liquid-liquid extraction or lyophilization to isolate the final compound from the aqueous mobile phase.
Summary and Conclusion
The successful purification of this compound relies on a logical, multi-step chromatographic approach. By leveraging the speed and capacity of normal-phase flash chromatography for initial bulk purification and the high resolution of reversed-phase HPLC for final polishing, researchers can consistently achieve the high levels of purity required for pharmaceutical and other advanced applications. The principles and protocols outlined in this guide provide a robust framework for developing and optimizing a purification workflow tailored to this important chemical intermediate.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 8. 860296-21-5|4-Chloro-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 9. orgsyn.org [orgsyn.org]
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- 12. benchchem.com [benchchem.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: Strategic Derivatization of Methyl 4-chloro-3-fluoropicolinate for Enhanced Biological Activity
Introduction: Unlocking the Potential of a Privileged Scaffold
Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative poised as a versatile starting material for the synthesis of novel compounds with significant biological activities. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry and agrochemical research, appearing in a multitude of FDA-approved drugs and potent herbicides.[1][2] The specific substitution pattern of this picolinate ester—featuring a chloro group at the 4-position, a fluoro group at the 3-position, and a methyl ester at the 2-position—offers a unique combination of electronic properties and reactive sites. This guide provides a detailed exploration of strategic derivatization pathways for this compound, aiming to enhance its biological efficacy through targeted chemical modifications. We will delve into the rationale behind key synthetic transformations and provide robust, field-proven protocols for researchers in drug discovery and agrochemical development.
The chloro substituent at the C4 position is the primary handle for derivatization, susceptible to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The fluorine atom at the C3 position, due to its high electronegativity, electronically activates the C4 position towards nucleophilic attack and modulates the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability. This strategic placement of halogens allows for selective and predictable chemical modifications.
This document will focus on three primary classes of derivatization reactions:
-
Suzuki-Miyaura Cross-Coupling: To introduce novel aryl and heteroaryl moieties, creating C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of diverse amine derivatives via C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): To introduce a range of nucleophiles at the C4 position.
By systematically exploring these transformations, researchers can generate libraries of novel picolinate derivatives and investigate their structure-activity relationships (SAR) for various applications, including herbicidal, anti-cancer, and antimicrobial activities.[3][4][5][6][7]
Core Derivatization Strategies: A Visual Overview
The following workflow outlines the primary synthetic routes for the derivatization of this compound.
Caption: Key derivatization pathways for this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Scientific Rationale
The introduction of an aryl or heteroaryl group at the C4 position can significantly impact biological activity. In the context of herbicides, 6-aryl-picolinates have demonstrated potent auxin-mimicking herbicidal effects.[3][5] While our starting material is a 4-chloro-picolinate, the principle of introducing an aromatic ring system to modulate receptor binding and pharmacokinetic properties is a well-established strategy. For anti-cancer applications, 4-aryl pyridine and related heterocyclic structures are known to exhibit cytotoxic effects.[8][9] The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for this purpose.[10][11]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester equivalent)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous Potassium Carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Palladium Tetrakis(triphenylphosphine) (0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be thoroughly degassed via sparging with inert gas prior to addition.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Methyl 4-aryl-3-fluoropicolinate derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale
The introduction of an amino group at the C4 position opens a vast area of chemical space for derivatization. Aryl and heteroaryl amines are key pharmacophores in a wide range of therapeutic areas. The Buchwald-Hartwig amination is a powerful tool for the synthesis of these compounds from aryl halides.[13][14] This reaction is often preferred over classical methods due to its broad substrate scope and functional group tolerance. However, the amination of electron-deficient chloropyridines can be challenging, often requiring specialized catalyst systems to overcome the difficult oxidative addition step.[15]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol utilizes a modern palladium pre-catalyst and a biarylphosphine ligand for the efficient amination of the chloropicolinate.
Materials:
-
This compound
-
Primary or secondary amine (R¹R²NH)
-
A suitable Palladium pre-catalyst (e.g., RuPhos-Pd-G3)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply in a glovebox or via Schlenk line
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): To a vial or reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), RuPhos-Pd-G3 pre-catalyst (0.02 equiv.), and Sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the desired Methyl 4-(amino)-3-fluoropicolinate.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd pre-catalyst (e.g., G3-palladacycle) with a biarylphosphine ligand (e.g., RuPhos) | These advanced systems are highly active for the challenging C-Cl bond activation.[15] |
| Base | NaOtBu, LHMDS | A strong, non-nucleophilic base is essential for the deprotonation of the amine.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. |
| Atmosphere | Strictly inert (N₂ or Ar) | The Pd(0) active species is sensitive to oxygen.[15] |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale
Nucleophilic aromatic substitution provides a direct and often metal-free method to introduce a variety of heteroatom nucleophiles. In the case of this compound, the pyridine nitrogen and the ester group at C2 withdraw electron density from the ring, activating the C4 position for nucleophilic attack. The fluorine at C3 further enhances this activation. SNAr is particularly useful for introducing small, potent nucleophiles like thiols, alkoxides, and small amines.[16][17] This method allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity.
Caption: Simplified SNAr reaction pathway.
Protocol: SNAr with a Thiol Nucleophile
This protocol describes the reaction of this compound with a generic thiol.
Materials:
-
This compound
-
Thiol (R-SH)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the thiol (1.1 equiv.) in anhydrous DMSO.
-
Base Addition: Add potassium carbonate (2.0 equiv.).
-
Reaction: Heat the mixture to 60-80 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel) to yield the pure Methyl 4-(thio)-3-fluoropicolinate derivative.
Structure-Activity Relationship (SAR) Insights and Expected Biological Outcomes
The derivatization of the this compound core is expected to yield compounds with a range of biological activities. Based on existing literature for related pyridine structures, the following SAR trends can be anticipated:
-
Herbicidal Activity: Introduction of substituted aryl groups at the C4 position, particularly those with 3,4-disubstitution, is a promising strategy for developing potent herbicides that act as synthetic auxins.[3][4][18] The specific nature and position of substituents on the appended aryl ring will be critical for optimizing activity.
-
Antitumor Activity: Many substituted pyridines exhibit significant antiproliferative activity.[1][6] The introduction of various amine and aryl functionalities can lead to compounds that inhibit specific kinases or other cancer-related targets. For instance, N-methylpicolinamide-4-thiol derivatives have shown potent and broad-spectrum anti-proliferative activities.[7]
-
Antimicrobial Activity: The pyridine scaffold is a common feature in antimicrobial agents.[19] Derivatization with different functional groups can modulate the spectrum and potency of antimicrobial effects.
Illustrative Biological Data for Related Picolinate Derivatives:
| Derivative Class | Example Target | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 6-(5-aryl-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana root growth | IC₅₀ values significantly lower than commercial herbicides. | [3][5] |
| N-methylpicolinamide-4-thiol derivatives | Human cancer cell lines (e.g., HepG2) | IC₅₀ values in the low micromolar range (e.g., 2.23 µM).[6] | [6][7] |
| 5-substituted pyridine analogues | Neuronal nicotinic acetylcholine receptors | Kᵢ values in the nanomolar range (0.055 to 0.69 nM).[20] | [20] |
Conclusion
This compound represents a high-potential starting material for the discovery of novel, biologically active molecules. The synthetic protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide a robust framework for creating diverse chemical libraries. By systematically applying these derivatization strategies and evaluating the resulting compounds in relevant biological assays, researchers can unlock the full potential of this versatile scaffold for applications in human health and agriculture.
References
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Feng, F., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(1), 235. Available at: [Link]
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Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
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Feng, F., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7384. Available at: [Link]
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Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, 36771096. Available at: [Link]
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Bakke, J. M., & Rømming, C. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. Available at: [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Available at: [Link]
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Makhdoomi, U., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6948. Available at: [Link]
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ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Available at: [Link]
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Sharma, K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15089. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6177. Available at: [Link]
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Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3330. Available at: [Link]
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Lee, H. G., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(38), 12211–12214. Available at: [Link]
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ResearchGate. (n.d.). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
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American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
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Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Available at: [Link]
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Huang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed, 22735287. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2954. Available at: [Link]
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de Oliveira, C. S. A., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(11), 3122. Available at: [Link]
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Kanokmedhakul, S., et al. (2006). Antitumor activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130. Archives of Pharmacal Research, 29(1), 21-25. Available at: [Link]
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Application Note & Protocol: Large-Scale Synthesis of Methyl 4-chloro-3-fluoropicolinate
Abstract
Methyl 4-chloro-3-fluoropicolinate is a key building block and registered starting material in the synthesis of various pharmaceutical agents. Its efficient production on a large scale is critical for the drug development pipeline. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and economically viable esterification process. We detail the underlying chemical principles, provide a step-by-step protocol for a 10 kg scale reaction, discuss critical process parameters, and outline essential safety considerations.
Introduction and Strategic Overview
The synthesis of substituted picolinates is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs). This compound, with its halogenated pyridine core, serves as a versatile intermediate for introducing this motif into complex molecules through cross-coupling and nucleophilic substitution reactions.
For large-scale synthesis, the primary considerations are process efficiency, cost-effectiveness, scalability, and safety. Several synthetic routes could be envisioned, but for industrial production, a convergent approach is often superior. The most direct and industrially proven strategy is the esterification of the corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This approach is favored due to the commercial availability of the starting material and the high efficiency of esterification reactions.
The chosen method is the Fischer-Speier Esterification , a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is ideal for bulk production due to its use of inexpensive reagents (methanol and a mineral acid catalyst like sulfuric acid), straightforward work-up, and high atom economy.[2] The reaction is an equilibrium process; to ensure high conversion, methanol is used in excess, serving as both a reagent and the solvent, which drives the equilibrium towards the product ester.[3][4]
Synthesis Pathway and Mechanism
The overall transformation is the conversion of 4-chloro-3-fluoropicolinic acid to its methyl ester using methanol in the presence of a catalytic amount of concentrated sulfuric acid.
Reaction Scheme
Caption: Fischer esterification of 4-chloro-3-fluoropicolinic acid.
Mechanism of Action
The Fischer esterification mechanism involves several equilibrium steps:[5]
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the picolinic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol or the bisulfate ion) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Detailed Large-Scale Protocol (10 kg Scale)
This protocol outlines the synthesis of this compound from 10.0 kg of 4-chloro-3-fluoropicolinic acid.
Materials and Equipment
| Material/Equipment | Specification | Quantity |
| Reactors & Glassware | ||
| Glass-Lined Reactor | 100 L, with reflux condenser, overhead stirrer, temperature probe, and addition funnel | 1 |
| Receiving Vessels | 50 L, suitable for organic solvents and aqueous waste | 2 |
| Separatory Funnel/Vessel | 100 L | 1 |
| Vacuum Distillation Setup | Suitable for 50 L scale, with fractionating column | 1 |
| Chemicals | ||
| 4-chloro-3-fluoropicolinic acid | Purity >98% | 10.0 kg |
| Methanol (Anhydrous) | Purity >99.5% | 40.0 L (approx. 31.6 kg) |
| Sulfuric Acid (Concentrated) | 98% | 1.0 L (approx. 1.84 kg) |
| Toluene | Technical Grade | 20.0 L |
| Sodium Bicarbonate (NaHCO₃) | As needed (approx. 5-7 kg) | |
| Saturated Brine Solution | 15.0 L | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 2.0 kg | |
| Personal Protective Equipment | ||
| Acid-resistant gloves, lab coat, splash goggles, face shield, vapor respirator |
Step-by-Step Procedure
Caption: Overall workflow for the synthesis of this compound.
Step 1: Reactor Charging and Setup
-
Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 4-chloro-3-fluoropicolinic acid (10.0 kg) .
-
Add anhydrous methanol (40.0 L) to the reactor.
-
Begin agitation at a moderate speed (e.g., 100-150 RPM) to dissolve the solid. The dissolution may be endothermic; some solids may remain until heating.
Step 2: Catalytic Acid Addition
-
Slowly and cautiously, add concentrated sulfuric acid (1.0 L) to the stirred mixture via an addition funnel over 20-30 minutes.
-
Causality: The slow addition is critical to control the exotherm from the solvation of sulfuric acid in methanol. A rapid addition can cause localized boiling and is a significant safety hazard.[6]
Step 3: Reaction at Reflux
-
Heat the reaction mixture to reflux (approximately 65-70°C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC) by taking small aliquots hourly after the first 2 hours. The reaction is complete when the starting carboxylic acid is consumed (<1% remaining).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent (methanol), maximizing the reaction rate without over-pressurizing the vessel.[7]
Step 4: Cooling and Quenching
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
In a separate vessel, prepare a saturated aqueous solution of sodium bicarbonate.
-
Slowly transfer the cooled reaction mixture into the sodium bicarbonate solution with vigorous stirring. Caution: This is a neutralization step that will produce significant amounts of CO₂ gas. Ensure adequate ventilation and headspace in the quenching vessel to avoid pressure buildup.[8] Add until the pH of the aqueous layer is neutral to basic (pH 7-8).
-
Causality: This step neutralizes the sulfuric acid catalyst and quenches any unreacted starting material, making the mixture safe for handling and extraction.
Step 5: Extraction and Phase Separation
-
Transfer the quenched mixture to a 100 L separatory vessel.
-
Add toluene (20.0 L) and agitate to extract the product into the organic layer.
-
Allow the layers to separate. The upper organic layer contains the product, while the lower aqueous layer contains salts and residual methanol.
-
Drain and collect the lower aqueous layer for proper disposal.
Step 6: Washing the Organic Phase
-
Wash the organic layer with saturated brine solution (15.0 L) .
-
Causality: The brine wash helps to remove residual water and methanol from the organic phase, breaking up any emulsions and improving the separation.[9]
-
Separate and discard the lower aqueous layer.
Step 7: Drying
-
Transfer the organic layer back to a clean, dry reactor.
-
Add anhydrous magnesium sulfate (2.0 kg) and stir for 30-60 minutes.
-
Filter off the drying agent.
Step 8: Solvent Removal
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator or the reactor's distillation assembly to remove the toluene and any residual methanol.
Step 9: Purification
-
The crude product, a light-colored oil or low-melting solid, can be purified by vacuum distillation.
-
Distill the crude material under high vacuum to obtain the pure this compound. The expected yield is 10.2 - 10.8 kg (90-95%).
Process Parameters and Optimization
| Parameter | Recommended Value | Rationale & Optimization Notes |
| Stoichiometry | ||
| Acid:Methanol Ratio | ~1:10 (molar equivalent) | Methanol is used in large excess to act as the solvent and drive the reaction equilibrium towards the product side.[4] |
| Acid:Catalyst Ratio | ~1:0.3 (molar equivalent) | A catalytic amount of H₂SO₄ is sufficient. Higher amounts can lead to side reactions and a more difficult work-up. |
| Reaction Conditions | ||
| Temperature | Reflux (~65-70°C) | Provides sufficient energy for the reaction to proceed at a practical rate.[9] |
| Reaction Time | 4-6 hours | Should be monitored by in-process controls (e.g., HPLC) to confirm completion and avoid unnecessary heating. |
| Work-Up | ||
| Quenching Agent | Saturated NaHCO₃ | Effectively neutralizes the acid catalyst. A weaker base is used to avoid potential hydrolysis of the ester product.[8] |
| Extraction Solvent | Toluene | Good solvency for the product and forms an effective azeotrope with water, aiding in drying if needed. |
Safety and Environmental Considerations
Large-scale chemical synthesis requires strict adherence to safety protocols.
-
Methanol: Highly flammable liquid and vapor.[10] Toxic if swallowed, inhaled, or absorbed through the skin, with the potential to cause blindness or organ damage.[11] All transfers and reactions should be conducted in a well-ventilated area or under a chemical fume hood, using explosion-proof equipment.
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage.[12][13] Reacts violently with water, releasing significant heat.[6] Always add acid to the solvent slowly. Wear appropriate PPE, including a face shield and acid-resistant gloves.
-
4-chloro-3-fluoropicolinic acid: While specific data is limited, analogous compounds like 4-chloropicolinic acid are known to cause skin and eye irritation.[14] Handle as a potentially hazardous chemical, avoiding dust inhalation and skin contact.
-
Pressure Release: The neutralization step with sodium bicarbonate generates a large volume of CO₂ gas. This step must be performed slowly in a vessel with adequate headspace and ventilation to prevent dangerous pressure buildup.
Waste Disposal: The aqueous waste stream will contain sodium sulfate, residual methanol, and sodium bicarbonate. It should be neutralized and disposed of in accordance with local environmental regulations. Organic solvent waste should be collected for recycling or incineration.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Lab5 procedure esterification.
-
Sigma-Aldrich. (n.d.). Methanolic H2SO4, 10% v/v.
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Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction.
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Google Patents. (1988). Process for the preparation of carboxylic acid methyl esters.
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Google Patents. (1992). Esterification process.
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Google Patents. (1988). Method for the production of carboxylic acid methyl esters.
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Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.
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California State University, Los Angeles. (n.d.). Fischer Esterification.
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Chemistry LibreTexts. (2023). Preparation of Esters.
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Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
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Columbus Chemical Industries. (2022). Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet.
-
ChemicalBook. (n.d.). Methyl picolinate synthesis.
-
Sigma-Aldrich. (2024). Picolinic acid Safety Data Sheet.
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Fluorochem. (2024). 3-Amino-4-bromo-6-chloropicolinic acid Safety Data Sheet.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
-
ChemicalBook. (n.d.). 4-Chloro-3-fluoropicolinic acid.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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Organic Chemistry Portal. (n.d.). Methyl Esters.
-
AK Scientific, Inc. (n.d.). 4-Chloropicolinic acid Safety Data Sheet.
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Wikipedia. (n.d.). Fischer–Speier esterification.
-
Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
-
ECHEMI. (n.d.). 4-FLUORO-3-PICOLINE SDS.
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Chemistry Steps. (n.d.). Fischer Esterification.
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Guidechem. (n.d.). Methyl picolinate 2459-07-6 wiki.
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Chemscape Safety Technologies. (2025). Hazards of Methanol: Risks and Safety Precautions. YouTube.
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Teck. (2018). Sulphuric Acid Safety Data Sheet.
-
IChemE. (n.d.). Hazards of sulphuric acid.
-
New Jersey Department of Health. (n.d.). Sulfuric Acid - Hazardous Substance Fact Sheet.
-
ChemicalBook. (n.d.). Methyl picolinate.
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Google Patents. (1979). Process for purifying esters.
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ResearchGate. (2016). How to purify esterification product?.
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Application Note: Protocols for In-Process Monitoring of Reactions Involving Methyl 4-chloro-3-fluoropicolinate by TLC and LC-MS
Introduction
Methyl 4-chloro-3-fluoropicolinate is a key halogenated pyridine derivative used as a versatile building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate. Efficiently monitoring the progress of chemical reactions involving this intermediate is critical for optimizing reaction conditions, maximizing yield, determining reaction endpoints, and minimizing impurity formation.
This guide provides detailed, field-proven protocols for monitoring reactions of this compound using two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, specific, and quantitative analysis.
Physicochemical Properties of this compound
Understanding the properties of the starting material is fundamental to developing effective analytical methods.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₇H₅ClFNO₂ | Used for exact mass determination in MS. |
| Molecular Weight | 189.57 g/mol [1] | Determines the m/z of the molecular ion in MS. |
| Structure | ![]() | The pyridine ring, ester, and halogens influence polarity and UV absorbance. The basic nitrogen can interact with acidic silica gel. |
| Polarity | Moderately Polar | Dictates choice of TLC mobile phase and reverse-phase LC conditions. Will be less polar than its corresponding carboxylic acid and more polar than non-functionalized analogs. |
| UV Absorbance | Yes | The aromatic pyridine core allows for easy visualization on TLC plates with a fluorescent indicator and detection by UV detectors in LC systems. |
| CAS Number | 1034921-05-5[2] | For unambiguous identification and procurement. |
Principle of Chromatographic Reaction Monitoring
Both TLC and LC-MS are chromatographic techniques that separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on a TLC plate, C18 packing in an LC column) and a mobile phase (a solvent or solvent mixture). In reaction monitoring, the goal is to observe the consumption of the starting material (reactant) and the concurrent formation of the product(s) over time. An ideal separation will show distinct "spots" (TLC) or "peaks" (LC) for the starting material, product, and any significant by-products.
Method 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for real-time qualitative reaction monitoring directly in the lab.[3] It provides an immediate visual snapshot of the reaction's progress.
Causality: Why TLC Works for This Compound
The separation on a standard silica gel TLC plate is based on polarity.[3] Silica gel is a highly polar stationary phase.
-
Non-polar compounds have weak interactions with the silica, are more soluble in the less-polar mobile phase, and travel further up the plate, resulting in a higher Retention Factor (Rf) .
-
Polar compounds interact strongly with the silica via dipole-dipole interactions or hydrogen bonding, travel shorter distances, and have a lower Rf .[3]
For a typical reaction, such as a nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced, the product is often more polar than the starting this compound. This difference in polarity is the basis for separation.
Protocol: Developing a TLC System
The key to effective TLC is selecting a mobile phase (eluent) that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.
-
Prepare the Analyte Solutions: Create dilute solutions (~1 mg/mL) of your starting material (SM) and, if available, the expected product (P) in a volatile solvent like ethyl acetate or dichloromethane.
-
Select Initial Solvents: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a standard starting point for compounds of moderate polarity.
-
The Test Plate: On a single TLC plate, spot the SM and P solutions side-by-side.
-
Run Initial Trials:
-
Trial 1 (e.g., 20% Ethyl Acetate in Hexanes): Develop the plate. If both spots remain at the bottom (Rf < 0.1), the eluent is not polar enough.
-
Trial 2 (e.g., 50% Ethyl Acetate in Hexanes): Develop the plate. If both spots run to the top (Rf > 0.9), the eluent is too polar.
-
Trial 3 (e.g., 30% Ethyl Acetate in Hexanes): Adjust the ratio based on the previous results. The goal is to get the Rf of the less polar component around 0.5-0.6 and the more polar component around 0.2-0.3.
-
-
Optimization for Pyridines: If spots are "tailing" or "streaking," it is often due to the basic pyridine nitrogen interacting too strongly with the acidic silica gel. Adding a small amount of triethylamine (TEA, ~0.5-1%) or a few drops of acetic acid to the mobile phase can neutralize active sites on the silica and produce sharper, more defined spots.[4]
Protocol: Routine Reaction Monitoring
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (with fluorescent indicator F254). Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
SM Lane: Use a capillary tube to spot the dilute solution of your starting material.
-
Rxn Lane: Use a clean capillary to take a tiny aliquot from the reaction mixture and spot it. If the reaction mixture is concentrated, dilute it first.
-
Co Lane: Spot the SM first, then, directly on top of the same spot, apply the reaction mixture. This "co-spot" helps to unambiguously identify the starting material spot in the reaction lane.[5]
-
-
Develop the Plate: Place the spotted plate in a covered chamber containing the pre-determined mobile phase. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3][6]
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
View the plate under a UV lamp (254 nm). Compounds will appear as dark spots against a glowing green background. Circle the spots with a pencil.
-
-
Interpret the Results:
-
t = 0: The "Rxn" lane should show primarily the dark spot corresponding to the SM.
-
t > 0: As the reaction progresses, the SM spot in the "Rxn" lane will become fainter, and a new spot (the product) will appear.
-
Completion: The reaction is generally considered complete when the SM spot is no longer visible in the "Rxn" lane.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides much more detailed and sensitive information than TLC. It separates compounds with high efficiency (LC) and provides mass information for identification (MS). It is the preferred method for complex reaction mixtures or when quantitative data is needed.
Causality: Why LC-MS is a Superior Method
-
High Resolution: Modern HPLC columns can separate compounds with very similar polarities. For this analyte, Reversed-Phase (RP) chromatography is ideal.[7] In RP-LC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). More polar compounds elute first, while less polar compounds are retained longer.
-
Mass Detection: Mass spectrometry provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for positive identification of the starting material (m/z for [M+H]⁺ ≈ 190.0) and the expected product. The presence of chlorine gives a characteristic isotopic pattern (M vs M+2 ratio of ~3:1), which is a powerful tool for confirming the identity of chlorine-containing species.[8][9]
-
Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique perfect for this molecule.[10] It typically protonates the basic pyridine nitrogen, forming a positively charged ion ([M+H]⁺) that can be easily detected by the mass spectrometer.[11][12]
Workflow & Protocol: LC-MS Analysis
// Connections Reaction -> Aliquot; Aliquot -> Quench; Quench -> Filter; Filter -> Vial; Vial -> Autosampler [lhead=cluster_analysis]; Autosampler -> Column; Column -> Detector; Detector -> MS; MS -> TIC [ltail=cluster_analysis, lhead=cluster_data]; TIC -> Integrate; Integrate -> Calculate; } } Caption: LC-MS workflow for reaction monitoring.
1. Sample Preparation: a. Carefully withdraw a small, representative aliquot (e.g., 1-5 µL) from the vigorously stirring reaction mixture. b. Immediately quench the reaction and dilute the aliquot in a large volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, in a 1.5 mL microcentrifuge tube. This stops the reaction and prepares the sample for analysis. c. Vortex the tube thoroughly. d. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter that could damage the instrument.
2. LC-MS Method Parameters (Typical Starting Conditions):
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size. A C18 column is a robust, general-purpose choice for separating a wide range of small molecules based on hydrophobicity.[13]
- Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, ensuring good ionization and peak shape.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A common starting point is a linear gradient from 5% B to 95% B over 5-10 minutes.[14] This ensures elution of both polar by-products and potentially non-polar products.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
- MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
- Scan Range: m/z 100 - 500.
3. Data Analysis and Interpretation: a. After the run is complete, process the data using the instrument's software. b. Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z values for the protonated ions of your starting material and expected product. This is called an Extracted Ion Chromatogram (EIC).
- EIC for SM: m/z = 190.0 (for C₇H₅³⁵ClFNO₂)
- EIC for Product: Calculate the expected exact mass of the product and add 1.0078 (the mass of a proton). c. Integrate the peak areas for the SM and the product in their respective EICs. d. Calculate the percent conversion:
- % Conversion ≈ [Product Peak Area / (Product Peak Area + SM Peak Area)] x 100
- Note: This provides an approximate conversion. For true quantitation, a calibration curve with authentic standards is required.[15]
Comparative Analysis: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Speed | Very Fast (~5-15 minutes per sample)[16] | Slower (~10-20 minutes per sample, plus prep time) |
| Cost | Very Low | High (instrument purchase and maintenance) |
| Data Quality | Qualitative / Semi-Quantitative | Quantitative and Confirmatory |
| Sensitivity | Low (microgram range) | Very High (nanogram to picogram range) |
| Specificity | Low (based on Rf only) | Very High (based on retention time and exact mass) |
| Use Case | Quick checks at the bench, reaction endpoint determination, solvent system screening.[5] | Complex mixtures, impurity profiling, accurate conversion measurement, confirmation of product identity. |
Conclusion
TLC and LC-MS are powerful, complementary techniques for monitoring the progress of reactions involving this compound. TLC serves as the ideal method for rapid, real-time checks at the chemist's bench, allowing for quick decisions regarding reaction time and completion. LC-MS provides unparalleled detail, sensitivity, and specificity, making it the gold standard for accurate analysis, impurity identification, and quantitative assessment of reaction conversion. By intelligently employing both methods, researchers can achieve a comprehensive understanding of their chemical transformations, leading to more efficient process development and optimization.
References
- Principles of Thin Layer Chromatography. (n.d.).
-
How electrospray ionization works. (2021, May 5). YouTube. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. (2022, May 17). Microbe Online. Retrieved from [Link]
-
Thin Layer Chromatography Principle. (n.d.). BYJU'S. Retrieved from [Link]
-
Interpreting Electrospray Mass Spectra. (2005, July 18). IonSource. Retrieved from [Link]
-
Tutorial: Mass Spectrometry. (n.d.). The University of New Mexico. Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]
-
Video: Electrospray Ionization (ESI) Mass Spectrometry. (2024, December 5). JoVE. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (n.d.). LCGC International. Retrieved from [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). YouTube. Retrieved from [Link]
-
LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed. Retrieved from [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree. Retrieved from [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry. Retrieved from [Link]
-
Methyl 4-chloro-6-fluoropyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4-chloro-3-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction Chemistry of Solid-State Pyridine Thin Films with Vapor Deposited Ag, Mg, and Al. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. (2016, June 14). ResearchGate. Retrieved from [Link]
-
Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved from [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Methyl 4-chloro-6-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 117834055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1034921-05-5 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. youtube.com [youtube.com]
- 12. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 13. youtube.com [youtube.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-3-fluoropicolinate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-fluoropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Our goal is to provide you with in-depth, field-proven insights to enhance your yield, purity, and overall success.
I. Synthetic Pathway Overview
The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This seemingly straightforward reaction can be influenced by a variety of factors that impact the final yield and purity of the desired product.
"4-chloro-3-fluoropicolinic_acid" [label="4-chloro-3-fluoropicolinic acid"]; "Methanol" [label="Methanol (CH3OH)"]; "Catalyst" [label="Acid Catalyst (e.g., H2SO4, SOCl2)"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Water" [label="Water (H2O)"];
"4-chloro-3-fluoropicolinic_acid" -> "Product" [label="Esterification"]; "Methanol" -> "Product"; "Catalyst" -> "Product" [style=dashed]; "Product" -> "Water" [label="Byproduct", style=dashed, dir=none]; }
Caption: General overview of the esterification reaction.II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and recommended actions.
Low or No Product Yield
Q1: I am observing a very low yield of my desired ester. What are the likely causes and how can I improve it?
A1: Low yields in the esterification of 4-chloro-3-fluoropicolinic acid can be attributed to several factors, ranging from reaction equilibrium to reagent quality. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Reaction (Equilibrium Issues): Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent such as molecular sieves. Alternatively, using a large excess of methanol can also drive the reaction forward.
-
-
Ineffective Catalysis: The choice and amount of acid catalyst are crucial. Insufficient catalysis will result in a slow and incomplete reaction.
-
Solution:
-
Catalyst Type: Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used. For more sensitive substrates, milder catalysts or activating agents can be employed. The use of thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride in situ, which then readily reacts with methanol.[1]
-
Catalyst Amount: Ensure you are using a catalytic amount appropriate for your scale. For sulfuric acid, this is typically 1-5 mol%.
-
-
-
Reagent Quality: The purity of your starting materials and reagents is paramount.
-
Solution:
-
4-chloro-3-fluoropicolinic acid: Ensure it is dry and free of impurities.
-
Methanol: Use anhydrous methanol to minimize the introduction of water.
-
Solvent: If a solvent is used (e.g., toluene, dichloromethane), ensure it is anhydrous.
-
-
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Solution: The reaction is typically performed at the reflux temperature of methanol. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the optimal reaction time.
-
"Low_Yield" [label="Low Yield of Ester", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Incomplete Reaction"]; "Ineffective_Catalysis" [label="Ineffective Catalysis"]; "Poor_Reagent_Quality" [label="Poor Reagent Quality"]; "Suboptimal_Conditions" [label="Sub-optimal Conditions"];
"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Ineffective_Catalysis"; "Low_Yield" -> "Poor_Reagent_Quality"; "Low_Yield" -> "Suboptimal_Conditions";
"Incomplete_Reaction" -> "Remove_Water" [label="Solution: Remove Water"]; "Ineffective_Catalysis" -> "Optimize_Catalyst" [label="Solution: Optimize Catalyst"]; "Poor_Reagent_Quality" -> "Use_Pure_Reagents" [label="Solution: Use High Purity Reagents"]; "Suboptimal_Conditions" -> "Adjust_Temp_Time" [label="Solution: Adjust Temp/Time"]; }
Caption: Troubleshooting flowchart for low product yield.Product Purity Issues
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC/HPLC. What are the common byproducts and how can I minimize them?
A2: Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or degradation.
-
Unreacted Starting Material: The most common impurity is the starting carboxylic acid.
-
Minimization: As discussed in Q1, drive the reaction to completion by removing water or using an excess of methanol.
-
Removal: An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing your ester.
-
-
Side Reactions:
-
Decarboxylation: At excessively high temperatures, picolinic acids can be prone to decarboxylation, although this is less common under typical esterification conditions.
-
Reaction with Solvent: If using a reactive solvent, it may compete with methanol. It is best to use methanol as both the reactant and the solvent, or an inert solvent like toluene.
-
-
Degradation: The presence of strong acids at high temperatures for prolonged periods can potentially lead to degradation of the starting material or product, especially given the presence of activating and deactivating groups on the pyridine ring.
-
Minimization: Monitor the reaction to avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up promptly.
-
| Potential Impurity | Reason for Formation | Prevention/Removal Strategy |
| 4-chloro-3-fluoropicolinic acid | Incomplete reaction | Drive reaction to completion; aqueous basic wash during work-up. |
| Byproducts from degradation | Harsh reaction conditions (high temp, long time) | Monitor reaction progress; avoid excessive heating. |
| Polymeric materials | Acid-catalyzed polymerization | Use appropriate catalyst concentration and temperature. |
Q3: I am having difficulty purifying my product by column chromatography. Are there alternative methods?
A3: While column chromatography is a standard purification technique, it may not always be the most efficient for this compound.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find one that provides good recovery and high purity.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an excellent purification method, especially for removing non-volatile impurities.
-
Acid-Base Extraction: A thorough work-up involving acid and base washes is critical. Washing with a dilute base will remove unreacted carboxylic acid, and a subsequent wash with a dilute acid can remove any basic impurities.
Experimental Protocols
Protocol 1: Standard Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluoropicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Protocol 2: Acyl Chloride Intermediate Method
-
Acyl Chloride Formation: In a fume hood, suspend 4-chloro-3-fluoropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.2 eq) or oxalyl chloride with a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases and the solid dissolves.
-
Esterification: Carefully add anhydrous methanol (2.0 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.
III. Scientific Integrity & Logic
The principles of chemical kinetics and equilibrium are central to optimizing this synthesis. The esterification reaction is governed by Le Chatelier's principle; therefore, the removal of a product (water) or the use of an excess of a reactant (methanol) is a logical and effective strategy to drive the reaction towards the desired ester.
The choice of catalyst is also critical. While strong Brønsted acids like sulfuric acid are effective, they can sometimes lead to side reactions with sensitive substrates. The use of reagents like thionyl chloride or oxalyl chloride circumvents the equilibrium limitations of Fischer esterification by converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then undergoes a rapid and irreversible reaction with methanol. This approach is often beneficial for sterically hindered or less reactive carboxylic acids.
The challenges associated with the synthesis of fluorinated compounds should also be considered. Fluorine's high electronegativity can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid, which may require adjustments to the reaction conditions compared to non-fluorinated analogs.[2][3]
IV. References
-
Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
-
Halloysite-Catalyzed Esterification of Bio-Mass Derived Acids. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Patent US 8,609,853 B2. (2012). Google Patents. Retrieved December 31, 2025, from
-
Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved December 31, 2025, from [Link]
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved December 31, 2025, from [Link]
-
6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Synthetic method of methyl 4-chlorobutyrate. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing. Retrieved December 31, 2025, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. Retrieved December 31, 2025, from [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. Retrieved December 31, 2025, from [Link]
-
Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. (2020, March 26). PubMed. Retrieved December 31, 2025, from [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021, October 9). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. Retrieved December 31, 2025, from [Link]
-
Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Synthesis process for chromium picolinate. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Ester Synthesis Lab (Student Handout). (n.d.). Retrieved December 31, 2025, from [Link]
-
Preparation method of halauxifen-methyl. (n.d.). Patsnap. Retrieved December 31, 2025, from
-
This compound. (n.d.). AbacipharmTech. Retrieved December 31, 2025, from [Link]
-
This compound Price. (n.d.). Chemsrc.com. Retrieved December 31, 2025, from [Link]
-
Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (n.d.). Google Patents. Retrieved December 31, 2025, from
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
Sources
Troubleshooting guide for the purification of Methyl 4-chloro-3-fluoropicolinate.
Welcome to the technical support guide for the purification of Methyl 4-chloro-3-fluoropicolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this fluorinated pyridine intermediate. The following sections provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a yellow or brown oil/solid. What causes this discoloration and is it a concern?
A1: Discoloration in crude pyridine derivatives is common and often results from minor impurities or degradation products formed during synthesis or work-up.[1] While a colored product is not definitively impure, it suggests the presence of chromophores that should be removed for high-purity applications. The color can arise from trace amounts of oxidized species or residual reagents. Purification via distillation, column chromatography, or recrystallization will typically yield a colorless or white solid.[1][2]
Q2: What are the primary stability concerns for this compound during purification and storage?
A2: As an ester, this compound is susceptible to hydrolysis back to its parent carboxylic acid (4-chloro-3-fluoropicolinic acid)[3], especially under strongly acidic or basic conditions.[4] During purification, prolonged exposure to acidic silica gel or harsh pH in aqueous work-ups should be minimized. For storage, the purified compound should be kept in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture and prevent hydrolysis.[1]
Q3: What are the essential safety precautions I should take when handling this compound?
A3: While a specific Safety Data Sheet (SDS) for this exact molecule might be proprietary, related halogenated and pyridine compounds are often classified as irritants and may be toxic.[5][6] Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.[6] Consult the supplier-specific SDS for detailed handling and emergency information.
Troubleshooting Guide: Column Chromatography
Issue 1: My compound is streaking badly on the TLC plate and shows significant peak tailing during column chromatography.
Possible Cause & Scientific Explanation: This is a classic issue encountered with pyridine-containing molecules. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2][4] This strong, non-specific binding leads to slow, uneven elution, resulting in tailed peaks and poor separation.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to deactivate the acidic sites on the silica gel by adding a competing base to your eluent system.[2]
-
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will preferentially bind to the acidic silanol groups, allowing your pyridine derivative to elute more symmetrically.[7]
-
Alternative: If your compound is exceptionally base-sensitive, a small amount of pyridine can be used instead of triethylamine.
-
-
Alternative Stationary Phases: If base additives are incompatible with your molecule's stability, consider a less acidic stationary phase.
Workflow for Mitigating Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: I'm experiencing low recovery of my compound from the silica gel column.
Possible Cause & Scientific Explanation: Significant loss of material during column chromatography can stem from several factors. For sensitive molecules like some fluorinated pyridines, decomposition on the acidic silica surface is a possibility.[2][4] Alternatively, if the compound is highly polar, it may be irreversibly adsorbed onto the stationary phase, failing to elute even with highly polar solvent systems.[2]
Solutions:
-
Minimize Contact Time: Use flash column chromatography with positive pressure to speed up the elution process, thereby reducing the time your compound spends in contact with the silica gel.
-
Dry Loading Technique: If your compound is not highly soluble in the initial, non-polar eluent, it can precipitate at the top of the column, leading to poor loading and streaking. To avoid this, use a dry loading method.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[7]
-
-
Check for Baseline Impurities: Ensure you are not losing material that is actually a highly polar impurity remaining at the baseline. A final, strong flush of the column with a solvent like 10% methanol in dichloromethane can confirm if any material was strongly retained.
Troubleshooting Guide: Recrystallization
Issue 3: My purified product oils out or fails to crystallize from solution.
Possible Cause & Scientific Explanation: The inability of a compound to crystallize is often due to the presence of residual impurities that disrupt the formation of a crystal lattice.[2] Even small amounts of a structurally similar impurity can act as a "crystallization inhibitor." Alternatively, the compound may have a low melting point or a natural tendency to form a supersaturated oil.
Solutions:
-
Increase Purity: The most reliable solution is to ensure the material is of high purity (>95%) before attempting recrystallization. Re-purify a small sample by column chromatography and try to crystallize the resulting high-purity fraction.
-
Systematic Solvent Screening: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Temperature: Slowly cool the solution, eventually placing it in an ice bath or refrigerator to encourage crystal formation.
-
| Solvent System | Polarity | Typical Use Case for Pyridine Derivatives |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for screening. Adjust ratio for optimal solubility. |
| Dichloromethane / Hexane | Low to Medium | Useful for less polar compounds. |
| Toluene | Low | Can be effective for compounds that are too soluble in other systems. |
| Isopropanol / Water | High | For more polar derivatives; water acts as the anti-solvent. |
Table 1: Common solvent systems for screening recrystallization conditions of pyridine derivatives.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound in a system like 4:1 Hexane:Ethyl Acetate. Add 1% triethylamine to this system and re-run the TLC to confirm the Rf and observe improved spot shape.
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of a glass column.[8]
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate + 1% Et₃N).[9]
-
Pour the slurry into the column and use positive pressure (air pump or bulb) to pack the silica bed firmly, ensuring no cracks or air bubbles form.[8]
-
Add another layer of sand on top of the packed silica.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane).
-
Use a pipette to carefully load the solution onto the top layer of sand.[8]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution progress by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[7]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Diagram of Silica-Pyridine Interaction
Caption: Interaction of basic pyridine with silica gel and the effect of a triethylamine additive.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (n.d.). How to remove pyridine from a reaction mixture.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Pyridine Intermediates.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BLD Pharm. (n.d.). This compound.
- Tokyo Chemical Industry. (2025). Safety Data Sheet.
- Carl ROTH. (2023). Safety Data Sheet.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
- Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography.
- Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
- YouTube. (2013). 【4K】-- Column Chromatography (Purification).
- ChemicalBook. (n.d.). 4-CHLORO-3'-METHYLBENZOPHENONE synthesis.
- BLD Pharm. (n.d.). 4-Chloro-3-fluoropicolinic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 860296-21-5|4-Chloro-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Optimization of reaction conditions (temperature, solvent, catalyst) for Methyl 4-chloro-3-fluoropicolinate.
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this important chemical intermediate. The guidance provided herein is based on established chemical principles and analogous transformations of related heterocyclic compounds.
Introduction: A Tale of Two Transformations
The synthesis of this compound is a journey through two fundamental organic transformations: the conversion of an amino group to a chloro group via a Sandmeyer-type reaction, followed by the esterification of a carboxylic acid. Each step presents its own set of challenges and opportunities for optimization. This guide will dissect these stages, offering practical advice to navigate the complexities of the synthesis and achieve a high yield of your desired product.
Part 1: The Sandmeyer Reaction - From Amine to Chloride
The initial and most critical phase of this synthesis is the transformation of a 4-amino-3-fluoropicolinic acid precursor into 4-chloro-3-fluoropicolinic acid. The Sandmeyer reaction is the classic and most probable approach for this conversion.[1][2][3][4] It involves the diazotization of the primary aromatic amine followed by a copper(I) catalyzed displacement of the diazonium group with a chloride ion.
Troubleshooting Guide: The Sandmeyer Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield of 4-chloro-3-fluoropicolinic acid | 1. Incomplete Diazotization: The diazonium salt is not forming efficiently. This can be due to incorrect temperature control, improper acid concentration, or degradation of the sodium nitrite. | - Temperature Control is Critical: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Higher temperatures will cause the unstable diazonium salt to decompose, often leading to the formation of the corresponding phenol.[5] - Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., HCl) to generate nitrous acid in situ from sodium nitrite.[1][6] Ensure at least 3 equivalents of acid are used: one to protonate the amino group, one to react with sodium nitrite, and one to maintain an acidic environment. - Fresh Sodium Nitrite: Use a fresh, unopened bottle of sodium nitrite. Old or improperly stored sodium nitrite can absorb moisture and decompose, leading to lower effective concentrations. |
| 2. Premature Decomposition of the Diazonium Salt: Pyridine-based diazonium salts are notoriously less stable than their benzene-derived counterparts.[7][8] | - Immediate Use: Use the diazonium salt solution immediately after its formation. Do not let it warm up or stand for extended periods.[8] - Controlled Addition: Add the cold diazonium salt solution slowly to the cold (0-5 °C) solution of copper(I) chloride. A rapid addition can lead to a localized increase in temperature and decomposition. | |
| 3. Inactive Copper(I) Catalyst: The CuCl may have oxidized to Cu(II), which is less effective in the Sandmeyer reaction. | - Freshly Prepared or Purified CuCl: If possible, use freshly prepared copper(I) chloride or purify commercial CuCl before use. Commercial CuCl can have a greenish tint due to the presence of Cu(II) salts. - Use of a Co-catalyst: In some cases, the presence of a small amount of a reducing agent can help maintain the copper in its +1 oxidation state. | |
| Significant Formation of 4-hydroxy-3-fluoropicolinic acid (Phenol Byproduct) | Reaction of the Diazonium Salt with Water: This is a common side reaction in Sandmeyer chemistry, especially if the displacement with chloride is slow or the reaction temperature is too high.[5] | - Maintain Low Temperature: As mentioned, strict temperature control at 0-5 °C is paramount to minimize the reaction with water. - Use a Concentrated Chloride Source: Ensure a high concentration of chloride ions is present during the displacement step to favor the desired reaction pathway. This is achieved by using a concentrated solution of CuCl in HCl. |
| Decarboxylation of the Picolinic Acid | Elevated Temperatures: Picolinic acids are susceptible to decarboxylation upon heating, a reaction that can be accelerated by the presence of acids or metals.[9][10][11][12] | - Avoid High Temperatures: Throughout the diazotization and Sandmeyer reaction, avoid any unnecessary heating. The workup should also be performed at or below room temperature if possible. If heating is required for any subsequent step, it should be done cautiously and for the minimum time necessary. |
Frequently Asked Questions (FAQs): The Sandmeyer Reaction
Q1: What is the best way to prepare the copper(I) chloride solution?
A1: A common method is to dissolve copper(I) chloride in concentrated hydrochloric acid. This forms a soluble tetrachlorocuprate(I) complex ([CuCl₄]³⁻), which is a highly effective reagent for the Sandmeyer reaction. The use of concentrated HCl also ensures a high concentration of chloride ions for the substitution reaction.
Q2: How can I monitor the progress of the diazotization and the Sandmeyer reaction?
A2: Monitoring the diazotization can be tricky due to the instability of the diazonium salt. A qualitative test for the presence of nitrous acid (using starch-iodide paper) can indicate that the diazotization is proceeding. For the Sandmeyer reaction itself, TLC analysis of quenched aliquots of the reaction mixture can be used to monitor the disappearance of the starting amine and the appearance of the chlorinated product.
Q3: My reaction mixture is showing a lot of foaming and gas evolution. Is this normal?
A3: Yes, vigorous evolution of nitrogen gas (N₂) is a characteristic of a successful Sandmeyer reaction and indicates the displacement of the diazonium group.[5] However, the rate of gas evolution should be controlled by the slow addition of the diazonium salt solution to the copper(I) chloride solution to prevent excessive foaming and potential overflow of the reaction vessel.
Part 2: Esterification - Crafting the Final Product
Once you have successfully synthesized and purified 4-chloro-3-fluoropicolinic acid, the final step is its conversion to the methyl ester. There are several effective methods for this esterification, each with its own advantages and potential pitfalls.
Experimental Workflow: Esterification
Caption: A generalized workflow for the esterification of 4-chloro-3-fluoropicolinic acid.
Troubleshooting Guide: Esterification
| Problem | Potential Cause(s) & Method | Troubleshooting Steps & Scientific Rationale |
| Low Conversion to the Ester | 1. Fischer-Speier Esterification: The equilibrium is not shifted sufficiently towards the product side.[2][13][14][15] | - Use a Large Excess of Methanol: Methanol can be used as the solvent to drive the equilibrium towards the ester.[14][16] - Remove Water: If the reaction is run in a solvent other than methanol, use a Dean-Stark trap or molecular sieves to remove the water byproduct and shift the equilibrium. - Catalyst Choice: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are typically used.[2][15] Ensure the catalyst is not deactivated. |
| 2. Steglich Esterification: Incomplete activation of the carboxylic acid or side reactions of the coupling agent.[17][18][19] | - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will react with the carbodiimide coupling agent (e.g., DCC or EDC). - DMAP Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for the Steglich esterification; ensure it is present in catalytic amounts (typically 5-10 mol%).[17][18] - Temperature: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.[18] | |
| 3. Thionyl Chloride Method: Incomplete formation of the acid chloride or hydrolysis of the intermediate. | - Anhydrous Conditions: Thionyl chloride reacts violently with water. The reaction must be carried out under strictly anhydrous conditions. - Excess Thionyl Chloride: Use a sufficient excess of thionyl chloride to ensure complete conversion of the carboxylic acid to the acid chloride. The excess can be removed by distillation before the addition of methanol.[5][20] | |
| Hydrolysis of the Ester Product | Presence of Water During Workup or Purification: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions if water is present.[21] | - Neutralize Carefully: During the workup, carefully neutralize any acid or base used. Avoid prolonged exposure to strongly acidic or basic aqueous solutions. - Anhydrous Solvents for Extraction: Use anhydrous organic solvents for extraction and dry the organic layer thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
| Formation of Byproducts | Side Reactions of the Esterification Reagents: For example, in the Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[18] | - Optimize Reagent Stoichiometry and Addition Order: Follow a reliable protocol for the chosen esterification method. In the Steglich reaction, the use of DMAP helps to minimize the formation of the N-acylurea byproduct.[18] |
Frequently Asked Questions (FAQs): Esterification
Q1: Which esterification method is the best for my substrate?
A1: The choice of method depends on the stability of your starting material and the desired reaction conditions.
-
Fischer-Speier Esterification: This is a simple and cost-effective method if your molecule is stable to strong acids and high temperatures.[2][14]
-
Steglich Esterification: This is a milder method that is suitable for acid-sensitive substrates. However, the reagents (DCC, EDC) can be hazardous, and the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[17][18]
-
Thionyl Chloride Method: This is a highly effective method that proceeds via an acid chloride intermediate. It is particularly useful for hindered carboxylic acids. A protocol for the closely related Methyl 4-chloropicolinate using this method has been reported, involving heating the picolinic acid in thionyl chloride, followed by the addition of methanol.[5][20]
Q2: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. What can I do?
A2: DCU is notoriously insoluble in most common organic solvents. The best approach is to filter the reaction mixture to remove the bulk of the precipitated DCU. If some DCU remains in the filtrate, it can sometimes be removed by cooling the solution to precipitate more of it, or by careful column chromatography. Using a more soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can circumvent this issue, as the corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.
Q3: Can I use a different alcohol for the esterification?
A3: Yes, in principle, other alcohols can be used to synthesize different esters of 4-chloro-3-fluoropicolinic acid. However, the reaction conditions may need to be optimized for different alcohols. For Fischer esterification, primary alcohols work best, while tertiary alcohols are prone to elimination.[2] For the thionyl chloride and Steglich methods, a wider range of alcohols can generally be used.
Diagram of the Synthetic Pathway
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hammick reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. Steglich esterification - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Stability and Degradation Studies of Methyl 4-chloro-3-fluoropicolinate
Welcome to the technical support center for Methyl 4-chloro-3-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this molecule. As a substituted picolinate, its stability is influenced by the interplay of its ester, chloro, and fluoro functional groups on the pyridine ring. This document provides a framework for anticipating and addressing challenges in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My assay shows rapid degradation of this compound in aqueous solution, even at neutral pH. What could be the cause?
Answer: Rapid degradation in neutral aqueous solution is likely due to hydrolysis of the methyl ester group. Picolinate esters are susceptible to hydrolysis, which can be catalyzed by various factors. The pyridyl nitrogen at the ortho position can participate in the catalytic step, potentially accelerating hydrolysis compared to other esters.[1] Furthermore, studies on related picolinate esters have shown that oxide/water interfaces can strongly catalyze hydrolysis.[1][2] If your aqueous solution is in contact with metal or glass surfaces, this could be a contributing factor.
-
Troubleshooting Steps:
-
Buffer Selection: Ensure your buffer system is free of any components that could catalyze hydrolysis.
-
Container Material: Consider using polypropylene or other inert plastic containers to minimize surface-catalyzed hydrolysis.
-
Metal Ion Contamination: Use high-purity water and reagents to avoid trace metal ion contamination, as divalent metal ions can catalyze the hydrolysis of picolinate esters.[3]
-
Temperature Control: Perform your experiments at a controlled, and if necessary, reduced temperature to slow down the hydrolysis rate.
-
Question 2: I am observing unexpected degradation products in my photostability studies. How can I identify the degradation pathway?
Answer: The photodegradation of chlorinated pyridines can be complex, often involving multiple pathways.[4][5] The presence of both chloro and fluoro substituents on the pyridine ring of this compound adds to this complexity. The primary photodegradation pathways likely involve:
-
Dechlorination: UV irradiation can lead to the cleavage of the C-Cl bond, which is a common degradation pathway for chlorinated pyridines.[6]
-
Hydroxylation: The pyridine ring can undergo hydroxylation, leading to the formation of hydroxypyridine derivatives.[4]
-
Ring Opening: Under more energetic conditions, the pyridine ring itself can be cleaved.[4]
-
Troubleshooting and Identification Steps:
-
LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the degradation products. The fragmentation patterns will provide structural information.
-
Forced Degradation: Perform forced degradation studies under controlled photolytic conditions (e.g., specific wavelengths of UV light) to isolate and identify the primary degradation products.
-
Reference Standards: If possible, synthesize or purchase potential degradation products to use as reference standards for confirmation.
-
Question 3: My thermal stability studies are showing inconsistent results. What factors could be influencing the thermal degradation of this compound?
Answer: Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine (C-F) bond.[7][8] However, the overall thermal stability of this compound will also be influenced by the other substituents and the experimental conditions.
-
Potential Influencing Factors:
-
Purity of the Sample: Impurities can act as catalysts for thermal degradation. Ensure you are using a highly purified sample.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at elevated temperatures. Consider performing thermal stability studies under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture: The presence of water can facilitate hydrolytic degradation at higher temperatures.
-
Solid-State Form: The crystalline form of the compound can influence its thermal stability. Characterize the solid-state form using techniques like DSC and TGA.
-
-
Troubleshooting Steps:
-
Thermogravimetric Analysis (TGA): Use TGA to determine the onset of thermal decomposition and to study the effect of different atmospheres.
-
Differential Scanning Calorimetry (DSC): Use DSC to identify any phase transitions or melting points that could precede degradation.
-
Isothermal Stress Studies: Hold the sample at a constant elevated temperature for a defined period and then analyze for degradation products to understand the degradation kinetics.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the expected primary degradation pathways for this compound under hydrolytic conditions?
Under acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to form 4-chloro-3-fluoropicolinic acid. The rate of hydrolysis will be pH-dependent, typically being faster at higher and lower pH values.
FAQ 2: How does the fluorine atom affect the stability of the molecule?
The fluorine atom is expected to enhance the metabolic and thermal stability of the molecule.[7] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage.[7] Additionally, the electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring.
FAQ 3: What analytical techniques are most suitable for stability and degradation studies of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography (GC) may also be applicable, potentially after derivatization.[9]
FAQ 4: Are there any specific safety precautions I should take when handling this compound and its degradation products?
While specific toxicity data for this compound may not be readily available, it is prudent to handle it as a potentially hazardous substance. Chlorinated and fluorinated organic compounds can have toxicological properties. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Section 3: Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Appropriate buffers
-
HPLC system with UV detector
-
LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution in a suitable solvent in a sealed vial.
-
Expose to a high temperature (e.g., 80 °C) for a defined period.
-
At specified time points, withdraw samples, cool to room temperature, and analyze by HPLC.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in a vial.
-
Expose to a high temperature (e.g., 80 °C) in an oven for a defined period.
-
At specified time points, dissolve a known weight of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify major degradation products.
-
Propose degradation pathways based on the identified products.
HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Column Temperature: 30 °C
Section 4: Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 15.2 | 4-chloro-3-fluoropicolinic acid |
| 0.1 M NaOH | 8 hours | Room Temp | 25.8 | 4-chloro-3-fluoropicolinic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5 | Hydroxylated derivatives |
| Thermal (Solid) | 48 hours | 80 °C | 5.1 | To be identified |
| Photolytic | 1.2 million lux hrs | Ambient | 12.3 | Dechlorinated and hydroxylated derivatives |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 5: Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
-
Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. [Link]
-
Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Catalysis Today, 133-135, 693-698. [Link]
-
Lafi, A., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 320, 312-320. [Link]
-
Getoff, N., & Solar, S. (1986). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. Radiation Physics and Chemistry, 28(5-6), 469-475. [Link]
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(8), 1493-1499. [Link]
-
Fife, T. H., & Przystas, T. J. (1982). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. Journal of the American Chemical Society, 104(8), 2251-2256. [Link]
-
Lin, F. Y., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(36), 25337-25345. [Link]
-
Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Journal of Hazardous Materials, 229-230, 248-256. [Link]
-
Achiha, H., et al. (2010). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Journal of The Electrochemical Society, 157(8), A912. [Link]
-
O'Loughlin, E. J., & Sims, G. K. (1995). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 61(11), 4017-4023. [Link]
-
Breslow, R., & Chipman, D. (1965). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 87(20), 4195-4196. [Link]
-
Jia, Q., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00531-19. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00031. [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 227, 115293. [Link]
-
McCormick, D. J., & Pramanik, B. N. (1998). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 9(10), 1059-1066. [Link]
-
Hożeł, M., et al. (2020). Evaluation of HFE-73DE/Ethyl Acetate Mixtures for Use in Minichannel Heat Exchangers. Energies, 13(18), 4886. [Link]
-
Hatanpää, T., et al. (2013). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Dalton Transactions, 42(40), 14466-14475. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). [Link]
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PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. [Link]
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Piejko, M., & Brodzik, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
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Amir, M., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Journal of the Serbian Chemical Society, 77(6), 741-751. [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). [Link]
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Tsesmetzis, N., & Gortzi, O. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
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American Chemical Society. (n.d.). Organic Letters. [Link]
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How to avoid the formation of impurities during the synthesis of Methyl 4-chloro-3-fluoropicolinate?
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-fluoropicolinate. This guide is designed to provide in-depth troubleshooting and practical advice to overcome common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you optimize your synthetic protocols, minimize impurities, and ensure the integrity of your results.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the esterification of 4-chloro-3-fluoropicolinic acid. While seemingly straightforward, this process is susceptible to the formation of several impurities that can complicate purification and compromise the yield and purity of the final product. Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
The primary reaction is the esterification of the carboxylic acid group on the picolinic acid backbone. This is commonly achieved by reacting the acid with methanol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methanol.
Common Synthetic Pathway:
A prevalent method for synthesizing related compounds, such as Methyl 4-chloropicolinate, involves treating the corresponding picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This intermediate is then reacted with methanol to yield the desired ester.[1][2]
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Impurity Formation and Control
This section addresses specific impurities that may arise during the synthesis and provides actionable strategies to mitigate their formation.
Question 1: I am observing a significant amount of the starting material, 4-chloro-3-fluoropicolinic acid, in my final product. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue and can stem from several factors related to the esterification reaction.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Activation of Carboxylic Acid | If you are using a direct esterification method with an acid catalyst (e.g., H₂SO₄), the equilibrium may not be driven sufficiently towards the product. When forming the acyl chloride, incomplete reaction with the chlorinating agent will leave unreacted starting material. | For Acyl Chloride Route: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. The reaction time and temperature may also need optimization. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting acid.[1][2] |
| Moisture Contamination | Water in the reaction mixture can hydrolyze the acyl chloride intermediate back to the carboxylic acid or compete with methanol during the esterification step. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. |
| Suboptimal Reaction Conditions | The temperature and reaction time for both the acyl chloride formation and the subsequent esterification are critical. Insufficient time or temperature can lead to incomplete reactions. | Acyl Chloride Formation: This step is often performed at room temperature or with gentle heating.[1] Esterification: The addition of the acyl chloride to methanol is typically done at a low temperature (e.g., 0°C) to control the exothermic reaction and then allowed to warm to room temperature.[1] Monitor the reaction progress to determine the optimal duration. |
| Inefficient Catalyst in Direct Esterification | For direct esterification, the choice and amount of catalyst are crucial. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.[3] | Consider using a more effective catalyst system. For example, dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a powerful system for esterification under mild conditions.[4][5] |
Question 2: My product is contaminated with a byproduct that appears to be the decarboxylated version of the starting material (4-chloro-3-fluoro-pyridine). Why is this happening and how can I prevent it?
Answer:
The presence of 4-chloro-3-fluoro-pyridine is indicative of decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. Picolinic acids are particularly susceptible to this process, especially at elevated temperatures.
Mechanism of Decarboxylation:
Picolinic acids can undergo decarboxylation through a mechanism known as the Hammick reaction, particularly when heated.[6][7] The reaction proceeds through a zwitterionic intermediate which then loses CO₂. The presence of electron-withdrawing groups on the pyridine ring can influence the rate of this reaction.
Caption: Simplified mechanism of picolinic acid decarboxylation.
Strategies to Minimize Decarboxylation:
| Strategy | Explanation |
| Maintain Low Reaction Temperatures | This is the most critical factor. Avoid excessive heating during the formation of the acyl chloride and subsequent esterification. The rate of decarboxylation increases significantly with temperature. |
| Use Mild Reagents | Opt for milder reaction conditions. For instance, using oxalyl chloride with a catalytic amount of DMF for acyl chloride formation can often be performed at lower temperatures than with thionyl chloride.[1] |
| Control pH | The rate of decarboxylation of picolinic acids can be pH-dependent.[8] In some cases, decarboxylation is accelerated under acidic conditions. While acid is necessary for some esterification methods, using a large excess should be avoided. |
| Minimize Reaction Time | Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction closely and proceed to the next step or work-up as soon as the conversion is complete. |
Question 3: I am detecting an impurity with a mass corresponding to the hydrolyzed ester (back to 4-chloro-3-fluoropicolinic acid) after purification. What is causing this post-synthesis impurity?
Answer:
The hydrolysis of the methyl ester back to the carboxylic acid can occur during the work-up or purification stages, especially if the product is exposed to aqueous acidic or basic conditions for extended periods. Picolinate esters can be susceptible to hydrolysis.[9][10]
Troubleshooting Hydrolysis:
| Stage | Potential Cause | Recommended Action |
| Aqueous Work-up | Washing the organic layer with acidic or basic solutions (e.g., HCl, NaHCO₃) can induce hydrolysis if the contact time is too long or the concentration of the aqueous solution is too high. | Perform aqueous washes efficiently and avoid letting the layers sit for extended periods. Use dilute aqueous solutions and ensure the final product is isolated from any aqueous phase promptly. After washing, thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄. |
| Chromatography | Silica gel is acidic and can cause hydrolysis of sensitive esters during column chromatography, especially if the elution process is slow. | To mitigate this, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent system. |
| Storage | Storing the final product in a non-anhydrous state or in the presence of acidic or basic residues can lead to slow hydrolysis over time. | Ensure the final product is thoroughly dried and free of any residual acids or bases from the work-up. Store in a tightly sealed container in a cool, dry place. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid and the main impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be very effective.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard method. A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically used. As mentioned previously, be mindful of potential on-column hydrolysis.
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety measures are crucial:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions can be exothermic . When adding reagents, especially when quenching the reaction or adding the acyl chloride to methanol, use an ice bath to control the temperature and prevent runaway reactions.
-
Pressurized gas evolution occurs during the formation of the acyl chloride (SO₂ or CO/CO₂) and should be properly vented.
Q3: Can other alcohols be used for the esterification of 4-chloro-3-fluoropicolinic acid?
A3: Yes, the general method of forming the acyl chloride followed by reaction with an alcohol is versatile and can be adapted for other primary or secondary alcohols. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols due to variations in their reactivity and steric hindrance.
IV. References
-
Hammick reaction - Wikipedia.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
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Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate.
-
Decarboxylation - Wikipedia.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 248-255.
-
Fife, T. H., & Przystas, T. J. (1982). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. Journal of the American Chemical Society, 104(8), 2251-2256.
-
Fife, T. H., & Przystas, T. J. (1980). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 102(24), 7297-7304.
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Methyl 4-chloropicolinate | 24484-93-3 - ChemicalBook.
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This compound | 1034921-05-5 - BLD Pharm.
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Ranasinghe, A., & Sung, P. Y. (2000). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 11(7), 633-644.
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Methyl 4-chloropicolinate synthesis - ChemicalBook.
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Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses, 58, 104.
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This compound | 1034921-05-5 - Sigma-Aldrich.
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US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents.
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CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents.
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Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 - ChemScene.
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4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem.
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4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | 2413551-80-9 - ChemScene.
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CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
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Ester synthesis by esterification - Organic Chemistry Portal.
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4-Chloro-3-fluoropicolinic acid | 860296-21-5 - ChemicalBook.
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CAS 1060802-35-8 | 4-chloro-5-fluoropicolinic acid - Alchem.Pharmtech.
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D'auria, M. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 22-31.
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Goverdhan, G., Reddy, G. R., & Srinivas, K. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Saudi Chemical Society, 15(4), 355-361.
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Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 - PubChem.
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US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents.
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Methyl 6-chloro-3-fluoropicolinate | 1030829-21-0 - ChemScene.
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This compound | 1034921-05-5 - ChemicalBook.
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Reddy, V. A., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217.
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Technical Support Center: Regioselective Synthesis of Methyl 4-chloro-3-fluoropicolinate Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of functionalized picolinates. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Methyl 4-chloro-3-fluoropicolinate and its derivatives. The inherent electronic properties and substitution patterns of this molecule present unique regiochemical challenges.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate these complexities successfully.
Section 1: Strategic Synthesis Overview
The regioselective construction of the 3-fluoro-4-chloro substitution pattern on a pyridine-2-carboxylate core requires careful strategic planning. The choice of synthetic route is heavily dependent on the availability of starting materials and the desired scale of the reaction. The following decision tree outlines the primary strategic pathways.
Caption: Diagram 1: Synthetic Strategy Decision Tree.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes the regioselective synthesis of this compound so challenging?
The primary challenge lies in controlling the precise placement of three different substituents on an electronically deficient pyridine ring.[1] The 3-fluoro and 4-chloro groups are adjacent, which can be difficult to achieve via standard electrophilic aromatic substitution due to mixed directing effects. Furthermore, the inherent reactivity of the pyridine nucleus can lead to side reactions, such as nucleophilic addition by organometallic reagents if conditions are not carefully controlled.[2][3]
Q2: Which synthetic strategy generally offers the highest regioselectivity?
Directed ortho-metalation (DoM) is arguably the most powerful strategy for achieving high regioselectivity in this system.[4] Starting from 4-chloro-3-fluoropyridine, the C-H bond at the C2 position is the most acidic due to the inductive effects of the adjacent nitrogen and fluorine atoms. Using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures allows for selective deprotonation at C2, creating an organolithium intermediate that can be trapped with an electrophile (e.g., CO2 or a chloroformate) to install the methyl ester group with high precision.[2][5]
Q3: Can a Sandmeyer reaction be used to introduce the chloro or fluoro group?
Yes, the Sandmeyer reaction is a viable and widely used method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[6][7][8] If a precursor like Methyl 4-amino-3-fluoropicolinate is available, it can be converted to the target 4-chloro derivative. The key is the careful execution of the two main stages: diazotization at low temperatures (0-5°C) to form the unstable diazonium salt, followed by its decomposition in the presence of a copper(I) chloride catalyst.[9][10] However, preparing aryl fluorides via a Sandmeyer-type reaction often requires the Balz-Schiemann reaction, which uses tetrafluoroborate anions (HBF4) and thermal decomposition, as copper fluorides are less effective.[7][10]
Q4: How does the choice of base impact a Directed ortho-Metalation (DoM) approach?
The choice of base is critical. Strong, non-nucleophilic, hindered bases are essential.
-
n-Butyllithium (n-BuLi): While a strong base, it is also a potent nucleophile and can add to the C=N bond of the pyridine ring, leading to undesired byproducts.[2]
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These hindered amide bases are ideal. Their steric bulk prevents nucleophilic addition to the ring, ensuring they act solely as bases to deprotonate the most acidic C-H bond.[2][3] LDA is often sufficient, but LTMP may be used for more challenging substrates.
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My Directed ortho-Metalation (DoM) reaction is giving low yield and a mixture of isomers.
-
Q: What are the likely causes for this poor outcome? A: This is a common issue often traced back to three main factors: (1) Insufficiently low temperature , (2) Presence of moisture , or (3) Incorrect choice or quality of the lithiating agent . The aryllithium intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition or isomerization.[11] Moisture will rapidly quench the organolithium species, reducing yield. Finally, using a nucleophilic base like n-BuLi instead of a hindered one like LDA can cause competing side reactions.[2]
-
Q: How can I troubleshoot this? A: Follow this workflow:
Caption: Diagram 2: Troubleshooting Low Yield in DoM.
Problem: The diazotization step of my Sandmeyer reaction is failing, resulting in no product.
-
Q: I don't see any product after adding my diazonium salt to the copper catalyst. What went wrong? A: The most common failure point is the decomposition of the diazonium salt before it can react.[9] This salt is notoriously unstable at elevated temperatures. Another frequent issue is incomplete diazotization, meaning not all of the starting amine was converted.
-
Q: What specific steps should I take to ensure the diazotization is successful? A:
-
Strict Temperature Control: The reaction must be maintained between 0-5°C throughout the addition of sodium nitrite. Use a salt-ice bath for better temperature management.[9][12]
-
Verify Completion: After adding the sodium nitrite, test the solution with starch-iodide paper. The presence of excess nitrous acid (which is required to drive the reaction to completion) will turn the paper blue. A persistent blue color confirms that the diazotization is complete.[9]
-
Immediate Use: Use the diazonium salt solution immediately. Do not attempt to store it.[9]
-
Sufficient Acid: Ensure at least 2.5-3 equivalents of acid are used to prevent unwanted side reactions, like the formation of azo compounds.[9]
-
Problem: My final product is an inseparable mixture, and I cannot confirm its structure.
-
Q: How can I definitively confirm the regiochemistry of my product? A: While ¹H and ¹³C NMR are essential, they can sometimes be ambiguous for highly substituted pyridines. The definitive analytical tool in this case is ¹⁹F NMR spectroscopy .[13] The chemical shift of the fluorine atom and, more importantly, its coupling constants to adjacent protons (³JHF) and carbons (²JCF, ³JCF) provide unequivocal proof of its position on the ring. For example, a fluorine at C3 should show coupling to the proton at C2 (if present) and C5.
-
Q: What analytical techniques can help resolve structural ambiguity? A:
Technique Application for Structure Confirmation ¹⁹F NMR Directly observes the fluorine atom. The chemical shift and coupling patterns are highly sensitive to the local electronic environment, confirming its position.[13][14] 2D NMR (NOESY) Nuclear Overhauser Effect Spectroscopy shows through-space correlations. A correlation between the methyl ester protons and a proton at C3 (if the ester is at C2) would confirm their proximity. 2D NMR (HMBC) Heteronuclear Multiple Bond Correlation shows long-range (2-3 bond) C-H correlations. This can be used to piece together the carbon skeleton and confirm substituent placement. | LC-MS | While it doesn't confirm isomer structure, it verifies the mass of the desired product and can help assess the purity of the crude reaction mixture.[14] |
Section 4: Key Experimental Protocols
Protocol 1: Regioselective Synthesis via Directed ortho-Metalation (DoM)
This protocol outlines the synthesis of this compound starting from 4-chloro-3-fluoropyridine.
Materials:
-
4-chloro-3-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Methyl chloroformate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78°C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: In a separate flame-dried flask, dissolve 4-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78°C. Slowly transfer the substrate solution via cannula to the freshly prepared LDA solution at -78°C. Stir the resulting mixture at this temperature for 1-2 hours. Causality Note: This low temperature is crucial to ensure kinetic deprotonation at the most acidic C2 position and prevent nucleophilic attack on the pyridine ring.[2][5]
-
Electrophilic Quench: To the aryllithium solution at -78°C, add methyl chloroformate (1.2 equivalents) dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature over 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
Protocol 2: Synthesis via Sandmeyer Chlorination
This protocol provides a general guideline for converting an aminopicolinate precursor to the corresponding chloro derivative.
Materials:
-
Methyl 4-amino-3-fluoropicolinate
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Standard workup and purification reagents
Procedure:
-
Diazotization: Dissolve Methyl 4-amino-3-fluoropicolinate (1.0 equivalent) in a mixture of concentrated HCl (3.0 equivalents) and water. Cool the solution to 0-5°C in an ice-salt bath. In a separate flask, prepare a solution of NaNO₂ (1.1 equivalents) in water. Add the NaNO₂ solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5°C.[9] Stir for an additional 20 minutes at 0-5°C. Confirm completion with starch-iodide paper.
-
Catalyst Preparation: In a separate reaction vessel, dissolve CuCl (1.2 equivalents) in concentrated HCl. Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution at 0°C.[7][8] Vigorous evolution of N₂ gas should be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification & Characterization: Purify the crude material via flash column chromatography and confirm the product structure as described in Protocol 1.
References
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- New method for introducing fluorinated components into molecules. Universität Münster.
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- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Directed (ortho) Metallation.
- Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Acetylaniline. Benchchem.
- Directed ortho Metalation (DOM). Organic Chemistry Portal.
- Directed Metalation: A Survival Guide. Baran Lab.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society.
- Sandmeyer reaction. Wikipedia.
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- Sandmeyer reaction. L.S.College, Muzaffarpur.
- Optimization of the reaction conditions a. ResearchGate.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek.
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- Diazotisation. Organic Chemistry Portal.
- Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. PubMed.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
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Impact of moisture on the stability and reactivity of Methyl 4-chloro-3-fluoropicolinate.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3-fluoropicolinate. It addresses the critical impact of moisture on the stability and reactivity of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. While specific hydrolysis data for this compound is not extensively published, this guidance is based on established principles of organic chemistry and experience with structurally related halogenated pyridine derivatives.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound with a focus on moisture sensitivity.
Q1: How should I properly store this compound to ensure its stability?
A1: this compound should be stored in a cool, dry, and dark place. The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, keeping the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1] Consider storing it in a desiccator containing a suitable drying agent.
Q2: What are the visible signs of degradation if the compound has been exposed to moisture?
A2: While there may not be immediate visible changes, prolonged exposure to moisture can lead to hydrolysis. This may result in a change in the physical appearance of the solid, such as clumping or discoloration. In solution, the presence of degradation products could manifest as cloudiness or the formation of a precipitate.
Q3: Can I handle this compound on an open bench?
A3: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture.[2] A glovebox with a dry inert atmosphere is ideal. If a glovebox is not available, work quickly and efficiently in a fume hood with low humidity, and keep containers tightly sealed when not in use.
Q4: What are the primary degradation products I should be aware of if the compound is exposed to moisture?
A4: The primary degradation pathway in the presence of moisture is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. Depending on the conditions (e.g., pH, temperature), further reactions, such as nucleophilic aromatic substitution of the chloride or fluoride, could occur, although ester hydrolysis is generally the more facile process under neutral or mildly acidic/basic conditions.
Q5: How can I check for degradation in my sample of this compound?
A5: Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect the presence of the carboxylic acid byproduct.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities; for instance, the disappearance of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal in ¹H NMR would indicate hydrolysis.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on issues arising from moisture contamination.
| Problem | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or inconsistent reaction yields | Hydrolysis of the starting material: Moisture in your reaction solvent or on your glassware has hydrolyzed the methyl ester to the less reactive carboxylic acid. | Dry all solvents and glassware thoroughly before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.[2] Glassware should be oven-dried and cooled under an inert atmosphere. |
| Formation of unexpected byproducts | Side reactions with water: Water can act as a nucleophile, leading to the formation of hydroxy-substituted pyridines, although this is generally less favorable than ester hydrolysis. The presence of water can also affect the performance of catalysts or reagents in your reaction. | Perform a control reaction with rigorously dried reagents and solvents to confirm if the byproduct formation is moisture-dependent. Consider using a scavenger for trace amounts of water. |
| Difficulty in product purification | Presence of the polar carboxylic acid impurity: The hydrolyzed product, 4-chloro-3-fluoropicolinic acid, has significantly different polarity compared to the starting material, which can complicate chromatographic purification. | An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can help remove the acidic impurity. The carboxylate salt will be soluble in the aqueous layer. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Ongoing degradation of the sample: If the sample is not handled and stored properly, it can degrade over time, leading to variability in analytical data. | Analyze samples promptly after preparation. If storing solutions, use anhydrous solvents and keep them tightly sealed in a cool, dark place. For long-term storage of the solid, follow the recommendations in FAQ Q1. |
III. Experimental Protocols
Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions
This protocol describes a standard procedure for drying solvents, which is crucial when working with moisture-sensitive compounds like this compound.
Materials:
-
Solvent to be dried (e.g., Dichloromethane, Acetonitrile)
-
Appropriate drying agent (e.g., Calcium hydride for chlorinated solvents, molecular sieves for others)
-
Oven-dried round-bottom flask with a stir bar
-
Distillation apparatus or a solvent purification system
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.[2]
-
Add the solvent and the appropriate drying agent to the round-bottom flask.
-
Stir the mixture for several hours (or overnight) under an inert atmosphere.
-
If using a distillation setup, distill the solvent under an inert atmosphere and collect it in a dry, sealed receiving flask.
-
If using a solvent purification system, follow the manufacturer's instructions.
-
Store the dried solvent over activated molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Qualitative Test for Hydrolysis of this compound
This protocol provides a simple method to check for the presence of the acidic hydrolysis product.
Materials:
-
Sample of this compound
-
A suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol)
-
pH indicator paper or a pH meter
Procedure:
-
Dissolve a small amount of the this compound sample in the solvent mixture.
-
Measure the pH of the resulting solution using pH indicator paper or a calibrated pH meter.
-
A significantly acidic pH (below 7) suggests the presence of the carboxylic acid hydrolysis product.
IV. Visualizing the Impact of Moisture
Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of this compound in the presence of water.
Sources
Technical Support Center: Machine Learning-Guided Optimization of Reactions with Methyl 4-chloro-3-fluoropicolinate
Welcome to the technical support center for the machine learning-guided optimization of chemical reactions involving Methyl 4-chloro-3-fluoropicolinate. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of artificial intelligence and high-throughput experimentation (HTE) to accelerate their discovery processes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The optimization of reactions for a multi-functionalized heterocyclic compound like this compound presents a unique set of challenges. The presence of two distinct halogen atoms (Cl and F) at different positions on the pyridine ring, along with an ester functionality, allows for diverse reactivity but also introduces complexities in achieving selectivity and high yield. Machine learning, particularly when coupled with automated reaction platforms, offers a powerful approach to navigate this complex parameter space efficiently.[1][2] However, the success of these campaigns hinges on a solid understanding of both the underlying chemistry and the nuances of the machine learning models.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Bayesian optimization algorithm seems to be stuck in a local optimum, repeatedly suggesting similar, low-yielding conditions for a Suzuki coupling at the C4-position. What's happening and how can I fix it?
A1: This is a common issue in machine learning-guided optimization and can stem from a few sources. Bayesian optimization algorithms balance exploration (searching new, uncertain areas of the parameter space) and exploitation (refining known high-yielding conditions).[3] If the initial experimental data fed to the model primarily consists of a cluster of similar, poor-performing reactions, the algorithm might incorrectly conclude that the global optimum lies within that region.
Causality and Troubleshooting Steps:
-
Insufficient Initial Diversity: The model's initial understanding of the reaction landscape is only as good as the data it's given. If the initial "training" experiments are not diverse enough, the model may not have sufficient information to explore promising, yet uncharted, territories in the parameter space.[4]
-
Solution: Before initiating the Bayesian optimization loop, run a small, diverse set of initial experiments. Instead of a grid search, consider a Latin Hypercube sampling design to ensure a more uniform exploration of the parameter space.[5] This provides the model with a better "map" of the reaction landscape from the outset.
-
-
Over-Exploitation: The acquisition function of the Bayesian optimizer might be too heavily weighted towards exploitation.
-
Solution: Adjust the hyperparameters of your Bayesian optimization algorithm to favor exploration. For instance, in a Gaussian Process model using an Upper Confidence Bound (UCB) acquisition function, increasing the value of the kappa (κ) parameter will encourage the exploration of areas with higher uncertainty.[3]
-
-
-
Solution: Re-evaluate your feature engineering strategy. Instead of simple one-hot encoding for categorical variables like ligands, consider using more descriptive features such as bite angle, cone angle, or computed electronic properties.[8] For solvents, properties like dielectric constant, polarity, and hydrogen bond donor/acceptor strength can be more informative than just the solvent name.
-
Q2: I'm observing significant defluorination or hydrolysis of the ester group as side reactions in my machine learning-guided C-N coupling experiments. How can I guide the model to avoid these conditions?
A2: This is an excellent example of a multi-objective optimization problem. Your goal is not just to maximize the yield of the desired product but also to minimize the formation of specific byproducts.
Causality and Troubleshooting Steps:
-
Single-Objective Optimization: Standard machine learning optimization models are often set up to optimize a single parameter, typically yield.[4] They are "blind" to other outcomes unless explicitly told to consider them.
-
Solution: Frame the problem as a multi-objective optimization. Instead of just "yield," define a desirability function that rewards high yield of the target molecule while penalizing the formation of the defluorinated and hydrolyzed products. This can be a simple mathematical expression, for example: Desirability = (Yield_Product) - (w1 * Yield_Defluorinated) - (w2 * Yield_Hydrolyzed) where w1 and w2 are weights that you can adjust based on the undesirability of each byproduct. The machine learning algorithm will then search for conditions that maximize this new, composite objective function.
-
-
Informing the Model about Side Reactions: The model needs data on the side reactions to learn which conditions promote them.
-
Solution: Ensure your analytical method quantifies the key byproducts in addition to the desired product. This data should be fed back to the machine learning model. By correlating reaction parameters with the formation of these byproducts, the model can learn to avoid regions of the parameter space where they are prevalent.[9]
-
Q3: The machine learning model is suggesting a catalyst/ligand combination that is not commercially available or is prohibitively expensive for my project. How can I constrain the model's suggestions?
A3: This is a practical constraint that is crucial for real-world applications. Machine learning models, without constraints, will explore the entire parameter space you define.
Causality and Troubleshooting Steps:
-
Unconstrained Parameter Space: The model was likely given a list of all possible components without any real-world constraints.
-
Solution: The most straightforward approach is to constrain the search space before starting the optimization. Simply remove the undesirable components from the list of options that the algorithm can choose from. This ensures that the model's suggestions are always practical and align with your project's budget and procurement limitations. Many Bayesian optimization software packages allow for the definition of discrete, categorical variables, making it easy to specify a curated list of available catalysts and ligands.[3]
-
Troubleshooting Guides
Guide 1: Poor Model Predictivity in Early Optimization Rounds
Symptom: The machine learning model's predictions for reaction yield have a high error rate when compared to the experimental results in the initial 2-3 rounds of the optimization loop. The model seems to be struggling to learn the underlying chemical trends.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Inadequate Data Quality and Standardization | The model is learning from noisy or inconsistent data. Small variations in experimental setup (e.g., stirring rate, reagent dispensing) can introduce significant noise, especially in HTE formats.[10] | 1. Standardize Experimental Procedures: Ensure all automated liquid handling and reaction setups are calibrated and validated.[11] Use a consistent procedure for sample workup and analysis. 2. Incorporate Replicates: Run key experiments in duplicate or triplicate to assess the experimental error. This can help differentiate between true reactivity trends and experimental noise. 3. Data Preprocessing: Before feeding data to the model, ensure it is cleaned and preprocessed. This includes handling missing values and normalizing data where appropriate. |
| "Black Box" Model Issues | Some complex models like deep neural networks can be opaque, making it difficult to understand why they are making certain predictions.[12][13] They might be latching onto irrelevant artifacts in the data, a phenomenon known as "Clever Hans" predictions.[13] | 1. Start with Simpler Models: Begin with more interpretable models like Random Forests or Gradient Boosting Machines. These models can provide feature importance scores, giving you insight into which reaction parameters are most influential. 2. Use Model Interpretation Techniques: For more complex models, employ techniques like SHAP (SHapley Additive exPlanations) to understand the contribution of each feature to a specific prediction. This can help diagnose if the model is learning chemically sensible relationships.[14] |
| Domain Applicability Mismatch | The model might be trying to extrapolate too far from the initial data.[9] For instance, if the initial data only contains phosphine-based ligands, the model will struggle to predict the performance of N-heterocyclic carbene (NHC) ligands. | 1. Iterative Domain Expansion: If you need to explore a new class of reagents, "seed" the next round of experiments with a few examples from that new class. This provides the model with anchor points in the new domain. 2. Multi-task Learning: If you have data from similar reactions (e.g., optimization of a different picolinate), consider using a multi-task Bayesian optimization approach to leverage that historical data and accelerate learning for the new system.[15][16] |
Guide 2: Chemoselectivity Issues - Reaction at C-F instead of C-Cl Bond
Symptom: In a Palladium-catalyzed cross-coupling reaction, the machine learning-guided optimization is yielding a mixture of products, with significant reaction occurring at the C-F bond instead of the desired C-Cl bond.
Background Chemistry: For typical Pd-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining.[17] The C-Cl bond is generally more reactive than the C-F bond towards oxidative addition to a Pd(0) center. However, the electronic environment of the pyridine ring and the specific ligand/catalyst system can influence this selectivity.[17][18] Electron-withdrawing groups can activate a C-F bond, and certain electron-rich, bulky ligands can favor oxidative addition to stronger bonds.[19]
Workflow for Troubleshooting and Re-guiding the ML Model:
Caption: Workflow for troubleshooting chemoselectivity issues.
Detailed Protocol:
-
Quantify and Analyze: Ensure your analytical method (e.g., UPLC-MS, GC-MS) can accurately quantify both the desired C-Cl coupled product and the undesired C-F coupled product. Analyze the existing data to identify which parameters (ligands, bases, solvents, temperature) correlate with higher C-F reactivity.
-
Refine the Parameter Space: Based on your analysis and established principles of cross-coupling chemistry, refine the search space.[18][19] For instance, if highly electron-rich and sterically hindered phosphine ligands show a strong correlation with C-F activation, remove them from the list of options for the machine learning algorithm.[17]
-
Implement a Selectivity Objective: Modify the optimization goal. Instead of maximizing yield, create a new objective function that represents selectivity. This could be the ratio of the desired product to the undesired product. The model will now learn to prioritize conditions that enhance this ratio.
-
Iterate and Learn: Launch a new optimization campaign with the refined search space and the new objective function. The model will now be guided towards conditions that favor the desired chemoselectivity.
Experimental Protocols
Protocol 1: Automated High-Throughput Experimentation (HTE) for a Buchwald-Hartwig C-N Coupling
This protocol outlines a typical workflow for setting up an HTE plate for the optimization of a C-N coupling reaction between this compound and a representative amine, guided by a machine learning algorithm. This process is often handled by an integrated robotic platform.[20][21]
Caption: Automated HTE workflow for reaction optimization.
Step-by-Step Methodology:
-
Model Suggestion: The Bayesian optimization algorithm suggests a set of N experiments (e.g., 16-24) for the next round based on all previous data.[22]
-
Stock Solution Preparation: Prepare stock solutions of this compound, the amine coupling partner, a selection of palladium pre-catalysts, ligands, bases, and an internal standard in appropriate solvents.
-
Automated Dispensing: A liquid handling robot dispenses the required volumes of each stock solution into the wells of a 96-well microplate according to the experimental design suggested by the model.
-
Inerting and Sealing: The plate is sealed with a chemically resistant, pierceable cap mat. The atmosphere in each well is replaced with an inert gas (e.g., Nitrogen or Argon) by purging.
-
Reaction: The sealed plate is placed on a heater-shaker block and incubated at the specified temperature with constant agitation for the prescribed reaction time.
-
Workup: After cooling, the reaction is quenched by the automated addition of a suitable solvent (e.g., water or brine). An organic solvent (e.g., ethyl acetate) is added for extraction.
-
Analysis: The plate is centrifuged, and an aliquot of the organic layer is transferred to a new plate, diluted, and then injected into an UPLC-MS for analysis to determine the yield of the product and key byproducts.
References
- Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). SpringerLink.
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Kovács, D. P., McCorkindale, W., & Lee, A. A. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Nature Communications, 12(1), 1695. [Link]
- Greenman, K. P., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. Machine Learning for Molecules Workshop @ NeurIPS 2020.
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Kovács, D. P., McCorkindale, W., & Lee, A. A. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. PubMed, 33727552. [Link]
- Machine learning for adaptive experimental design. (n.d.). Intellegens.
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High-throughput experimentation meets artificial intelligence: A new pathway to catalyst discovery. (2020). RSC Publishing. [Link]
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An Automated Electrochemical Flow Platform to Accelerate Library Synthesis and Reaction Optimization. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]
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Quantitative Interpretation Explains Machine Learning Models for Chemical Reaction Prediction and Uncovers Bias. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
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Rxn Rover: automation of chemical reactions with user-friendly, modular software. (2021). Digital Discovery. [Link]
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Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. (2021). YouTube. [Link]
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Predicting Success in Cu-Catalyzed C–N Coupling Reactions using Data Science. (n.d.). ChemRxiv. Retrieved December 30, 2025, from [Link]
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Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023). ACS Publications. [Link]
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Toward Machine Learning-Enhanced High-Throughput Experimentation. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
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Bayesian Optimization for Chemical Reactions. (2022). CHIMIA. [Link]
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High-Throughput Experimentation: Increase efficiency and output in chemical discovery. (2023). YouTube. [Link]
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Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
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AROPS: A Framework of Automated Reaction Optimization with Parallelized Scheduling. (2023). ACS Publications. [Link]
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Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. [Link]
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Troubleshooting Clinical Chemistry Analyzers. (n.d.). Needle.Tube. Retrieved December 30, 2025, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved December 30, 2025, from [Link]
-
Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective. (n.d.). ACS Publications. Retrieved December 30, 2025, from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6387. [Link]
-
Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. (2023). ACS Publications. [Link]
-
Data Preprocessing and Feature Engineering 02. (n.d.). Scribd. Retrieved December 30, 2025, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes for Methyl 4-chloro-3-fluoropicolinate
Introduction
Methyl 4-chloro-3-fluoropicolinate is a key substituted pyridine derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its specific arrangement of chloro, fluoro, and methyl ester functionalities on the picolinate core makes it a valuable intermediate for constructing highly functionalized target compounds. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in process development and medicinal chemistry.
This guide provides an in-depth comparison of two plausible and robust synthetic pathways for the preparation of this compound. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in scientific literature and patents. We will dissect each route, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
The two routes explored herein both leverage the powerful Balz-Schiemann reaction to introduce the key fluorine substituent but differ in their strategic approach regarding the state of the carboxylic acid functional group:
-
Route 1: The "Ester-First" Pathway: This route begins with the commercially available Methyl 4-chloropicolinate and carries the ester functionality through the entire reaction sequence.
-
Route 2: The "Acid-First" Pathway: This approach starts with 4-chloropicolinic acid, performing the key transformations on the free acid before a final esterification step.
This comparative analysis will equip researchers with the necessary insights to select the optimal synthetic strategy based on available starting materials, scale, and laboratory capabilities.
Route 1: The "Ester-First" Pathway
This synthetic strategy focuses on introducing the nitro group and converting it to a fluoro group on a pre-existing ester substrate. This approach avoids a final, separate esterification step, potentially shortening the overall process.
Overall Scheme
Caption: Synthetic pathway for Route 1 starting from the methyl ester.
Scientific Rationale and Experimental Choices
Step 1: Electrophilic Nitration The introduction of a nitro group is a critical step, as it serves as a precursor to the amine required for the Balz-Schiemann reaction. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the electron-withdrawing ester at the C2 position and the chloro group at C4 direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. Steric hindrance from the C4-chloro group favors substitution at the C3 position. A strong nitrating medium, typically a mixture of concentrated sulfuric and nitric acids, is required to generate a sufficient concentration of the nitronium ion to overcome the ring's deactivation.[1][2]
Step 2: Nitro Group Reduction The conversion of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method.[3] This method is preferred over other reducing agents like tin or iron in acidic media, as it simplifies the product workup and purification, avoiding large amounts of metallic waste.
Step 3: Balz-Schiemann Reaction This classic reaction is one of the most reliable methods for introducing a fluorine atom onto an aromatic ring.[4][5][6] The process involves two key stages:
-
Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a non-nucleophilic, strong acid like fluoroboric acid (HBF₄). This generates an aryl diazonium tetrafluoroborate salt, which is often insoluble and can be isolated.[7][8]
-
Thermal Decomposition: The isolated diazonium salt is gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired aryl fluoride.[4] The use of HBF₄ is crucial as the tetrafluoroborate anion is a poor nucleophile, preventing unwanted side reactions during diazotization, and then serves as the fluoride source upon decomposition. A patent describing the synthesis of an isomeric fluoropicoline validates this approach on a similar heterocyclic system.[3]
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 4-chloro-3-nitropicolinate
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C in an ice bath, add Methyl 4-chloropicolinate (17.1 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the internal temperature between 0-5°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield the title product.
Step 2: Synthesis of Methyl 3-amino-4-chloropicolinate
-
In a high-pressure hydrogenation vessel, suspend Methyl 4-chloro-3-nitropicolinate (21.6 g, 0.1 mol) and 10% Palladium on Carbon (1.0 g) in methanol (200 mL).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture at room temperature for 8-12 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (Balz-Schiemann Reaction)
-
Dissolve the crude Methyl 3-amino-4-chloropicolinate (18.6 g, 0.1 mol) in 48% aqueous fluoroboric acid (HBF₄, 50 mL) at 0°C.
-
Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold ether, and dried under vacuum.
-
The dry salt is then gently heated in an inert solvent (e.g., toluene) or neat until nitrogen evolution ceases.
-
The resulting mixture is cooled, diluted with ethyl acetate, and washed with aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Route 2: The "Acid-First" Pathway
This strategy involves performing the core transformations on 4-chloropicolinic acid and concludes with the esterification of the final fluorinated acid. This can be advantageous if the intermediate acids exhibit better solubility or crystallinity, aiding in purification.
Overall Scheme
Caption: Synthetic pathway for Route 2 starting from the carboxylic acid.
Scientific Rationale and Experimental Choices
The rationale for the first three steps (Nitration, Reduction, Balz-Schiemann) is identical to that of Route 1. The key difference lies in the final step.
Step 4: Esterification With the desired 4-chloro-3-fluoropicolinic acid in hand, the final step is its conversion to the methyl ester. Several methods are available:
-
Fischer Esterification: This is a classic, cost-effective method involving heating the carboxylic acid in an excess of methanol with a strong acid catalyst (like H₂SO₄ or HCl). The primary drawback is the need to remove water to drive the equilibrium towards the product, and the harsh acidic conditions may not be suitable for sensitive substrates.[9]
-
Thionyl Chloride/Methanol: The acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is often high-yielding but generates acidic byproducts.
-
Carbodiimide Coupling (Steglich Esterification): For a milder approach, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used.[10] This method works well at room temperature and is suitable for substrates that are sensitive to acid or heat, but DCC is a known allergen and the dicyclohexylurea byproduct must be filtered off.
-
Lewis Acid-Mediated Esterification: Reagents like titanium tetrachloride (TiCl₄) can activate the carboxylic acid for direct reaction with an alcohol under mild, neutral conditions, offering high yields and purity.[11]
Detailed Experimental Protocol: Route 2
Steps 1-3: Synthesis of 4-Chloro-3-fluoropicolinic acid
-
The protocols for Nitration, Reduction, and the Balz-Schiemann reaction are performed as described in Route 1, starting with 4-chloropicolinic acid instead of its methyl ester. The workup for each step will involve pH adjustments to isolate the acidic or zwitterionic intermediates.
Step 4: Synthesis of this compound (Esterification)
-
Method A: Fischer Esterification
-
Suspend 4-Chloro-3-fluoropicolinic acid (17.5 g, 0.1 mol) in methanol (200 mL).
-
Carefully add concentrated sulfuric acid (5 mL) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
-
Method B: Steglich Esterification
-
Dissolve 4-Chloro-3-fluoropicolinic acid (17.5 g, 0.1 mol), methanol (6.4 g, 0.2 mol), and 4-dimethylaminopyridine (DMAP, 1.2 g, 0.01 mol) in dry dichloromethane (200 mL) and cool to 0°C.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 22.7 g, 0.11 mol) in dichloromethane (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Performance Comparison and Data Summary
The choice between the "Ester-First" and "Acid-First" pathways depends on several factors. The following table summarizes the key comparative metrics. Yields are estimated based on typical outcomes for these standard reactions.
| Parameter | Route 1: "Ester-First" Pathway | Route 2: "Acid-First" Pathway | Analysis |
| Starting Material | Methyl 4-chloropicolinate | 4-Chloropicolinic acid | Both are commercially available. Choice may depend on cost and supplier availability. |
| Number of Steps | 3 | 4 | Route 1 is shorter, which is generally preferable for overall yield and process efficiency. |
| Overall Yield (Est.) | 55-65% | 50-60% | Route 1 may have a slightly higher overall yield due to having one fewer step. |
| Purification | Intermediates may be oils or solids. Final purification by chromatography is likely. | Acidic intermediates may be purified by crystallization/precipitation, which can be simpler and more scalable than chromatography. | Route 2 may offer purification advantages for intermediates if they are crystalline solids. |
| Reagent Hazards | H₂SO₄/HNO₃ (corrosive, oxidizing), H₂/Pd/C (flammable), HBF₄ (toxic, corrosive). | H₂SO₄/HNO₃, H₂/Pd/C, HBF₄, plus reagents for esterification (e.g., SOCl₂, DCC - sensitizer). | Both routes use hazardous materials common in organic synthesis. Standard safety precautions are essential. |
| Scalability | Good. Hydrogenation requires specialized equipment. Handling of diazonium salt requires care. | Good. The final esterification step is a standard, scalable industrial process. Purification by crystallization is highly scalable. | Route 2 might be slightly more amenable to large-scale production due to the potential for crystalline intermediates and a well-established final esterification step. |
Workflow for Route Selection
Caption: Decision-making workflow for selecting the optimal synthetic route.
Conclusion
Both the "Ester-First" and "Acid-First" pathways represent viable and robust strategies for the synthesis of this compound, grounded in well-established chemical transformations.
Route 1 ("Ester-First") offers the primary advantage of being a shorter, three-step process. This makes it an attractive option for laboratory-scale synthesis where speed and a minimized step count are priorities, provided that purification of potentially non-crystalline intermediates by chromatography is feasible.
Route 2 ("Acid-First") involves an additional esterification step but may provide significant advantages in terms of purification and scalability. The carboxylic acid intermediates are more likely to be crystalline solids, allowing for purification via recrystallization, a technique more amenable to large-scale production than chromatography.
Ultimately, the choice of synthesis is a strategic one. For rapid, small-scale access to the target molecule, Route 1 is compelling. For developing a process intended for scale-up, where purification and process robustness are paramount, the slightly longer Route 2 may prove to be the more prudent and economical choice in the long run.
References
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The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Balz–Schiemann reaction. (2023). In Wikipedia. Retrieved from [Link]
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Balz–Schiemann reaction. (n.d.). Grokipedia. Retrieved from [Link]
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Schiemann Reaction (Balz-Schiemann Reaction). (n.d.). Merck Index. Retrieved from [Link]
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
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Sparrowhawk, M. E. (1998). Elemental fluorine for selective fluorination. Durham University. Retrieved from [Link]
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
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Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]
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Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen Career Institute. Retrieved from [Link]
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Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. Retrieved from [Link]
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Synthesis of 4-chloro-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
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Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Esterification of carboxylic acids with. (n.d.). Organic Syntheses. Retrieved from [Link]
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Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]
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A--Preparation of 4-chloro-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
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- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Blobaum, A. L., et al. (2014). Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Carbone, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Retrieved from [Link]
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A Multi-Modal Spectroscopic Guide to the Structural Verification of Methyl 4-chloro-3-fluoropicolinate
This guide provides a comprehensive framework for the definitive structural analysis of Methyl 4-chloro-3-fluoropicolinate, a key heterocyclic building block in pharmaceutical and agrochemical research. We move beyond a mere recitation of data to offer an in-depth, logical workflow that ensures scientific rigor through a self-validating, multi-technique approach. The methodologies and interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust strategy for structural confirmation, ensuring the integrity of their subsequent research.
The precise arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and biological activity. Therefore, unambiguous confirmation of the 4-chloro, 3-fluoro substitution pattern is paramount. This guide will objectively compare the expected spectroscopic data of the target molecule with that of potential isomers, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy leads to an irrefutable structural assignment.
Part 1: The Analytical Workflow: A Strategy for Unambiguous Confirmation
The core principle of our validation strategy is the convergence of evidence from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces align can the structure be considered confirmed. This workflow is designed to be self-validating; a discrepancy in any single analysis necessitates a re-evaluation of the compound's identity.
Caption: Correlation of structure with key spectroscopic data.
NMR Analysis: The Definitive Structural Blueprint
The NMR spectra are the most information-rich datasets for this analysis. The chemical shifts and coupling patterns of the protons on the pyridine ring are uniquely dictated by the substituent positions.
¹H NMR Spectrum:
-
H-6 Proton: Expected to appear at the most downfield position (~8.5 ppm). Its proximity to the electron-withdrawing ring nitrogen and the ester group results in significant deshielding. It will appear as a doublet due to coupling with H-5.
-
H-5 Proton: Expected to resonate around ~7.5 ppm. It will appear as a doublet due to coupling with H-6.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around ~4.0 ppm, characteristic of an ester methyl group.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to each unique carbon atom.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 160-170 ppm range for an ester. [1]* Ring Carbons: The five pyridine ring carbons will appear in the aromatic region (110-160 ppm). The carbons directly attached to electronegative atoms (N, Cl, F) will show characteristic shifts and C-F coupling. For instance, C-3 will appear as a doublet with a large ¹JCF coupling constant, while C-4 and C-2 will show smaller ²JCF coupling. This C-F coupling is a definitive marker for the fluorine's position.
-
Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, expected around 50-55 ppm. [2] ¹⁹F NMR Spectrum: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Crucially, in a proton-coupled spectrum, this signal would exhibit coupling to the adjacent H-5 proton, providing further confirmation of its position relative to the ring protons.
Mass Spectrometry: Confirming Molecular Formula
-
Molecular Ion: The calculated exact mass of the [M+H]⁺ ion for C₇H₆ClFNO₂ is 190.0120. High-resolution mass spectrometry should detect this ion with a mass accuracy of <5 ppm.
-
Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of the ³⁵Cl and ³⁷Cl isotopes. The mass spectrum will show two prominent peaks for the molecular ion cluster: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive indicator of the presence of a single chlorine atom.
Infrared Spectroscopy: Functional Group Identification
The IR spectrum provides rapid confirmation of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected around 1725-1740 cm⁻¹ , which is characteristic of an α,β-unsaturated ester carbonyl group.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the ester C-O stretch is expected in the 1200-1300 cm⁻¹ range.
-
C-Cl and C-F Stretches: Absorptions for these bonds will be found in the fingerprint region, typically between 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
| Table 1: Summary of Predicted Spectroscopic Data for this compound | |
| Technique | Expected Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (d, 1H, H-6), ~7.5 (d, 1H, H-5), ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~164 (C=O), 115-160 (5 x Ar-C with C-F coupling), ~53 (-OCH₃) |
| HRMS (ESI+) | m/z [M+H]⁺ = 190.0120 ± 5 ppm; Characteristic M, M+2 isotopic pattern (~3:1) |
| IR (ATR) | ν (cm⁻¹) ~1730 (C=O), ~1580 (C=C, C=N), ~1250 (C-O) |
Part 4: Comparative Analysis - The Power of Isomeric Differentiation
To truly validate the structure, we must demonstrate that the obtained data could not correspond to a plausible isomer. Let's consider Methyl 6-chloro-3-fluoropicolinate , a potential alternative arising from the synthesis.
| Table 2: Comparative ¹H NMR Predictions for Isomeric Structures | |
| Compound | Predicted ¹H NMR Chemical Shifts and Couplings |
| This compound (Target) | H-6 (~8.5 ppm, d): Adjacent to N. H-5 (~7.5 ppm, d): Coupled to H-6. |
| Methyl 6-chloro-3-fluoropicolinate (Isomer) | H-4 (~7.8 ppm, dd): Coupled to both H-5 and the fluorine at C-3. H-5 (~7.4 ppm, t): Coupled to H-4 and the fluorine at C-3. |
The distinction is unequivocal. The target molecule is predicted to show two simple doublets in the aromatic region. In contrast, its isomer, Methyl 6-chloro-3-fluoropicolinate, would display a more complex pattern: a doublet of doublets and a triplet (or doublet of doublets depending on the relative magnitudes of the J-couplings) due to both H-H and H-F coupling. [3]This clear difference in the splitting patterns of the aromatic protons provides an unambiguous method to distinguish between the two isomers, highlighting the diagnostic power of ¹H NMR spectroscopy.
Conclusion
The structural validation of this compound is achieved not by a single measurement, but by the overwhelming agreement across multiple, independent spectroscopic techniques. The molecular formula is confirmed by high-resolution mass spectrometry, with the chlorine isotopic pattern serving as a crucial internal check. The presence of the required ester and aromatic functional groups is verified by IR spectroscopy. Finally, the precise regio- and stereochemistry is definitively established by ¹H, ¹³C, and ¹⁹F NMR, whose data provides a unique fingerprint that can be clearly distinguished from that of plausible isomers. This integrated, self-validating workflow ensures the highest degree of confidence in the compound's structural identity, forming a solid foundation for all subsequent research and development endeavors.
References
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Reddy, T. S., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health. Available from: [Link] [Accessed December 31, 2025].
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The Royal Society of Chemistry. (2013). Supplementary Information. Available from: [Link] [Accessed December 31, 2025].
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Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link] [Accessed December 31, 2025].
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PubChem. Methyl 4-chloro-3-fluorobenzoate. Available from: [Link] [Accessed December 31, 2025].
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link] [Accessed December 31, 2025].
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Biological activity of Methyl 4-chloro-3-fluoropicolinate versus other halogenated picolinates.
An In-Depth Guide to the Biological Activity of Halogenated Picolinates: A Comparative Analysis Featuring Methyl 4-chloro-3-fluoropicolinate
Introduction: The Significance of Picolinates in Chemical Biology and Agriculture
Picolinic acid derivatives represent a cornerstone class of synthetic auxin herbicides, pivotal in selective broadleaf weed control for decades.[1][2] Their mechanism, which mimics the natural plant hormone indole-3-acetic acid (IAA), triggers uncontrolled growth in susceptible plants, making them highly effective agricultural tools.[3] The journey of picolinate herbicides began with the commercialization of Picloram in the 1960s, followed by compounds like Clopyralid and Aminopyralid, each offering refined selectivity and potency.[1][4] More recent innovations have introduced 6-aryl-picolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), expanding the utility and environmental profile of this herbicide family.[1][5][6]
The biological activity of these molecules is profoundly influenced by the substitution pattern on the pyridine ring, particularly with halogen atoms. Halogenation affects the molecule's electronic properties, lipophilicity, and binding affinity to its target receptor. This guide provides a comparative analysis of the biological activity of halogenated picolinates, using this compound as a focal point for discussing structure-activity relationships (SAR). While direct, extensive biological data for this specific compound is not prevalent in public literature, we can infer its potential activity profile by examining established principles from closely related analogues.
Mechanism of Action: The Auxin Mimicry Pathway
Synthetic auxin herbicides, including halogenated picolinates, exert their effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (IAA) which can bind to various auxin co-receptors, picolinic acid herbicides primarily interact with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5).[1][7] This binding initiates a cascade that leads to plant death.
The key steps are as follows:
-
Receptor Binding: The picolinate herbicide binds to the AFB5 receptor, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]
-
Co-Receptor Complex Formation: This binding event stabilizes the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.[1]
-
Ubiquitination and Degradation: The formation of this new complex tags the Aux/IAA proteins for poly-ubiquitination and subsequent degradation by the 26S proteasome.[1]
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that proceed to activate the expression of a multitude of auxin-responsive genes.[1]
-
Uncontrolled Growth: This leads to epinasty (twisting and curling of stems and leaves), uncontrolled cell elongation, accumulation of abscisic acid and ethylene, and ultimately, systemic plant death.[1][3]
Caption: Picolinate herbicide mode of action via SCFAFB5 pathway.
Structure-Activity Relationships (SAR) of Halogenated Picolinates
The efficacy of a picolinate herbicide is critically dependent on the nature and position of substituents on its pyridine ring. Halogens, in particular, play a vital role in modulating biological activity through their electronic and steric effects.
-
Position 4 (C4): Substitution at the C4 position is common. In this compound, the chlorine at C4 is crucial. This position is also substituted in the highly active herbicide Picloram (with an amino group, but also extensive chlorination elsewhere).
-
Position 3 (C3): The fluorine atom at the C3 position in this compound contributes to the molecule's electronic profile. Fluorine is the most electronegative element, and its inclusion can significantly alter binding affinity and metabolic stability. Recent research has focused on synthesizing novel picolinates with fluorine substitutions to enhance herbicidal activity.[8][9]
-
Position 6 (C6): This position is critical for potency. In foundational herbicides like Clopyralid, a chlorine atom occupies this site.[1] A major breakthrough was the replacement of the C6-chlorine with an aryl group, leading to the development of halauxifen-methyl and florpyrauxifen-benzyl, demonstrating that bulky substituents can be highly effective.[4][5] Research has also shown that introducing a pyrazolyl ring at this position can yield compounds with broader herbicidal spectrums than clopyralid.[9][10]
The combination of a chloro group at C4 and a fluoro group at C3 in this compound suggests a design aimed at optimizing the electronic landscape of the pyridine ring for potent interaction with the AFB5 receptor. The electron-withdrawing nature of both halogens likely enhances the molecule's binding characteristics.
Comparative Biological Activity Data
Direct comparative data for this compound is limited. However, we can create a representative comparison using data from published studies on other halogenated picolinates to illustrate the range of activities observed. The half-maximal inhibitory concentration (IC50) from root growth inhibition assays is a standard metric for comparison.
| Compound | Key Substitutions | Target Species | IC50 (µM) | Reference |
| Picloram | 4-Amino, 3,5,6-Trichloro | Brassica napus | >10 (approx.) | Inferred from[11] |
| Clopyralid | 3,6-Dichloro | Arabidopsis thaliana | ~2.7 (approx.) | Inferred from[10] |
| Halauxifen-methyl | 4-Amino, 3-Chloro, 5-Fluoro, 6-Aryl | Arabidopsis thaliana | ~0.022 | Inferred from[2][5] |
| Compound c5 | 3-Chloro, 6-Pyrazolyl | Arabidopsis thaliana | ~0.1 | [10] |
| Compound V-7 | 4-Amino, 3,5-Dichloro, 6-Aryl-Pyrazolyl | Arabidopsis thaliana | ~0.00049 | [2] |
| Florpyrauxifen | 4-Amino, 3-Chloro, 5-Fluoro, 6-Aryl | A. thaliana | ~0.01-0.05 | Inferred from[8][9] |
| This compound | 4-Chloro, 3-Fluoro | N/A | Hypothetical | N/A |
Note: IC50 values are approximated from published data for illustrative purposes. Direct comparison requires standardized experimental conditions.
This table highlights the remarkable potency of newer generation picolinates. For instance, compound V-7 shows an IC50 value orders of magnitude lower than the classic herbicide Clopyralid, indicating substantially higher intrinsic activity.[2] The high potency of compounds like Halauxifen-methyl and Florpyrauxifen underscores the success of SAR-guided design, particularly the introduction of an aryl group at C6 and fluorine atoms.[5][8]
Experimental Protocols for Efficacy Assessment
To rigorously compare the biological activity of novel compounds like this compound against established standards, standardized bioassays are essential.[12] The following protocols describe a primary in-vitro screening and a secondary whole-plant validation.
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This is a foundational, high-throughput method to determine the intrinsic activity (e.g., IC50) of a compound on plant growth. Arabidopsis is a model organism with a rapid life cycle and well-understood genetics.
Methodology:
-
Seed Sterilization:
-
Place Arabidopsis thaliana (Col-0) seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by centrifugation and remove the supernatant.
-
Add 1 mL of 20% bleach with 0.1% Triton X-100. Invert the tube for 10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare Murashige and Skoog (MS) agar medium in square Petri dishes.
-
Prepare stock solutions of test compounds (e.g., this compound, Picloram) in DMSO.
-
Add the appropriate volume of stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). A DMSO-only plate serves as the negative control.
-
-
Seed Plating and Incubation:
-
Pipette ~10-15 sterilized seeds in a straight line onto the surface of each prepared plate.
-
Seal the plates with breathable tape and place them vertically in a growth chamber (22°C, 16h light/8h dark cycle).
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, photograph the plates.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the percent inhibition of root growth for each concentration relative to the control.
-
Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression (dose-response curve) and calculate the IC50 value (the concentration that inhibits root growth by 50%).
-
Protocol 2: Post-Emergence Whole Plant Greenhouse Assay
This experiment evaluates the herbicide's efficacy under more realistic conditions on a variety of weed species.
Methodology:
-
Plant Cultivation:
-
Sow seeds of various broadleaf weeds (e.g., Amaranthus retroflexus - Redroot Pigweed, Chenopodium album - Lambsquarters) and a grass species for selectivity testing (e.g., Zea mays - Corn) in pots containing standard potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds in a suitable solvent/surfactant mixture (e.g., water with 0.1% Tween-20).
-
Apply the herbicides using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.
-
Test a range of application rates (e.g., 50, 100, 200, 400 g ai/ha).[10] An untreated group is used as a control.[12]
-
Include a commercial standard (e.g., Picloram) for comparison.
-
-
Evaluation:
-
Return plants to the greenhouse and observe them over 14-21 days.
-
Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Evaluation is typically done via a visual injury rating on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to quantify the reduction in biomass compared to the control.
-
Caption: Workflow for in-vitro and whole-plant herbicide bioassays.
Conclusion and Future Outlook
The family of halogenated picolinates continues to be a fertile ground for the discovery of novel herbicides. The biological activity of these compounds is intricately linked to the specific halogenation pattern on the picolinic acid core, which dictates the molecule's interaction with the AFB5 auxin co-receptor. While established compounds like Picloram and Clopyralid defined the class, modern SAR-driven research has produced highly potent molecules by strategically incorporating fluorine and aryl groups.
Based on established structure-activity relationships, this compound is predicted to exhibit significant herbicidal activity. The presence of both chlorine and fluorine at key positions suggests a design optimized for potent auxin mimicry. However, this hypothesis must be confirmed through empirical testing. The experimental protocols detailed in this guide provide a robust framework for such an evaluation, enabling a direct comparison of its IC50 and whole-plant efficacy against benchmark herbicides. The continued exploration of novel halogenation patterns on the picolinate scaffold remains a promising strategy for developing next-generation weed control solutions.
References
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Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. Available at: [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized Methyl 4-chloro-3-fluoropicolinate by HPLC and NMR
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-3-fluoropicolinate is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized this compound. We delve into the underlying principles, experimental protocols, and data interpretation, offering field-proven insights to guide researchers in selecting the most appropriate analytical strategy.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the quality and safety of the final drug product.[2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in amounts greater than 0.1%.[2] this compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of numerous drugs.[1][3] The chlorine and fluorine substituents play a vital role in modulating the biological activity of the final compounds.[3] Therefore, rigorous purity assessment of this intermediate is not merely a quality control step but a fundamental requirement for robust drug development.
This guide will compare two of the most powerful analytical techniques for this purpose: HPLC, a cornerstone of pharmaceutical analysis for its high resolution and sensitivity, and NMR, an unparalleled tool for structural elucidation and quantification.[4]
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a preferred method for the analysis of pharmaceuticals due to its rapid analysis times, high sensitivity, and reproducible results.[4] It excels at separating, identifying, and quantifying components in a mixture, making it ideal for detecting and quantifying impurities.[2][5]
The "Why": Causality Behind HPLC Method Design
The choice of HPLC parameters is critical for achieving optimal separation and accurate quantification. A reversed-phase C18 column is often the first choice for moderately polar compounds like this compound, as it provides excellent retention and separation based on hydrophobicity.[6][7] The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to control the elution of the analyte and any potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable for this compound due to the presence of the pyridine ring chromophore.
A Comparative Look: HPLC vs. Gas Chromatography (GC)
While HPLC is a dominant technique, Gas Chromatography (GC) presents a viable alternative for the analysis of volatile organic compounds.[8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[9] | Primarily for volatile and thermally stable compounds.[8] |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Sensitivity | High, with various sensitive detectors available (UV, MS, etc.).[10] | Very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[8] |
| Our Analyte | This compound is amenable to HPLC analysis. | Potentially suitable, but would require investigation into its volatility and thermal stability. |
For this compound, HPLC is generally the more straightforward and versatile choice, avoiding potential complications related to thermal degradation that can occur in GC.
Experimental Protocol: A Validated HPLC Method
The development and validation of an HPLC method should adhere to ICH guidelines to ensure its suitability for its intended purpose.[5][11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[11][12]
Visualizing the Workflow
Caption: HPLC Purity Assessment Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Detective
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[13] For purity assessment, it provides both qualitative and quantitative information. Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself.
The "Why": Leveraging Multiple Nuclei for Comprehensive Analysis
The structure of this compound contains several NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. Each provides unique and complementary information.
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons and the methyl ester protons can confirm the primary structure.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: As fluorine is 100% naturally abundant and has a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[14][15] It is particularly useful for fluorinated compounds, offering a wide chemical shift range and less likelihood of signal overlap.[13][16] This makes it an excellent tool for identifying and quantifying fluorine-containing impurities.[17]
A Comparative Look: ¹H NMR vs. ¹⁹F NMR for Purity
| Feature | ¹H qNMR | ¹⁹F qNMR |
| Principle | Quantification based on the integral of proton signals relative to a certified internal standard. | Quantification based on the integral of fluorine signals relative to a certified internal standard. |
| Sensitivity | High, but can be limited by signal overlap in complex mixtures. | Very high, with a wide chemical shift range minimizing overlap.[14][16] |
| Internal Standard | Requires a proton-containing standard (e.g., maleic acid, dimethyl sulfone). | Requires a fluorine-containing standard (e.g., trifluorotoluene). |
| Applicability | Broadly applicable to most organic molecules. | Specific to fluorine-containing compounds. |
| Our Analyte | Both techniques are highly suitable for this compound. | ¹⁹F qNMR offers the advantage of a cleaner spectrum, potentially simplifying the identification of fluorinated impurities. |
Experimental Protocol: A Multi-Nuclear NMR Approach
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized product and a certified internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]
-
Ensure complete dissolution by gentle vortexing.
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will simplify the spectrum to singlets for each unique fluorine environment, facilitating integration.[16]
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Visualizing the Workflow
Caption: NMR Purity Assessment Workflow.
Synthesizing the Data: A Holistic Approach to Purity Assessment
Neither HPLC nor NMR alone provides a complete picture of purity. A combined approach offers a self-validating system. HPLC excels at detecting and quantifying even trace level impurities, while NMR provides definitive structural confirmation of the main component and any major impurities.
Hypothetical Data Summary:
| Analytical Technique | Parameter | Result | Interpretation |
| HPLC | Purity (by area %) | 99.5% | High purity with minor impurities detected. |
| Impurity 1 (RRT 0.85) | 0.2% | Potential starting material or side-product. | |
| Impurity 2 (RRT 1.15) | 0.3% | Potential regioisomer or degradation product. | |
| ¹H qNMR | Purity (vs. IS) | 99.4% | Corroborates HPLC data. Confirms proton environment. |
| ¹⁹F NMR | Main Signal | -135 ppm (s) | Confirms the presence of the C-F bond. |
| Minor Signal | -140 ppm (s) | Suggests a minor fluorine-containing impurity. |
The slight discrepancy between HPLC and qNMR results is common and can be attributed to differences in detector response (HPLC) versus the universal response of NMR. The presence of a minor signal in the ¹⁹F NMR spectrum warrants further investigation to identify the fluorine-containing impurity.
Conclusion: An Integrated Strategy for Unquestionable Quality
For the comprehensive purity assessment of synthesized this compound, a dual-pronged strategy employing both HPLC and multi-nuclear NMR is recommended.
-
HPLC serves as the primary tool for routine quality control, providing rapid and sensitive quantification of purity and impurity profiles.
-
NMR (¹H, ¹³C, and ¹⁹F) provides unequivocal structural confirmation and an orthogonal, highly accurate method for purity determination via qNMR. The use of ¹⁹F NMR is particularly advantageous for its sensitivity and specificity towards fluorinated species.
By integrating the data from these two powerful techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby building a solid foundation for the development of safe and effective medicines.
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A Comparative Guide to the Structural Elucidation of Methyl 4-Chloro-3-Fluoropicolinate Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comparative analysis of X-ray crystallography alongside alternative analytical techniques for the structural elucidation of small organic molecules, with a focus on methyl 4-chloro-3-fluoropicolinate derivatives. These halogenated picolinates are significant building blocks in the synthesis of novel pharmaceutical and agrochemical agents. An unambiguous understanding of their stereochemistry, conformation, and intermolecular interactions is crucial for rational drug design and the development of structure-activity relationships (SAR).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[2] This technique provides irrefutable evidence of a molecule's absolute and relative stereochemistry, which is often challenging to establish unequivocally by other methods.[3]
Key Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides a complete and precise 3D model of the molecule.[2]
-
Stereochemical Assignment: Unequivocally determines the relative and absolute configuration of stereocenters.[3]
-
Intermolecular Interaction Analysis: Reveals detailed information about hydrogen bonding, halogen bonding, and other non-covalent interactions that govern crystal packing.[4]
-
Conformational Analysis: Captures the preferred conformation of the molecule in the solid state.
Limitations to Consider:
-
Crystal Growth: The primary bottleneck is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.[3]
-
Solid-State vs. Solution Conformation: The determined structure represents the molecule's conformation in the crystalline state, which may differ from its conformation in solution.
-
Sample Amount: While techniques are improving, a sufficient quantity of pure material is necessary for crystallization trials.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural verification, a suite of other analytical techniques offers complementary and often more readily accessible data. The choice of method is frequently dictated by the nature of the sample, the information required, and the stage of research.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Definitive and unambiguous structural determination.[1][2] | Requires high-quality single crystals; solid-state conformation may differ from solution.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F, etc.), through-bond and through-space correlations. | Non-destructive, provides data on solution-state structure and dynamics, small sample requirement.[3][5] | Can be ambiguous for complex structures with multiple stereocenters, interpretation can be complex.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, small sample requirement, can be coupled with chromatography for mixture analysis. | Provides limited information on 3D structure and stereochemistry. |
| Infrared (IR) & Raman Spectroscopy | Functional groups, vibrational modes. | Fast, non-destructive, provides a molecular "fingerprint".[6][7] | Does not provide a complete 3D structure, interpretation can be complex. |
| Three-Dimensional Electron Diffraction (3DED) | Precise 3D atomic arrangement from nanocrystals. | Can be used on crystals too small for X-ray diffraction.[8] | An evolving technique, can be more technically challenging than X-ray crystallography.[8] |
| Computational Chemistry (e.g., DFT) | Theoretical 3D structure, electronic properties, spectroscopic predictions. | Complements experimental data, can predict properties of unknown molecules.[7][9] | Predictions must be validated by experimental data, accuracy depends on the level of theory. |
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic target to a fully characterized crystal structure involves several key stages. The following workflow provides a detailed methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a representative this compound derivative.
Part 1: Synthesis of this compound
The synthesis of the title compound can be achieved from 4-chloro-3-fluoropicolinic acid.[10][11] A common method involves esterification, for which a general procedure is provided below.
Protocol:
-
Acid Chloride Formation (Optional but often effective): To a solution of 4-chloro-3-fluoropicolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[12]
-
Reaction Monitoring: Heat the reaction mixture and monitor for the cessation of gas evolution (SO₂ and HCl).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in methanol at a low temperature (e.g., 0 °C).
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).[12]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield pure this compound.
Part 2: Crystallization
Obtaining diffraction-quality single crystals is often a process of trial and error. Several common techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, gradually inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
Typical Starting Solvents for Picolinate Derivatives:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Toluene
Part 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Visualizing the Process
Caption: Experimental workflow from synthesis to 3D structure determination.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard.[1] It provides a level of detail regarding stereochemistry, conformation, and intermolecular interactions that is unmatched by other techniques.[2][3] However, a comprehensive understanding often benefits from a multi-technique approach. NMR spectroscopy provides crucial insights into the solution-state structure and dynamics, while computational methods can bridge the gap between experimental observations and theoretical understanding.[5][7][9] By judiciously selecting from the available analytical toolkit, researchers can gain a complete and unambiguous picture of these important molecules, thereby accelerating the process of drug discovery and materials development.
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- Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. ResearchGate.
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A Comparative Cost Analysis of Synthetic Methods for Methyl 4-chloro-3-fluoropicolinate: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. Methyl 4-chloro-3-fluoropicolinate, a vital building block, presents a synthetic challenge where cost, safety, and scalability are primary considerations. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols and a transparent cost breakdown to aid researchers and process chemists in making informed decisions.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are often sought after in the design of novel drugs and agrochemicals. The efficient and economical production of this intermediate is therefore a topic of significant interest in the chemical industry.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Method 1: Direct Esterification of 4-chloro-3-fluoropicolinic acid. This is a classical and straightforward approach.
-
Method 2: Palladium-Catalyzed Carbonylation of 4-chloro-3-fluoropyridine. This method represents a more modern approach, leveraging transition metal catalysis.
Each method will be evaluated based on reagent cost, reaction conditions, yield, and overall process efficiency.
Method 1: Direct Esterification of 4-chloro-3-fluoropicolinic acid
This is a robust and well-established method for the synthesis of esters from carboxylic acids. The reaction proceeds in two key steps: the activation of the carboxylic acid to an acid chloride, followed by reaction with methanol.
Scientific Rationale
The direct esterification of a carboxylic acid with an alcohol is often an equilibrium-limited process (Fischer Esterification)[1]. To drive the reaction to completion, the carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation. The resulting acid chloride is highly electrophilic and reacts readily with methanol to form the desired ester. A mild base is often used during the workup to neutralize the HCl generated during the reaction.
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-fluoropicolinoyl chloride
A solution of 4-chloro-3-fluoropicolinic acid (1 equivalent) in a suitable solvent such as toluene is treated with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is heated to reflux (around 70-80 °C) for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 4-chloro-3-fluoropicolinoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 4-chloro-3-fluoropicolinoyl chloride is dissolved in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath. Methanol (a slight excess, typically 1.2-1.5 equivalents) is then added dropwise. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel or recrystallization affords the pure this compound.
Workflow Diagram
Caption: Workflow for the direct esterification of 4-chloro-3-fluoropicolinic acid.
Method 2: Palladium-Catalyzed Carbonylation of 4-chloro-3-fluoropyridine
This method offers an alternative route that avoids the use of thionyl chloride and starts from a different commercially available precursor. Palladium-catalyzed carbonylation reactions are a powerful tool for the formation of carbon-carbon bonds and the introduction of carbonyl groups.[2]
Scientific Rationale
In this approach, a palladium catalyst, in the presence of a ligand, carbon monoxide, and an alcohol, facilitates the conversion of an aryl halide (in this case, 4-chloro-3-fluoropyridine) directly to the corresponding ester. The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion and subsequent reductive elimination with the alcohol to form the ester and regenerate the active catalyst. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.
Experimental Protocol
In a pressure vessel, 4-chloro-3-fluoropyridine (1 equivalent), a palladium catalyst such as palladium(II) acetate or a pre-formed palladium-ligand complex (typically 1-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand) are dissolved in methanol, which acts as both the solvent and the reactant. A weak base, such as triethylamine or potassium carbonate, is added to neutralize the hydrogen halide formed during the reaction. The vessel is then charged with carbon monoxide to a desired pressure (typically 10-50 atm) and heated to a temperature ranging from 80 to 120 °C for several hours. After cooling and venting the excess CO, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield this compound.
Workflow Diagram
Caption: Workflow for the palladium-catalyzed carbonylation of 4-chloro-3-fluoropyridine.
Comparative Cost Analysis
The following table provides an estimated cost comparison for the synthesis of one mole of this compound by the two methods described. Prices are based on bulk catalog listings and may vary depending on the supplier and purity.
| Reagent/Solvent | Method 1: Direct Esterification | Method 2: Palladium-Catalyzed Carbonylation |
| Starting Material | ||
| 4-chloro-3-fluoropicolinic acid | ~$200-300/mole | - |
| 4-chloro-3-fluoropyridine | - | ~$150-250/mole[3][4][5][6] |
| Key Reagents | ||
| Thionyl chloride | ~$20-40/mole | - |
| Palladium Catalyst (e.g., Pd(OAc)₂) | - | ~$50-150/mole (assuming 1 mol%)[7][8] |
| Phosphine Ligand (e.g., PPh₃) | - | ~$10-30/mole |
| Carbon Monoxide | - | ~$5-15/mole (cylinder or in situ generation) |
| Solvents & Other Reagents | ||
| Toluene | ~$10-20/L | - |
| Dichloromethane | ~$15-25/L | - |
| Methanol | ~$5-10/L[9] | ~$5-10/L[9] |
| Triethylamine/K₂CO₃ | - | ~$10-20/mole |
| Estimated Total Cost per Mole | ~$250-400 | ~$230-480 |
Discussion and Recommendations
Method 1: Direct Esterification
-
Advantages: This method is straightforward, utilizes common and relatively inexpensive reagents, and does not require specialized high-pressure equipment. The starting material, 4-chloro-3-fluoropicolinic acid, is commercially available. The procedure is generally high-yielding and easy to perform on a laboratory scale.
-
Disadvantages: The use of thionyl chloride presents some safety concerns as it is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). The reaction also generates a significant amount of acidic waste.
-
Recommendation: This method is well-suited for laboratory-scale synthesis where cost-effectiveness and procedural simplicity are the primary drivers. Careful handling of thionyl chloride is essential.
Method 2: Palladium-Catalyzed Carbonylation
-
Advantages: This route is more atom-economical as it directly converts the C-Cl bond to a C-CO₂Me group. It avoids the use of corrosive and hazardous thionyl chloride. The starting material, 4-chloro-3-fluoropyridine, is also commercially available and may be slightly less expensive than the corresponding carboxylic acid.
-
Disadvantages: The primary drawback is the cost of the palladium catalyst and ligands. While the catalyst loading is low, palladium is a precious metal, and its price can be volatile.[7] This method also requires the use of a high-pressure reactor to handle carbon monoxide, which may not be available in all laboratories. Catalyst recovery and recycling can add complexity to the process on a larger scale.
-
Recommendation: This method is a strong candidate for industrial-scale production where the higher initial investment in equipment and catalyst can be offset by improved safety, reduced waste, and potentially lower starting material costs. The development of highly active and stable catalysts is key to making this route more economically competitive.
Conclusion
Both the direct esterification and the palladium-catalyzed carbonylation routes offer viable pathways to this compound. The choice between the two will largely depend on the scale of the synthesis, the available equipment, and the specific priorities of the research or production team. For academic and small-scale industrial applications, the simplicity and lower capital cost of the direct esterification method make it an attractive option. For larger-scale manufacturing, the improved safety profile and atom economy of the palladium-catalyzed carbonylation may prove to be the more advantageous approach in the long run.
References
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Arkivoc.
- Methanol price index. businessanalytiq.
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- Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central.
- 4-Chloro-3-fluoropyridine. CymitQuimica.
- 4-Chloro-3-fluoropyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Palladium Based C
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- (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1.
- CN104926735A - Industrial preparation method for 4-chlorine-5-fluorine-2-methyl pyrimidine.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 4-chloro-3-fluoropicolinate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 4-chloro-3-fluoropicolinate is a crucial intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals. Its purity and concentration directly impact the yield, safety, and efficacy of the final product. Consequently, robust and reliable analytical methods are not merely a quality control checkbox; they are a fundamental requirement for process optimization, impurity profiling, and regulatory compliance. The validation of these methods provides documented evidence that the analytical procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1][2]
This guide provides an in-depth comparison of two common yet distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the selection of method parameters and provide a comprehensive, step-by-step protocol for the validation of the HPLC-UV method, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4][5]
Part 1: A Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, specificity, sample matrix, and throughput.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle of Operation: RP-HPLC separates compounds based on their polarity. A liquid sample is injected into a stream of a liquid mobile phase, which then passes through a column packed with a nonpolar stationary phase (e.g., C18). Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus elute later than more polar impurities. A UV detector measures the absorbance of the analyte as it elutes, allowing for quantification.
Causality in Method Design:
-
Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography and is selected here due to the anticipated moderate hydrophobicity of this compound. The aromatic ring and methyl ester group provide sufficient nonpolar character for retention.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of acetonitrile and water is used to ensure adequate separation of the main analyte from potential impurities. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to suppress the ionization of any residual carboxylic acid impurities and sharpen the peak shape of the picolinate ester, ensuring consistent retention times.
-
UV Detection (275 nm): The substituted pyridine ring of the analyte contains a chromophore that absorbs UV light. A wavelength of 275 nm is chosen as a hypothetical wavelength of maximum absorbance (λ-max), providing optimal sensitivity for quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates compounds based on their volatility and boiling point. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. Compounds separate based on their interaction with the column's stationary phase. As they exit the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing highly specific identification and quantification.
Causality in Method Design:
-
Derivatization (Optional but Recommended): While the methyl ester improves volatility compared to the parent acid, picolinates can still exhibit some polarity. For trace analysis, a derivatization step (e.g., silylation) could be employed to further increase volatility and thermal stability, though direct injection is often feasible.[6] For this comparison, we assume a direct injection approach.
-
Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for separating a wide range of semi-volatile compounds, including halogenated aromatics.
-
Mass Spectrometry Detection: This is the key advantage of GC-MS. Electron Ionization (EI) will fragment the molecule in a reproducible pattern, creating a "fingerprint" mass spectrum that provides unequivocal identification. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific, characteristic ions, dramatically increasing sensitivity and selectivity compared to UV detection.[7][8]
Performance Comparison
The following table summarizes the expected performance characteristics of each method, based on established principles.
| Parameter | RP-HPLC-UV | GC-MS | Rationale for Difference |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar chromophores. GC-MS adds a second dimension of separation (mass-to-charge ratio), providing a unique mass spectrum that serves as a highly specific identifier.[9] |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~1-10 ng/mL | The ability of the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode allows it to filter out background noise and focus only on ions specific to the analyte, resulting in significantly lower limits of detection and quantification. |
| Linearity & Range | Excellent (typically 0.1 - 100 µg/mL) | Good (typically 0.01 - 10 µg/mL) | Both methods exhibit excellent linearity, but UV detectors often have a wider linear dynamic range than mass spectrometers, which can become saturated at higher concentrations. |
| Precision | Excellent (<2% RSD) | Excellent (<5% RSD) | Modern automated systems for both techniques provide outstanding precision. GC-MS can sometimes show slightly higher variability due to the complexity of the inlet and ion source. |
| Accuracy | Excellent (98-102% recovery) | Excellent (95-105% recovery) | Accuracy is primarily dependent on the quality of the reference standard. Both methods can achieve high accuracy when properly calibrated. |
| Robustness | High | Moderate | HPLC methods are generally considered more robust for routine QC. GC systems can be more sensitive to matrix effects, column contamination, and inlet liner activity, requiring more frequent maintenance. |
| Sample Throughput | High | Moderate to High | HPLC run times are typically 10-15 minutes. GC run times can be similar, but sample preparation (if derivatization is needed) can add significant time. |
Part 2: A Comprehensive Validation Protocol for the RP-HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[5][10] This protocol is designed as a self-validating system, with pre-defined experiments and acceptance criteria for each validation parameter.
Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the validation process, where foundational parameters support the successful execution of subsequent tests.
Caption: Logical workflow for analytical method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products.[3]
Protocol:
-
Prepare Solutions:
-
Blank: Mobile phase or sample diluent.
-
Placebo: A mixture of all potential process impurities and synthetic precursors, excluding the analyte.
-
Analyte Standard: A solution of this compound reference standard at the target concentration (e.g., 20 µg/mL).
-
Spiked Sample: The placebo solution spiked with the analyte reference standard to the target concentration.
-
-
Forced Degradation (Stress Testing):
-
Expose the analyte solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Inject all prepared solutions into the HPLC system.
-
-
Acceptance Criteria:
-
The blank and placebo injections must show no significant interfering peaks at the retention time of the analyte.
-
The analyte peak in the spiked sample must be pure and spectrally homogenous (as determined by Diode Array Detector peak purity analysis).
-
In the forced degradation samples, the analyte peak must be adequately resolved from all degradation product peaks (Resolution > 2.0).
-
Linearity
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over the intended range.
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution of the reference standard. A typical range for an assay would be 50% to 150% of the target concentration (e.g., 10, 15, 20, 25, 30 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration.
-
Perform a linear regression analysis on the resulting data.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value. Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[9]
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze each sample and calculate the concentration using the previously established linear calibration curve.
-
Calculate the percent recovery for each sample: (% Recovery = [Measured Concentration / Spiked Concentration] x 100).
Acceptance Criteria:
-
The mean percent recovery for each level should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision (Inter-assay precision / Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies using an appropriate statistical test (e.g., F-test).
-
Acceptance Criteria:
-
Repeatability: The RSD of the six measurements must be ≤ 1.0%.
-
Intermediate Precision: The RSD of the combined results from both studies must be ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte peak height from a low-concentration standard to the noise level of the baseline over a region close to the analyte peak.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by preparing and injecting six samples at the determined LOQ concentration and verifying that the precision (RSD) is ≤ 10%.
Acceptance Criteria:
-
The method must demonstrate the required sensitivity for its intended purpose (e.g., for impurity analysis, the LOQ must be below the reporting threshold).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters. For this HPLC method, these would include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Mobile phase flow rate (± 10%)
-
Percentage of organic solvent in the mobile phase (± 2%)
-
-
Perform a one-factor-at-a-time (OFAT) analysis. Inject a standard solution while varying each parameter individually.
-
Monitor system suitability parameters: retention time, peak asymmetry, and resolution from adjacent peaks.
Acceptance Criteria:
-
System suitability parameters must remain within their pre-defined limits for all tested variations.
-
The analyte concentration result should not deviate significantly from the nominal value.
System Suitability: The Self-Validating Check
Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Caption: Decision flow for a typical System Suitability Test.
Conclusion
The selection and validation of an analytical method are critical scientific endeavors that underpin the quality and safety of pharmaceutical products. While RP-HPLC-UV offers a robust, reliable, and high-throughput solution for the routine quantification of this compound, GC-MS provides superior specificity and sensitivity, making it an invaluable tool for trace-level impurity analysis and structural confirmation.
A rigorously executed validation, following the detailed protocol provided and guided by international regulatory standards, ensures that the chosen method will consistently deliver accurate and reliable data. This commitment to scientific integrity and logic is the foundation upon which trustworthy analytical results are built, safeguarding the entire drug development and manufacturing lifecycle.
References
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: Analytical Method Validation: Mastering FDA Guidelines Source: ProPharma URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 4-chloro-3-fluoropicolinate-Based Compounds
This guide provides a comprehensive analysis of the methodologies used to evaluate the efficacy of novel compounds based on the Methyl 4-chloro-3-fluoropicolinate scaffold. As researchers and drug development professionals, understanding the translation from laboratory assays to whole-organism effects is paramount. This document will dissect the in vitro and in vivo experimental frameworks, offer insights into the causality behind experimental choices, and present data in a clear, comparative format.
Introduction to this compound Derivatives
This compound is a halogenated pyridine derivative. The picolinate chemical class is a cornerstone in the development of synthetic auxin herbicides, which function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible plants.[1][2] The introduction of fluorine and chlorine atoms can significantly influence the biological activity, metabolic stability, and selectivity of these compounds.[3][4] This guide will explore the efficacy of hypothetical derivatives of this compound, which we will refer to as Compound A, B, and C, in both herbicidal and fungicidal contexts.
Part 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening of a large number of compounds in a cost-effective and high-throughput manner. These assays provide crucial data on the intrinsic activity of a compound at a molecular or cellular level.
Herbicidal Activity: Auxin-like Effects
The primary in vitro assay for picolinate-based herbicides is the evaluation of their ability to mimic auxin and inhibit plant growth. A common and effective method is the Arabidopsis thaliana root growth inhibition assay.
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium in Petri dishes.
-
Compound Application: The test compounds (Compound A, B, and C) and a positive control (e.g., Picloram) are added to the molten MS agar at various concentrations (e.g., 0.01 µM to 100 µM) before pouring the plates. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are stratified at 4°C for 48 hours to synchronize germination and then transferred to a growth chamber with a controlled light and temperature cycle.
-
Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control. The IC50 (half-maximal inhibitory concentration) value for each compound is then determined.
Table 1: In Vitro Herbicidal Activity of this compound Derivatives
| Compound | Target Species | Assay Type | IC50 (µM) |
| Compound A | Arabidopsis thaliana | Root Growth Inhibition | 5.2 |
| Compound B | Arabidopsis thaliana | Root Growth Inhibition | 1.8 |
| Compound C | Arabidopsis thaliana | Root Growth Inhibition | 12.5 |
| Picloram (Control) | Arabidopsis thaliana | Root Growth Inhibition | 3.5 |
Fungicidal Activity: Mycelial Growth Inhibition
For assessing potential fungicidal properties, the mycelial growth inhibition assay is a standard in vitro method.[5][6] This assay directly measures the effect of a compound on the vegetative growth of a target fungus.
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds (Compound A, B, and C) and a positive control (e.g., a commercial fungicide like Tebuconazole) are dissolved in a suitable solvent and added to the molten PDA at various concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus (e.g., Fusarium graminearum) is placed in the center of each compound-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (half-maximal effective concentration) value for each compound is determined.[5]
Table 2: In Vitro Fungicidal Activity of this compound Derivatives
| Compound | Target Fungus | Assay Type | EC50 (µg/mL) |
| Compound A | Fusarium graminearum | Mycelial Growth Inhibition | 15.8 |
| Compound B | Fusarium graminearum | Mycelial Growth Inhibition | 8.3 |
| Compound C | Fusarium graminearum | Mycelial Growth Inhibition | 29.1 |
| Tebuconazole (Control) | Fusarium graminearum | Mycelial Growth Inhibition | 2.5 |
Part 2: In Vivo Efficacy Assessment
While in vitro assays provide valuable initial data, in vivo studies are essential to understand a compound's efficacy in a whole-organism system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Herbicidal Activity: Whole Plant Bioassays
Whole plant bioassays in a greenhouse setting are the next logical step to confirm the herbicidal activity observed in vitro.[7]
-
Plant Cultivation: Seeds of a target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standard soil mix and grown in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Compound Application: The test compounds (Compound A, B, and C) and a commercial herbicide standard are formulated as a sprayable solution with appropriate adjuvants. The plants are sprayed at different application rates (e.g., 50, 100, 200 g/ha). An untreated control group is also included.
-
Evaluation: At set intervals after treatment (e.g., 7, 14, and 21 days), the plants are visually assessed for signs of phytotoxicity, and the percentage of weed control is rated on a scale of 0% (no effect) to 100% (complete kill). Plant biomass can also be harvested and weighed to quantify the effect.
-
Data Analysis: The GR50 (the dose required to reduce plant growth by 50%) is calculated for each compound.
Table 3: In Vivo Herbicidal Efficacy of this compound Derivatives
| Compound | Target Weed | Application Rate (g/ha) | Weed Control (%) at 21 DAT |
| Compound A | Amaranthus retroflexus | 100 | 85 |
| Compound B | Amaranthus retroflexus | 100 | 95 |
| Compound C | Amaranthus retroflexus | 100 | 70 |
| Picloram (Control) | Amaranthus retroflexus | 100 | 90 |
Fungicidal Activity: Whole Plant Disease Control
To evaluate in vivo fungicidal efficacy, a whole plant assay is conducted where plants are artificially inoculated with a pathogen.[8][9]
-
Plant Growth: Wheat seedlings are grown in pots in a greenhouse to the two-leaf stage.
-
Compound Application: The test compounds (Compound A, B, and C) and a commercial fungicide are applied as a foliar spray until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the spray has dried, the plants are inoculated with a spore suspension of a target pathogen (e.g., Puccinia triticina, the causal agent of wheat leaf rust).
-
Incubation: The inoculated plants are placed in a dew chamber to promote infection, and then returned to the greenhouse.
-
Disease Assessment: After a specific incubation period (e.g., 10-14 days), the percentage of leaf area covered with disease symptoms (e.g., rust pustules) is assessed.
-
Data Analysis: The percentage of disease control is calculated for each treatment relative to the inoculated, untreated control.
Table 4: In Vivo Fungicidal Efficacy of this compound Derivatives
| Compound | Target Disease | Application Rate (ppm) | Disease Control (%) |
| Compound A | Wheat Leaf Rust | 200 | 75 |
| Compound B | Wheat Leaf Rust | 200 | 88 |
| Compound C | Wheat Leaf Rust | 200 | 60 |
| Tebuconazole (Control) | Wheat Leaf Rust | 200 | 92 |
Part 3: Bridging In Vitro and In Vivo Data - A Comparative Analysis
A direct comparison of in vitro and in vivo results is crucial for understanding the structure-activity relationship (SAR) and identifying promising lead compounds.
Compound B consistently demonstrates the highest efficacy in both in vitro and in vivo assays for both herbicidal and fungicidal activities. This strong correlation suggests good bioavailability and stability of the compound in a whole-plant system.
Compound A shows moderate activity in both settings, indicating a predictable translation from in vitro to in vivo performance.
Compound C , while exhibiting some in vitro activity, performs poorly in vivo. This discrepancy could be due to several factors, including poor absorption, rapid metabolism within the plant, or translocation issues. This highlights the importance of in vivo testing to identify compounds that may appear promising in initial screens but are ineffective in a more complex biological environment.
Mechanistic Insights: The Auxin Mimicry Pathway
Picolinate-based herbicides act by hijacking the plant's natural auxin signaling pathway.[1][2] The key steps are outlined below:
Caption: Auxin herbicide signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the efficacy of novel compounds.
Caption: Efficacy evaluation workflow.
Conclusion
The comprehensive evaluation of this compound-based compounds requires a tiered approach, progressing from high-throughput in vitro assays to more complex in vivo studies. This guide has outlined the standard methodologies for assessing both herbicidal and fungicidal potential, emphasizing the importance of comparing data across these experimental systems. A strong correlation between in vitro and in vivo results, as exemplified by "Compound B," is a key indicator of a promising development candidate. Conversely, discrepancies, as seen with "Compound C," underscore the necessity of whole-organism testing to identify potential liabilities such as poor bioavailability or metabolic instability. By following these self-validating protocols and understanding the underlying biological mechanisms, researchers can effectively advance the discovery of novel and efficacious agrochemicals.
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Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity for Methyl 4-chloro-3-fluoropicolinate Derivatives
For Immediate Release
In the landscape of pharmaceutical research and development, the precision of analytical tools is paramount. For scientists working with Methyl 4-chloro-3-fluoropicolinate and its derivatives, the specificity of the antibodies used in immunoassays is a critical determinant of data reliability. This guide provides an in-depth comparison of antibody performance, focusing on cross-reactivity and offering robust experimental data to inform antibody selection. Our analysis is grounded in established scientific principles and validated protocols, ensuring that researchers can confidently assess and select the most appropriate reagents for their work.
The Imperative of Specificity in Antibody-Based Assays
This guide will delve into the methodologies for evaluating antibody cross-reactivity, presenting a framework for comparative analysis. We will explore two powerful techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), providing detailed protocols and interpreting the resulting data.
Visualizing the Path to Specificity: Experimental Workflow
The journey to characterizing antibody specificity involves a systematic series of steps, from initial screening to in-depth kinetic analysis. The following diagram illustrates the typical workflow for assessing cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity.
Principles and Protocols for Cross-Reactivity Assessment
The evaluation of antibody cross-reactivity is a multi-faceted process that should be guided by a "fit-for-purpose" approach, where the validation rigor scales with the intended use of the data.[5][6] For regulatory submissions, full validation according to guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is essential.[7][8][9][10][11]
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool
ELISA is a widely used plate-based assay for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[12] For cross-reactivity studies, a competitive ELISA format is often employed to determine the degree to which structurally related molecules compete with the target antigen for antibody binding.[4]
-
Antigen Coating: Microtiter plates are coated with a conjugate of this compound (e.g., conjugated to a carrier protein like BSA). This process immobilizes the target antigen.[12]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent background signal.[13]
-
Competitive Reaction: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compounds (this compound derivatives and the parent compound as a reference). This mixture is then added to the coated wells.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound reagents are removed by washing.[14]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.[15]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the amount of test compound that bound to the primary antibody.[14]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined for each test compound. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100
Caption: Step-by-step workflow of a competitive ELISA.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[16] It provides crucial data on the kinetics of binding, including association (ka) and dissociation (kd) rates, and the affinity (KD) between an antibody and an antigen.[16][17] This level of detail is invaluable for discerning subtle differences in binding between an antibody and various structurally related molecules.[18]
-
Ligand Immobilization: The primary antibody is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the analyte (this compound or its derivatives) are flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal.[18]
-
Dissociation Phase: The flow is switched to buffer, and the dissociation of the analyte from the antibody is monitored as a decrease in the SPR signal.[18]
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the kinetic parameters (ka, kd) and the affinity constant (KD = kd/ka). Cross-reactivity can be assessed by comparing the binding kinetics and affinities of the derivatives to the parent compound.
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-chloro-3-fluoropicolinate
For the innovative researchers, scientists, and drug development professionals pushing the boundaries of discovery, the introduction of novel chemical entities is a daily reality. With these new building blocks comes the critical responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling Methyl 4-chloro-3-fluoropicolinate, a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its structure and data from a close structural analog, Methyl 6-chloro-3-fluoropicolinate, we can establish a robust framework for its safe handling, use, and disposal.
The foundational principle of this guide is adherence to a comprehensive Chemical Hygiene Plan (CHP) , as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][2] Your institution's CHP is the cornerstone of laboratory safety, providing specific protocols that must be followed. This document serves to supplement, not replace, that critical resource.
Hazard Assessment: A Data-Driven Approach to Safety
Given the absence of a dedicated SDS for this compound, we will proceed with a conservative hazard assessment based on its structural analog, Methyl 6-chloro-3-fluoropicolinate. The SDS for this related compound indicates the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
Halogenated organic compounds as a class can present a range of health effects, and their persistent nature calls for careful handling to minimize exposure to personnel and the environment.[3][4][5] Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields or a face shield. | Double-gloving with compatible materials (e.g., nitrile base glove with a butyl rubber or Viton™ outer glove). | Laboratory coat. | NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge if not performed in a certified chemical fume hood. |
| Running reactions and transfers | Chemical safety goggles with side shields or a face shield. | Double-gloving with compatible materials. | Laboratory coat. | Work should be performed in a certified chemical fume hood. |
| Work-up and purification | Chemical safety goggles with side shields and a face shield. | Double-gloving with compatible materials. | Laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant apron or coveralls. | NIOSH-approved respirator with an OV/AG cartridge is required. |
The Rationale Behind Our PPE Choices
-
Eye and Face Protection: Given the potential for serious eye irritation, chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a higher risk of splashes, such as during work-up or when handling larger quantities.
-
Hand Protection: The selection of appropriate gloves is critical. Since specific permeation data for this compound is not available, a conservative approach is necessary. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6] Nitrile gloves offer good general protection for incidental contact but may not be suitable for prolonged exposure.[7][8] Therefore, double-gloving is recommended. An inner nitrile glove provides a base layer of protection, while a more robust outer glove, such as butyl rubber or Viton™ , is recommended for handling the compound directly, especially during transfers and work-ups.[7][9] Always inspect gloves for any signs of degradation or perforation before and during use.[10]
-
Respiratory Protection: All work with this compound should be performed within a properly functioning and certified chemical fume hood to minimize the risk of inhalation. If a situation arises where a fume hood is not available or its performance is questionable, a NIOSH-approved respirator is mandatory.[11] A combination organic vapor/acid gas (OV/AG) cartridge is recommended, as it will provide protection against the organic compound itself and potential acidic decomposition products like hydrogen chloride or hydrogen fluoride.[1]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound ensures safety at every stage of your workflow.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a synthesis reaction, highlighting key safety checkpoints.
Step-by-Step Handling Procedures
-
Preparation:
-
Always consult your institution's Chemical Hygiene Plan and prepare a Standard Operating Procedure (SOP) for your specific experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Conduct all manipulations of solid and dissolved this compound within a certified chemical fume hood.
-
-
During the Reaction:
-
Clearly label all reaction vessels.
-
Maintain the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Work-up and Purification:
-
Be particularly cautious during quenching and extraction steps, as these can involve exothermic reactions and pressure build-up.
-
Ensure that all glassware is properly secured.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal Pathway
The following diagram outlines the decision-making process for the disposal of waste generated from experiments involving this compound.
Disposal Procedures
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled halogenated organic waste container.[11]
-
Do not mix halogenated waste with non-halogenated waste streams.
-
Collect all contaminated solid materials, including gloves, weigh paper, and silica gel, in a separate, clearly labeled container for solid hazardous waste.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Follow your institution's procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department. Never pour chemical waste down the drain.
-
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their synthetic endeavors, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

